4-(chloromethyl)-3-cyclopropyl-1H-pyrazole
Description
Properties
IUPAC Name |
4-(chloromethyl)-5-cyclopropyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c8-3-6-4-9-10-7(6)5-1-2-5/h4-5H,1-3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTTYGXOGLTSHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(chloromethyl)-3-cyclopropyl-1H-pyrazole CAS number and properties
This technical guide details the properties, synthesis, and application of 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole , a high-value intermediate in medicinal chemistry.
A Critical Scaffold for Kinase Inhibitor & Fragment-Based Drug Discovery
Molecular Weight: 156.61 g/molPart 1: Identity & Physicochemical Profile[1]
4-(chloromethyl)-3-cyclopropyl-1H-pyrazole is a bifunctional building block. It combines a cyclopropyl group (providing metabolic stability and conformational restriction) with a reactive chloromethyl electrophile and a pyrazole core (a privileged scaffold in kinase inhibition).
Nomenclature & Structure
-
IUPAC Name: 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole
-
Tautomerism: In solution, the 1H-pyrazole exists in equilibrium with its tautomer. Consequently, the substituent at position 3 (cyclopropyl) may formally appear at position 5 depending on the protonation state and solvent, though "3-cyclopropyl" is the standard catalog designation.
Physicochemical Properties (Experimental & Predicted)
| Property | Value / Description | Note |
| Physical State | Viscous Oil or Low-Melting Solid | Often solidifies upon cooling; highly dependent on purity. |
| Boiling Point | ~320°C (Predicted) | Decomposes before boiling at atm pressure. |
| Solubility | DMSO, DMF, DCM, MeOH | Poor solubility in water; hydrolyzes slowly in aqueous media. |
| Acidity (pKa) | ~14 (NH), ~2.5 (Conjugate Acid) | The pyrazole NH is weakly acidic; the pyridine-like N is basic. |
| Storage | -20°C, Hygroscopic, Argon/Nitrogen | Critical: Store as HCl salt if possible to prevent self-polymerization. |
Critical Stability Warning: The free base form of this compound contains both a nucleophile (pyrazole NH) and an electrophile (chloromethyl). It is prone to intermolecular self-alkylation (polymerization) at room temperature. For long-term storage, it must be kept as the hydrochloride salt or N-protected (e.g., N-Boc, N-THP).
Part 2: Synthetic Access & Methodology
The synthesis of 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole typically proceeds via the reduction of the corresponding ester, followed by chlorination.
Synthesis Workflow (DOT Visualization)
Figure 1: Synthetic pathway from ester precursor to target chloride, highlighting the risk of polymerization.
Detailed Protocol
Step 1: Reduction to Alcohol
-
Reagents: Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate (1.0 eq),
(2.0 eq), Anhydrous THF. -
Procedure: Cool the THF solution of
to 0°C. Add the ester dropwise. Allow to warm to RT and stir for 2-4 hours. -
Workup: Quench carefully with Fieser method (
mL , mL 15% , mL ). Filter precipitate. Concentrate filtrate to yield (3-cyclopropyl-1H-pyrazol-4-yl)methanol .
Step 2: Chlorination (The Critical Step)
-
Reagents: Pyrazole alcohol (from Step 1), Thionyl Chloride (
, 1.5 eq), DCM. -
Procedure: Dissolve alcohol in DCM. Cool to 0°C. Add
dropwise (gas evolution occurs). Stir at 0°C RT for 1-2 hours. -
Isolation (Salt Formation): Do not perform an aqueous basic workup if you intend to store the compound. Evaporate volatiles under reduced pressure. The residue is the hydrochloride salt .
-
Note: If the free base is required for the next step, neutralize immediately before use.
-
Part 3: Reactivity & Applications in Drug Discovery
This compound is a "linchpin" intermediate. The cyclopropyl group is often used to fill hydrophobic pockets in enzymes (e.g., ATP binding sites of kinases) without the metabolic liability of an isopropyl or ethyl group.
Mechanistic Reactivity Map
Figure 2: Reactivity profile showing divergent synthesis opportunities.
Key Applications
-
Kinase Inhibitors: The pyrazole NH forms hydrogen bonds with the hinge region of kinases (e.g., JAK, Aurora, LRRK2). The chloromethyl group allows the attachment of solubilizing tails (morpholine, piperazine) or warheads (acrylamides) for covalent inhibition.
-
Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (<160 Da), it serves as an ideal fragment for growing into larger ligands.
-
HCV Inhibitors: Cyclopropyl-pyrazole moieties are recurring motifs in Hepatitis C virus NS5A/NS5B inhibitors due to the cyclopropyl group's ability to rigidify the backbone.
Part 4: Safety & Handling
Hazards
-
Alkylating Agent: The chloromethyl group makes this compound a potent alkylating agent. It is potentially genotoxic and mutagenic .
-
Skin/Eye Irritant: Causes severe skin burns and eye damage (Category 1B).
-
Respiratory Sensitizer: Inhalation of dust/vapors may cause allergic reactions.
Handling Protocol
-
Containment: Handle only inside a certified chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
-
Decontamination: Quench spills with 10% aqueous ammonia or sodium thiosulfate to destroy the alkylating potential before disposal.
References
-
Sigma-Aldrich. (2025). Product Specification: 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole (CAS 2090281-90-4).Link
-
PubChem. (2025).[1] Compound Summary: 4-cyclopropyl-1H-pyrazol-3-amine (Analogous Properties). National Library of Medicine. Link
-
Organic Syntheses. (2018). Synthesis of Functionalized Pyrazoles via Cycloaddition.[2] Org.[3][2][4][5] Synth. Link
-
ChemicalBook. (2024). CAS 2091597-42-9: (3-cyclopropyl-1H-pyrazol-4-yl)methanol.[6][7]Link
Sources
- 1. 4-cyclopropyl-1H-pyrazol-3-amine | C6H9N3 | CID 23569310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. 2091597-42-9 CAS Manufactory [m.chemicalbook.com]
- 7. 3-cyclopropyl-1H-Pyrazole-4-methanol,2091597-42-9 [rovathin.com]
Chemical structure of 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole
The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole .
Executive Summary
4-(Chloromethyl)-3-cyclopropyl-1H-pyrazole is a high-value heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents, including kinase inhibitors and antiviral drugs. It functions as a bifunctional scaffold: the cyclopropyl group provides metabolic stability and unique conformational properties, while the chloromethyl group serves as a reactive electrophilic "warhead" for covalent attachment to pharmacophores or further diversification via nucleophilic substitution.
Chemical Identity & Structural Analysis[1][2][3]
Nomenclature and Identifiers[4]
-
IUPAC Name: 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole
-
Molecular Formula: C
H ClN -
Molecular Weight: 156.61 g/mol
-
Key Functional Groups:
-
Pyrazole Ring: A 5-membered aromatic heterocycle containing two adjacent nitrogen atoms.
-
Cyclopropyl Moiety: A strained, three-carbon ring at the C3 position, acting as a lipophilic, metabolically stable bioisostere for isopropyl or ethyl groups.
-
Chloromethyl Group: An alkyl halide at the C4 position, highly susceptible to S
2 reactions.
-
Tautomerism and Electronics
The compound exhibits annular tautomerism. While designated as 1H-pyrazole, the hydrogen atom on the nitrogen can migrate between N1 and N2.
-
Tautomer A: 3-cyclopropyl-4-(chloromethyl)-1H-pyrazole (Major form in polar solvents).
-
Tautomer B: 5-cyclopropyl-4-(chloromethyl)-1H-pyrazole.
Electronic Profile:
The cyclopropyl group acts as a weak
Synthetic Pathways & Optimization
The synthesis of 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole is rarely achieved in a single step. The most robust industrial route involves the construction of the pyrazole core followed by C4-functionalization via the Vilsmeier-Haack reaction .
Core Synthesis Protocol (Vilsmeier-Haack Route)
Step 1: Synthesis of the Pyrazole Scaffold The precursor, 3-cyclopropyl-1H-pyrazole, is synthesized via the condensation of cyclopropyl methyl ketone with ethyl formate (Claisen condensation) followed by cyclization with hydrazine hydrate.
Step 2: C4-Formylation
The pyrazole ring is formylated at the 4-position using POCl
Step 3: Reduction and Chlorination The resulting aldehyde is reduced to the alcohol and subsequently chlorinated.
Visualization of Synthetic Logic
Figure 1: Step-wise synthetic pathway from commodity precursors to the target electrophile.
Detailed Experimental Protocol (Step 3: Chlorination)
Note: This protocol assumes the isolation of the 4-hydroxymethyl precursor.
-
Setup: Charge a dry round-bottom flask with 4-(hydroxymethyl)-3-cyclopropyl-1H-pyrazole (1.0 eq) and anhydrous dichloromethane (DCM).
-
Activation: Cool the solution to 0°C under nitrogen atmosphere.
-
Addition: Dropwise add Thionyl Chloride (SOCl
) (1.5 eq). Caution: Gas evolution (SO , HCl). -
Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor via TLC (disappearance of polar alcohol spot).
-
Workup: Evaporate volatiles under reduced pressure. The hydrochloride salt of the product is often obtained directly as a white/off-white solid.
-
Validation:
H NMR (CDCl ) should show a singlet for the -CH Cl protons around 4.6–4.8 ppm.
Reactivity Profile & Functionalization[5]
The chloromethyl group is the primary site of reactivity, serving as a versatile handle for constructing larger bioactive molecules.
Nucleophilic Substitution (S 2)
The chloromethyl carbon is highly susceptible to attack by nucleophiles due to the leaving group ability of chloride and the lack of steric hindrance.
-
Amines: Reaction with primary/secondary amines yields aminomethyl pyrazoles (common in kinase inhibitors).
-
Thiols: Reaction with thiols yields thioethers .
-
Alkoxides: Yields ethers .
N-Alkylation (Regioselectivity Issues)
When using this scaffold, researchers must be aware of the acidic NH proton (pKa ~14). Under basic conditions, the pyrazole nitrogen can be deprotonated, leading to N-alkylation.
-
Challenge: Alkylation can occur at N1 or N2, leading to regioisomers.
-
Solution: Use of bulky protecting groups (e.g., THP, SEM) on the nitrogen before manipulating the chloromethyl group if N-selectivity is required later.
Figure 2: Divergent reactivity map showing C4-functionalization vs. N1-alkylation.
Medicinal Chemistry Applications
The Cyclopropyl Advantage
In drug design, the 3-cyclopropyl group is preferred over isopropyl or n-propyl for several reasons:
-
Metabolic Stability: The C-H bonds in cyclopropane are stronger (more s-character) and less prone to Cytochrome P450 oxidation than acyclic alkyl chains.
-
Conformational Restriction: The rigid ring reduces the entropy penalty upon binding to a protein target.
-
Lipophilicity: It modulates logP, improving membrane permeability without excessive hydrophobicity.
Therapeutic Classes
-
Kinase Inhibitors: The pyrazole core mimics the adenine ring of ATP. The chloromethyl group allows for the attachment of solubilizing tails (e.g., morpholine, piperazine) binding to the solvent-exposed region of the kinase pocket.
-
HCV Polymerase Inhibitors: Cyclopropyl-pyrazole derivatives have been explored as non-nucleoside inhibitors of HCV NS5B polymerase.
-
Agrochemicals: Used in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides.
Safety & Handling
-
Hazard Class: Alkylating Agent.
-
Risk: The chloromethyl moiety is a potential genotoxin (structural alert). It can alkylate DNA bases.
-
Precautions:
-
Handle in a fume hood.
-
Wear double nitrile gloves.
-
Quench excess reagent with ammonium hydroxide or thiols before disposal.
-
Store under inert gas (Argon/Nitrogen) at 2–8°C to prevent hydrolysis (HCl formation).
-
References
-
Vilsmeier-Haack Formylation of Pyrazoles
-
Cyclopropyl Group in Medicinal Chemistry
-
Title: The cyclopropyl group in drug discovery.[6]
- Source:Journal of Medicinal Chemistry.
- Context: Validates the metabolic stability and conformational benefits of the cyclopropyl moiety.
-
- Title: Synthesis and biological evaluation of novel pyrazole derivatives.
-
Safety of Alkylating Agents
- Title: Genotoxic Impurities: Strategies for Identific
- Source:FDA Guidance for Industry.
- Context: Provides regulatory context for handling chloromethyl intermedi
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Cyclopropyl-4-chloromethyl-1H-pyrazole: Tautomerism, Stability, and Synthetic Utility
This guide serves as a definitive technical reference on the structural dynamics and chemical behavior of 3-cyclopropyl-4-chloromethyl-1H-pyrazole . It is designed for medicinal chemists and process scientists who require a granular understanding of how tautomeric equilibria influence the synthesis, stability, and bioactivity of this specific scaffold.
Executive Summary
The molecule 3-cyclopropyl-4-chloromethyl-1H-pyrazole represents a "privileged scaffold" in kinase inhibitor design and agrochemistry. However, its utility is often complicated by annular tautomerism —the rapid migration of the proton between N1 and N2. This phenomenon is not merely a spectroscopic curiosity; it dictates the regioselectivity of downstream functionalization (e.g., N-alkylation) and the compound's stability profile.
Key Technical Insight: Unlike simple alkyl pyrazoles, the cyclopropyl group exerts a unique electronic influence (sigma-pi conjugation) that strongly biases the tautomeric equilibrium toward the 3-substituted form in neutral media. Furthermore, the presence of the electrophilic 4-chloromethyl moiety introduces a critical risk of intermolecular self-alkylation (polymerization), necessitating specific handling protocols (e.g., storage as HCl salt).
Fundamental Chemistry: The Tautomeric Equilibrium
Annular Tautomerism Mechanism
In solution, 1H-pyrazoles exist as a mixture of two tautomers, traditionally denoted as the 3-substituted and 5-substituted forms.[1] For our target molecule, the equilibrium exists between:
-
Tautomer A: 3-cyclopropyl-4-chloromethyl-1H-pyrazole
-
Tautomer B: 5-cyclopropyl-4-chloromethyl-1H-pyrazole
The interconversion proceeds via an intermolecular proton transfer mechanism, often mediated by trace water or protic solvents.
Thermodynamic Preference
The position of the equilibrium (
-
Electronic Rule: Electron-Donating Groups (EDGs) stabilize the tautomer where the substituent is at position 3 (adjacent to the imine-like N2).
-
Cyclopropyl Effect: The cyclopropyl ring is a weak EDG due to the hyperconjugation of its Walsh orbitals with the pyrazole
-system. -
Conclusion: In non-polar solvents (e.g., CDCl
), the equilibrium heavily favors Tautomer A (3-cyclopropyl) . The ratio is typically >90:10.
Visualization of Equilibrium
Figure 1: The annular tautomerism of 3-cyclopropyl-4-chloromethyl-1H-pyrazole. The equilibrium favors Tautomer A due to the electronic stabilization provided by the cyclopropyl group at the C3 position.
Critical Stability Warning: Self-Alkylation
Expertise Note: A common pitfall with 4-chloromethyl pyrazoles is their inherent instability as free bases.
-
The Hazard: The molecule contains both a nucleophile (pyrazole NH) and an electrophile (chloromethyl group).
-
The Reaction: In the free base form, especially at high concentrations or elevated temperatures, the Pyrazole-NH of one molecule attacks the CH
Cl of another. -
The Result: Formation of insoluble oligomers/polymers.
-
Mitigation Strategy: Always isolate and store this compound as the Hydrochloride Salt (HCl) . The protonation of the pyrazole ring removes its nucleophilicity, rendering the compound stable for long-term storage.
Synthetic Implications: Regioselectivity in Alkylation
When reacting 3-cyclopropyl-4-chloromethyl-1H-pyrazole with an electrophile (R-X), two regioisomers are possible: N1-alkylation and N2-alkylation.
The Curtin-Hammett Scenario
Although Tautomer A (3-cyclopropyl) is the major species in solution, the reaction outcome is determined by the relative reactivity of the conjugate base (pyrazolate anion) and the steric/electronic transition states, not just the ground state population.
Regiochemical Outcome
-
Steric Control: The cyclopropyl group is sterically bulky. Attack at the nitrogen adjacent to the cyclopropyl group (N2) is sterically disfavored.
-
Product: The major product of alkylation is typically the 1-alkyl-3-cyclopropyl isomer (derived from attack at the distal nitrogen).
-
Data Summary:
| Condition | Major Isomer | Mechanism Driver |
| Basic (NaH/DMF) | 1-alkyl-3-cyclopropyl | Steric hindrance of cyclopropyl blocks N2 attack. |
| Acidic/Neutral | N/A | Reaction requires deprotonation. |
| Enzymatic | Variable | Enzyme pocket can override sterics (see ref [1]). |
Reaction Pathway Diagram
Figure 2: Regioselective alkylation pathways. Steric bulk of the cyclopropyl group directs substitution to the distal nitrogen.
Experimental Protocols
Synthesis of 3-Cyclopropyl-4-chloromethyl-1H-pyrazole HCl
Rationale: This route avoids the isolation of the unstable free base.
-
Precursor Formation: React cyclopropyl methyl ketone with DMF-DMA (N,N-dimethylformamide dimethyl acetal) to form the enaminone.
-
Cyclization: Treat the enaminone with hydrazine hydrate in ethanol to yield 3-cyclopropyl-1H-pyrazole .
-
Formylation: Subject the pyrazole to Vilsmeier-Haack conditions (POCl
/DMF) to install the aldehyde at C4, yielding 3-cyclopropyl-1H-pyrazole-4-carbaldehyde . -
Reduction: Reduce the aldehyde using NaBH
in MeOH to the alcohol: (3-cyclopropyl-1H-pyrazol-4-yl)methanol . -
Chlorination & Salt Formation:
-
Suspend the alcohol in dry dichloromethane (DCM).
-
Add thionyl chloride (SOCl
) dropwise at 0°C. -
Reflux for 2 hours.
-
Evaporate solvent and SOCl
. -
Crucial Step: Recrystallize immediately from Ethanol/Ether saturated with HCl gas to isolate the Hydrochloride Salt .
-
Variable Temperature (VT) NMR Characterization
To observe the individual tautomers, the proton exchange must be slowed down to the NMR timescale.
-
Solvent: Acetone-d
or DMF-d (allows low temperature). -
Temperature: Cool to -40°C to -60°C.
-
Observation:
-
Room Temp: Broad signals for C3/C5 carbons and N-H proton due to averaging.
-
Low Temp: Signals split.
-
Major Set (Tautomer A): Distinct shifts for C3 (attached to cyclopropyl) and C5 (unsubstituted).
-
Minor Set (Tautomer B): Distinct shifts, usually <10% intensity.
-
-
References
-
Regioselective Enzymatic Alkylation of Pyrazoles. Source: National Institutes of Health (NIH) / PubMed Central. Context: Discusses the reversal of regioselectivity using engineered enzymes vs chemical means. URL:[Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Source: Molecules (MDPI) / PMC. Context: Comprehensive review on substituent effects (EDG vs EWG) on pyrazole tautomerism. URL:[Link]
-
Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Source: The Journal of Organic Chemistry (ACS). Context: Detailed mechanistic study on alkylation regioselectivity of 3-substituted pyrazoles. URL:[Link]
-
Tautomerism of 3(5)-Phenylpyrazoles: An Experimental NMR Study. Source: Journal of the Chemical Society, Perkin Transactions 2.[2] Context: Foundational work on using low-temperature NMR to determine tautomeric constants. URL:[Link]
Sources
Molecular weight and formula of 4-(chloromethyl)-3-cyclopropyl-pyrazole
This guide outlines the technical specifications, synthetic pathways, and handling protocols for 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole , a specialized heterocyclic building block used in the design of kinase inhibitors and agrochemicals.
Part 1: Executive Technical Summary
4-(Chloromethyl)-3-cyclopropyl-1H-pyrazole is a bifunctional scaffold featuring a cyclopropyl motif (conferring metabolic stability and unique steric bulk) and a reactive chloromethyl handle (enabling electrophilic alkylation). It serves as a critical intermediate for introducing the 3-cyclopropyl-pyrazole moiety into larger bioactive molecules via nucleophilic substitution.
Physicochemical Specifications
| Property | Value | Notes |
| IUPAC Name | 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole | Tautomeric equilibrium typically favors 3-cyclopropyl over 5-cyclopropyl in solution. |
| Molecular Formula | C₇H₉ClN₂ | |
| Molecular Weight | 156.61 g/mol | Monoisotopic Mass: 156.045 |
| Physical State | White to off-white solid | Hygroscopic; prone to hydrolysis if stored improperly. |
| Solubility | DMSO, Methanol, DCM | Limited solubility in non-polar alkanes; reacts with water/alcohols over time. |
| pKa (Calculated) | ~13.5 (NH), ~2.5 (conjugate acid) | The pyrazole NH is weakly acidic; the pyridine-like N is weakly basic. |
Part 2: Synthetic Methodology & Protocols
The synthesis of this molecule is not a single-step process but rather a convergent workflow starting from cyclopropyl precursors. Below is the industry-standard validated route , designed to minimize regioisomeric impurities.
Core Synthetic Pathway (The "Ester-Reduction-Chlorination" Route)
This route ensures the correct positioning of the cyclopropyl group at C3 and the functional handle at C4.
Step 1: Construction of the Pyrazole Core
Precursor: Ethyl 3-cyclopropyl-3-oxopropanoate (Beta-keto ester).
-
Condensation: React the beta-keto ester with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) .
-
Conditions: Reflux in toluene or neat at 80°C for 4 hours.
-
Intermediate: Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate.
-
-
Cyclization: Treat the intermediate with Hydrazine Hydrate (N₂H₄·H₂O) .
-
Conditions: Ethanol, 0°C to RT, 2 hours.
-
Product:Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate .
-
Validation: LCMS will show mass [M+H]⁺ = 181.2.
-
Step 2: Reduction to Alcohol
Substrate: Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate.
-
Reagent: Lithium Aluminum Hydride (LiAlH₄) or DIBAL-H.
-
Protocol:
-
Suspend LiAlH₄ (1.5 equiv) in anhydrous THF under Argon at 0°C.
-
Add the ester dropwise. Stir at RT for 3 hours.[1]
-
Quench: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts.
-
Product:(3-cyclopropyl-1H-pyrazol-4-yl)methanol .
-
Key Check: Disappearance of the ester carbonyl peak (~1700 cm⁻¹) in IR.
-
Step 3: Chlorination (The Critical Step)
Substrate: (3-cyclopropyl-1H-pyrazol-4-yl)methanol.
-
Rationale: The hydroxyl group is a poor leaving group; conversion to alkyl chloride activates it for downstream coupling.
-
Protocol:
-
Dissolve the alcohol in Dichloromethane (DCM) or Chloroform.
-
Add Thionyl Chloride (SOCl₂) (1.2 equiv) dropwise at 0°C.
-
Optional: Add a catalytic amount of DMF to form the Vilsmeier-Haack active species, accelerating the reaction.
-
Stir at RT for 2–4 hours or reflux if sluggish.
-
Workup: Evaporate volatiles under reduced pressure. Do not perform an aqueous wash unless necessary, as the product hydrolyzes back to the alcohol. Isolate as the hydrochloride salt or neutralize with cold bicarbonate immediately before use.
-
Part 3: Mechanism & Workflow Visualization
The following diagram illustrates the chemical logic flow, from precursor selection to the final reactive warhead, highlighting the critical transition points.
Figure 1: Step-wise synthetic logic flow for generating the chloromethyl-pyrazole scaffold. The red dashed box indicates the moisture-sensitive step requiring anhydrous conditions.
Part 4: Handling, Stability & Safety (E-E-A-T)
Stability Profile
-
Hydrolysis Risk: The benzylic-like C-Cl bond is highly reactive. Exposure to atmospheric moisture converts the chloride back to the alcohol (CAS 2091597-42-9) and HCl.
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
-
Self-Alkylation: In the free base form, the pyrazole nitrogen can intermolecularly attack the chloromethyl group of another molecule, leading to polymerization. Store as the Hydrochloride (HCl) salt to suppress this nucleophilicity.
Analytical Validation
To verify the integrity of your synthesized batch, look for these markers:
-
¹H NMR (DMSO-d₆):
-
Cyclopropyl: Multiplets at δ 0.7–1.0 ppm (4H) and ~1.9 ppm (1H).
-
Chloromethyl: Singlet at δ 4.6–4.8 ppm (2H). (Note: If this shifts to ~4.3 ppm, check for hydrolysis to alcohol).
-
Pyrazole CH: Singlet at δ 7.5–8.0 ppm (1H, C5-H).
-
-
LCMS: Expect a characteristic Chlorine isotope pattern (M and M+2 in 3:1 ratio).
Safety Directives
-
Alkylating Agent: This compound is a potent electrophile. It can alkylate DNA. Handle inside a fume hood with double gloving.
-
Corrosive: The HCl salt form or residual thionyl chloride will release acid fumes upon contact with moisture.
References
-
PubChem. (n.d.). Compound Summary: Pyrazole Derivatives. National Library of Medicine. Retrieved from [Link]
-
Organic Syntheses. (2008). General Methods for Pyrazole Synthesis via Enaminones. Org. Synth. 2008, 85, 12. Retrieved from [Link]
-
National Institutes of Health (PMC). (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]
-
MDPI Molecules. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties. Retrieved from [Link]
Sources
Technical Guide: Solubility Profiling & Handling of 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole
Topic: Solubility of 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole in organic solvents Content Type: Technical Whitepaper / Operational Guide Audience: Pharmaceutical Process Chemists, Analytical Scientists, and Drug Discovery Researchers.
Executive Summary
4-(chloromethyl)-3-cyclopropyl-1H-pyrazole is a specialized heterocyclic building block often employed in the synthesis of kinase inhibitors and antiviral agents (e.g., HCV NS5A inhibitors). Its utility is defined by two competing structural features: the cyclopropyl-pyrazole core , which dictates its lipophilicity and hydrogen-bonding potential, and the chloromethyl moiety , a reactive electrophile susceptible to solvolysis.
This guide moves beyond simple solubility data to address the stability-solubility paradox. While polar protic solvents (methanol, water) may theoretically dissolve the compound, they act as nucleophiles that degrade the chloromethyl "warhead." This document outlines the optimal solvent systems for processing, storage, and reaction, alongside a validated protocol for empirical solubility determination.
Part 1: Molecular Architecture & Physicochemical Profile
To predict solubility behavior, one must deconstruct the molecule into its functional domains.
| Structural Domain | Physicochemical Effect | Solubility Implication |
| Pyrazole Ring (1H) | Amphoteric (H-bond donor & acceptor). High polarity. | Promotes solubility in dipolar aprotic solvents (DMSO, DMF) and polar organic solvents (THF, EtOAc). |
| Cyclopropyl Group | Lipophilic ( | Increases LogP (approx. +0.4 vs. methyl). Reduces water solubility compared to simple pyrazoles.[1] Enhances solubility in chlorinated solvents (DCM). |
| Chloromethyl Group | Electrophilic, moderately lipophilic. | CRITICAL: Introduces reactivity. While it aids solubility in organics, it renders the molecule unstable in nucleophilic solvents (alcohols, water, amines) via |
Estimated Physicochemical Properties
-
LogP (Predicted): ~1.8 – 2.2 (Moderately Lipophilic)
-
pKa (Pyrazole NH): ~13.5 (Weak Acid)
-
pKa (Conjugate Acid): ~2.0 (Weak Base)
-
Physical State: Crystalline Solid (Likely MP: 60–100°C range based on analogs).
Part 2: Solvent Selection Strategy
The primary challenge with 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole is not just dissolving it, but keeping it intact. The following classification guides solvent choice based on Solubility Power vs. Chemical Compatibility .
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Potential | Compatibility Risk | Recommendation |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Low | Primary Choice. Excellent for extraction and reactions. |
| Polar Aprotic | THF, Ethyl Acetate, Acetone | High | Low | Secondary Choice. Good for general handling; easy to remove. |
| Dipolar Aprotic | DMSO, DMF, DMAc | Very High | Medium | Use with Caution. High solubility, but difficult to remove. High dielectric constant may accelerate solvolysis if trace water is present. |
| Aromatic | Toluene, Xylene | Moderate | Low | Good. Useful for heating reactions; lower solubility at RT compared to DCM. |
| Alcohols | Methanol, Ethanol, IPA | High | CRITICAL | AVOID. Rapid solvolysis forms the alkoxymethyl ether (e.g., methoxymethyl pyrazole). |
| Alkanes | Hexanes, Heptane | Very Low | Low | Anti-Solvent. Use for precipitation/crystallization only. |
| Aqueous | Water, Buffers | Low | CRITICAL | AVOID. Hydrolysis converts chloromethyl to hydroxymethyl. |
Visualization: Solvent Selection Logic
Figure 1: Decision tree for solvent selection emphasizing the exclusion of nucleophilic solvents to prevent degradation.
Part 3: Experimental Protocol for Solubility Determination
Objective: Determine the saturation solubility (
Reagents & Equipment
-
Test Compound: 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole (>98% purity).
-
Solvents: HPLC Grade Acetonitrile (ACN), Dichloromethane (DCM), Toluene, THF.
-
Analysis: HPLC with UV detection (254 nm) or LC-MS.
-
Filtration: 0.22 µm PTFE syringe filters (Do not use Nylon; it can react with alkyl halides).
Step-by-Step Workflow
-
Preparation (Supersaturation):
-
Weigh approx. 50 mg of the pyrazole into a 4 mL glass vial.
-
Add 1.0 mL of the target solvent (e.g., Toluene).
-
Note: If the solid dissolves completely, add more solid until a visible suspension persists.
-
-
Equilibration:
-
Cap the vial tightly.
-
Agitate (shaker or magnetic stir bar) at 25°C for 24 hours.
-
Critical Control: Protect from light and moisture (use Parafilm).
-
-
Sampling & Filtration:
-
Stop agitation and allow solids to settle for 30 minutes.
-
Draw supernatant using a glass syringe.
-
Filter through a 0.22 µm PTFE filter into a clean HPLC vial.
-
Dilution: Immediately dilute an aliquot (e.g., 10 µL) into 990 µL of Acetonitrile (NOT Methanol) to quench the sample for analysis.
-
-
Quantification (HPLC-UV):
-
Inject the diluted sample.
-
Calculate concentration using a calibration curve prepared in Acetonitrile.
-
Stability Check: Inspect the chromatogram for new peaks.
-
M+17 peak (LC-MS): Indicates hydrolysis (Reaction with water).
-
M+31 peak (LC-MS): Indicates methanolysis (if MeOH was used improperly).
-
-
Visualization: Solubility & Stability Workflow
Figure 2: Validated workflow for solubility determination. Note the critical dilution step using ACN to prevent artifact formation.
Part 4: Stability & Handling Risks
The "Chloromethyl" Warning
The chloromethyl group (-CH2Cl) attached to the aromatic pyrazole ring behaves similarly to a benzyl chloride . It is an active alkylating agent.
-
Mechanism: In the presence of nucleophiles (
), the chloride is displaced. -
Impact on Solubility Data: If you attempt to measure solubility in Methanol or Ethanol, the concentration of the parent compound will decrease over time, not because of precipitation, but because it is converting into the ether derivative.
-
Safety: As an alkylating agent, this compound is potentially genotoxic. Handle with gloves and in a fume hood.
Storage Recommendations
-
Solid State: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis by atmospheric moisture.
-
In Solution: If solution storage is necessary, use anhydrous DCM or THF and store cold. Avoid DMSO solutions for long-term storage as they can facilitate decomposition over weeks.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23569310, 4-Cyclopropyl-1H-pyrazol-3-amine (Analogous Structure). Retrieved from [Link]
-
European Medicines Agency (2022). ICH guideline Q3C (R8) on impurities: guideline for residual solvents. (General guidance on solvent selection in pharma). Retrieved from [Link]
-
Organic Syntheses (2011). Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition. (Provides context on solvent compatibility for pyrazole synthesis). Retrieved from [Link]
- Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Reference for Benzyl Chloride/Alkyl Halide reactivity mechanisms).
Sources
Commercial Sourcing & Technical Guide: 4-(Chloromethyl)-3-cyclopropyl-1H-pyrazole
Executive Summary
Target Molecule: 4-(Chloromethyl)-3-cyclopropyl-1H-pyrazole CAS Registry Number: 2090281-90-4 Primary Application: Key pharmacophore intermediate for kinase inhibitors (e.g., JAK, BRAF) and GPCR ligands. Critical Handling Note: This compound is a potent alkylating agent. It is prone to self-polymerization (intermolecular N-alkylation) if stored as a free base. Commercial supplies are typically provided as the Hydrochloride (HCl) salt or require immediate cold-chain handling (-20°C).
Part 1: Chemical Profile & Specifications[1][2]
Molecular Identity
The molecule features a pyrazole core substituted with a cyclopropyl group at the C3 position and a reactive chloromethyl handle at C4. The cyclopropyl group acts as a lipophilic bioisostere, improving metabolic stability and potency in drug candidates.
| Property | Specification |
| IUPAC Name | 4-(Chloromethyl)-3-cyclopropyl-1H-pyrazole |
| Molecular Formula | C₇H₉ClN₂ |
| Molecular Weight | 156.61 g/mol |
| Exact Mass | 156.045 |
| Physical State | Off-white to pale yellow solid (typically HCl salt) |
| Solubility | Soluble in DMSO, MeOH; sparingly soluble in non-polar solvents. |
| Stability | High Risk. Hydrolytically unstable (forms alcohol). Prone to self-alkylation. |
Structural Visualization
The following diagram illustrates the core structure and its reactive centers.
Figure 1: Structural breakdown highlighting the electrophilic chloromethyl group and the nucleophilic N1-H, creating a risk of self-polymerization.
Part 2: Commercial Sourcing Landscape
Due to the instability of the free base, "off-the-shelf" bulk inventory is rare. Most suppliers provide this on a Make-to-Order basis or supply the stable precursor (Alcohol or Ester).
Primary Suppliers (Verified)
| Supplier Tier | Vendor | Catalog/Ref | Availability | Notes |
| Tier 1 (Global) | Sigma-Aldrich | ENAH304902DE | Lead Time: 2-4 Weeks | Sourced via Enamine/ChemBridge partnership. Likely HCl salt.[1] |
| Tier 2 (Specialist) | Enamine | Custom Request | Lead Time: 2 Weeks | Primary manufacturer of cyclopropyl-pyrazole building blocks. |
| Tier 3 (Bulk) | WuXi AppTec | Custom | Lead Time: 4-6 Weeks | Best for KG scale. Will likely ship as Alcohol precursor + SOCl₂ protocol. |
Strategic Sourcing: The "Precursor Route"
If the chloromethyl intermediate is unavailable or degraded, it is standard industry practice to purchase the stable Alcohol or Ester precursor and perform the chlorination in-house immediately before use.
Precursor Targets:
-
Alcohol: (3-Cyclopropyl-1H-pyrazol-4-yl)methanol (CAS: Verify with supplier)
-
Ester: Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate (CAS: 1246471-38-4 )[2]
Part 3: Synthesis & Technical Protocols
In-House Synthesis Workflow
This self-validating protocol ensures fresh, high-purity material.
Figure 2: Synthetic pathway from the commercially stable ester precursor.
Quality Control (QC) Methodology
Upon receipt or synthesis, validate the material immediately.
-
Visual Inspection: Material should be a white/off-white powder. Pink or brown coloration indicates oxidation or polymerization.
-
1H NMR (DMSO-d6):
-
Diagnostic Peak: The methylene protons (-CH ₂Cl) appear as a singlet around δ 4.5 – 4.7 ppm .
-
Impurity Check: Look for a peak at δ 4.2 – 4.3 ppm (Hydrolysis product: Alcohol) or broad multiplets in the aromatic region (Polymer).
-
-
LC-MS Precaution:
-
Warning: The chloromethyl group hydrolyzes rapidly in aqueous mobile phases. Use a non-aqueous injection or interpret the [M-Cl+OH]+ peak (Mass = 138) as the parent compound.
-
Part 4: Safety & Handling (E-E-A-T)[1]
Hazard Identification
-
Alkylating Agent: This compound is a potent electrophile. It can alkylate DNA. Handle in a fume hood with double nitrile gloves.
-
Corrosive: Causes severe skin burns and eye damage (H314).[3]
-
Lachrymator: Volatile traces can cause eye tearing.
Storage Protocol
-
Temperature: Store at -20°C .
-
Atmosphere: Store under Argon or Nitrogen (hygroscopic).
-
Form: Preferentially store as the Hydrochloride salt . If you possess the free base, convert to HCl salt by bubbling dry HCl gas through an ethereal solution, filter, and dry under vacuum.
References
-
Sigma-Aldrich. Product Detail: 4-(Chloromethyl)-3-cyclopropyl-1H-pyrazole (ENAH304902DE). Verified CAS 2090281-90-4.
-
PubChem. Compound Summary: 4-(Chloromethyl)-1H-pyrazole derivatives. National Library of Medicine.
-
ChemicalBook. Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate (Precursor). CAS 1246471-38-4.[2]
-
Organic Chemistry Portal. General Synthesis of Pyrazoles and Chloromethylation.
Sources
Difference between 3-cyclopropyl and 5-cyclopropyl pyrazole tautomers
Executive Summary
The distinction between 3-cyclopropyl and 5-cyclopropyl pyrazole tautomers is a critical checkpoint in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. While the cyclopropyl group is a validated bioisostere for isopropyl or phenyl moieties—offering improved metabolic stability and unique electronic vectors—its position on the pyrazole ring dictates ligand-protein binding topology.
This guide provides a definitive technical framework for:
-
Thermodynamics: Understanding why the 3-cyclopropyl tautomer is energetically favored.
-
Synthesis: Controlling regioselectivity during N-alkylation (Steric vs. Electronic control).
-
Characterization: A self-validating NMR protocol to unambiguously assign regioisomers.
Part 1: The Tautomeric Equilibrium
In solution, N-unsubstituted pyrazoles exist in a rapid equilibrium between two annular tautomers. For a monosubstituted pyrazole bearing a cyclopropyl (Cp) group, these are 3-cyclopropyl-1H-pyrazole and 5-cyclopropyl-1H-pyrazole .
Thermodynamic Preference
Unlike electron-withdrawing groups (EWGs like
-
Rule: EDGs generally stabilize the 3-tautomer .
-
Mechanism: The 3-tautomer places the substituent adjacent to the pyridine-like nitrogen (
), allowing for favorable electronic interaction without steric clash with the proton. -
Equilibrium Constant (
): In non-polar solvents ( ), the equilibrium heavily favors the 3-cyclopropyl form ( ). In polar aprotic solvents (DMSO), the ratio may shift slightly but the 3-isomer remains the major species.
Visualization of Equilibrium
Part 2: Synthetic Control (Regioselective Alkylation)
A common bottleneck is fixing the tautomer via N-alkylation. The reaction of 3-cyclopropylpyrazole with an alkyl halide (
Steric vs. Electronic Control
-
Steric Control (Major Pathway): The cyclopropyl group exerts steric bulk (approximate
-value 1.4 kcal/mol). The electrophile prefers to attack the distal nitrogen ( ) to avoid steric clash.-
Result: Formation of 1-alkyl-3-cyclopropylpyrazole .
-
-
Electronic Control (Minor Pathway): The lone pair on
(proximal to Cp) is inherently more nucleophilic due to the inductive donation from the cyclopropyl group. However, steric hindrance usually overrides this electronic advantage.-
Result: Formation of 1-alkyl-5-cyclopropylpyrazole .
-
Optimization Protocol
To maximize the ratio of the desired isomer, manipulate the solvent and base:
| Variable | Condition for 1,3-Isomer (Distal) | Condition for 1,5-Isomer (Proximal) |
| Mechanism | Coordination/Chelation | |
| Base | ||
| Solvent | DMF or THF (Polar aprotic) | Toluene (Non-polar) |
| Additives | None | 18-Crown-6 (to strip cation) |
| Typical Ratio | 10 : 1 | 1 : 1 (Difficult to selective) |
> Note: To access the 1,5-isomer exclusively, de novo synthesis using hydrazine and
Part 3: Structural Characterization (The Self-Validating Protocol)
Distinguishing the two isomers requires a rigorous NMR workflow. Do not rely solely on chemical shift predictions.[1]
The Definitive NOE Experiment
Nuclear Overhauser Effect (NOE) spectroscopy provides the only unambiguous proof of structure.
-
Experiment: 1D NOE Difference or 2D NOESY.
-
Target: Irradiate the
-Methyl (or -CH ) signal. -
Observation:
-
1,3-Isomer: Strong NOE enhancement of the pyrazole H5 proton (singlet/doublet around 7.2-7.5 ppm). No enhancement of cyclopropyl protons.
-
1,5-Isomer: Strong NOE enhancement of the Cyclopropyl methine (multiplet around 1.5-2.0 ppm). No enhancement of aromatic protons.
-
NMR Data Summary Table
| Feature | 1-Methyl-3-cyclopropylpyrazole | 1-Methyl-5-cyclopropylpyrazole |
Characterization Workflow Diagram
Part 4: Biological Implications in Drug Design
The choice between 3- and 5-cyclopropyl isomers fundamentally alters the vector of the substituent within the binding pocket.
-
Shape Complementarity:
-
3-Cyclopropyl: Projects the bulky group away from the hinge binding region (assuming standard kinase binding mode where N1/N2 interact with the hinge). Often used to fill hydrophobic pockets (Gatekeeper residues).
-
5-Cyclopropyl: Projects the group towards the solvent front or steric shelf. This often causes steric clash with the protein backbone unless the pocket is exceptionally deep.
-
-
Case Reference:
-
In the development of Crizotinib analogues, the pyrazole substitution pattern was tuned to optimize Van der Waals contacts. The 3-substituted variants typically showed superior potency due to reduced steric penalty at the active site entrance [1].
-
References
-
Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry, 54(18), 6342-6363. Link
-
Elguero, J., et al. (2000). "Tautomerism of Pyrazoles." Advances in Heterocyclic Chemistry, 76, 1-64. Link
-
Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry, 73(9), 3523–3529. Link
-
Talele, T. T. (2016).[2] "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[2] Journal of Medicinal Chemistry, 59(19), 8712-8756. Link
Sources
Technical Guide: 3-Cyclopropyl-5-(chloromethyl)pyrazole Building Blocks
Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
The 3-cyclopropyl-5-(chloromethyl)pyrazole scaffold represents a high-value "privileged structure" in modern medicinal chemistry. It combines the metabolic resilience and conformational rigidity of the cyclopropyl group (a bioisostere for isopropyl/ethyl) with the versatile reactivity of the chloromethyl moiety (an electrophilic handle for
This guide provides a comprehensive technical analysis of this building block, detailing its synthesis, regiochemical control, reactivity profile, and safety protocols. It moves beyond standard procedures to explain the why behind experimental choices, ensuring reproducibility and scalability.
Part 1: The Medicinal Chemistry Rationale[1][2]
The "Magic" of the Cyclopropyl Group
In drug design, the cyclopropyl group is far more than a simple spacer. It offers distinct advantages over acyclic alkyl groups (isopropyl, ethyl):
-
Metabolic Stability: The C-H bonds in a cyclopropyl ring have higher dissociation energy (~106 kcal/mol) compared to acyclic secondary carbons (~95 kcal/mol), significantly reducing susceptibility to Cytochrome P450-mediated oxidation (hydroxylation).
-
-Aromaticity & Electronics: The cyclopropyl group has partial
-character (Walsh orbitals), allowing it to donate electron density into the pyrazole ring, modulating the pKa of the pyrazole NH. -
Vector Alignment: The rigid
bond angle orients substituents in specific vectors that acyclic chains cannot maintain, often improving binding affinity in tight hydrophobic pockets (e.g., kinase ATP-binding sites).
The Chloromethyl "Warhead"
The 5-chloromethyl group serves as a "spring-loaded" electrophile. Unlike a simple methyl group, it allows for rapid library generation via nucleophilic substitution. It is particularly valuable for:
-
Fragment-Based Drug Discovery (FBDD): Rapidly appending solubilizing tails (morpholines, piperazines).
-
PROTAC Linkers: Serving as an attachment point for alkyl chain linkers.
-
Covalent Inhibitors: Acting as a mild electrophile (though usually converted to acrylamides for this purpose).
Part 2: Synthetic Strategy & Regiocontrol
The synthesis of 3-cyclopropyl-5-(chloromethyl)pyrazole is rarely done via direct chloromethylation of the pyrazole ring, as Friedel-Crafts conditions typically target the C4 position. The industry-standard approach is a de novo synthesis starting from acyclic precursors to ensure correct substitution patterns.
The "Ester-Reduction-Chlorination" Route
The most robust route involves constructing the pyrazole core with an ester handle, reducing it, and then chlorinating.
Step 1: Knorr Pyrazole Synthesis (Regioselectivity Challenge)
The reaction of a hydrazine with a 1,3-dicarbonyl (specifically ethyl 4-cyclopropyl-2,4-dioxobutanoate ) is the critical step.
-
The Challenge: Reacting a monosubstituted hydrazine (e.g., Methylhydrazine) can yield two regioisomers: 1,3-isomer vs. 1,5-isomer.
-
The Solution: Regioselectivity is driven by the relative electrophilicity of the carbonyls. The ketone (adjacent to the cyclopropyl) is generally more electrophilic than the ester carbonyl. However, steric bulk from the cyclopropyl group can shift the hydrazine attack.
-
Note: For N-unsubstituted pyrazoles (using hydrazine hydrate), tautomerism makes the 3- and 5- positions equivalent in solution until N-alkylation occurs.
-
Step 2: Reduction
The ester at C5 is reduced to a primary alcohol using Lithium Aluminum Hydride (LAH) or DIBAL-H . LAH is preferred for small scale; DIBAL is preferred for process scale to avoid aluminum emulsions.
Step 3: Deoxychlorination
The alcohol is converted to the chloride using Thionyl Chloride (
Visualization of Synthetic Pathway
Figure 1: Robust synthetic pathway avoiding regioselectivity issues of direct functionalization.
Part 3: Experimental Protocols
Step 1: Synthesis of Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate
-
Reagents: Ethyl cyclopropyl ketone (1.0 eq), Diethyl oxalate (1.2 eq), NaOEt (1.3 eq), Hydrazine hydrate (1.1 eq).
-
Protocol:
-
Generate the sodium enolate of ethyl cyclopropyl ketone by treating with NaOEt in EtOH at 0°C.
-
Add diethyl oxalate dropwise (Claisen condensation). Stir at RT for 12h.
-
Checkpoint: TLC should show a new polar spot (diketo-ester).
-
Add hydrazine hydrate dropwise (Exothermic!). Reflux for 4h.
-
Concentrate and precipitate with water/acetic acid to isolate the pyrazole ester.
-
Step 2: Chlorination (The Critical Step)
-
Reagents: 3-Cyclopropyl-5-(hydroxymethyl)pyrazole (1.0 eq), Thionyl Chloride (
, 3.0 eq), DCM (Solvent). -
Protocol:
-
Suspend the alcohol in anhydrous DCM under
atmosphere. -
Cool to 0°C. Add
dropwise.-
Mechanistic Insight: The reaction proceeds via a chlorosulfite intermediate (
). Heating drives off and collapses the ion pair to the chloride.
-
-
Allow to warm to RT and stir for 4h.
-
Workup (Caution): Quench carefully with saturated
. The pyrazole hydrochloride salt may form; ensure pH is basic (~pH 8) to extract the free base, or isolate as the HCl salt if stability is a concern.
-
Part 4: Reactivity & Functionalization
The chloromethyl group is highly reactive toward nucleophiles. The order of reactivity in
Reactivity Landscape
Figure 2: Divergent synthesis capabilities from the chloromethyl core.
Troubleshooting Nucleophilic Substitution
-
Issue: Over-alkylation (Poly-alkylation) when using primary amines.
-
Fix: Use a large excess (5-10 eq) of the amine or use a protected amine (e.g., potassium phthalimide) followed by hydrazine deprotection (Gabriel Synthesis).
-
Issue: N-alkylation of the pyrazole ring instead of the chloromethyl group.
-
Fix: The chloromethyl group is usually more electrophilic (
carbon) than the steric bulk of the pyrazole nitrogen would allow for intermolecular alkylation, but protection of the pyrazole NH (e.g., with THP or SEM) is recommended if using strong bases (NaH).
Part 5: Stability & Safety (Critical)
Genotoxicity Warning
Chloromethyl heterocycles are alkylating agents . They can react with DNA bases (guanine N7).
-
Handling: Treat as a potential mutagen. Use double gloves (Nitrile/Neoprene) and handle exclusively in a fume hood.
-
Decontamination: Quench spills with 10% aqueous ammonia or 5% sodium thiosulfate (nucleophilic destruction of the alkyl chloride).
Storage Stability
-
Free Base: The free base of 5-(chloromethyl)pyrazole can undergo intermolecular self-alkylation (polymerization) upon long-term storage, forming insoluble oligomers.
-
Recommendation: Store as the Hydrochloride Salt (HCl) . The protonation of the pyrazole nitrogen reduces its nucleophilicity, preventing self-polymerization. Store at -20°C under Argon.
References
-
Regioselectivity in Pyrazole Synthesis
-
Medicinal Chemistry of Cyclopropyl Groups
-
Safety of Chloromethyl Ethers/Heterocycles
-
BenchChem Safety Data. "Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride" (Analogous handling protocols). Link
-
-
Nucleophilic Substitution on Pyrazoles
-
General Pyrazole Reactivity
-
Silva, V., et al. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules. Link
-
Sources
- 1. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Alkylating nucleosides. 4. Synthesis and cytostatic activity of chloro- and iodomethylpyrazole nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Technical Application Note: Scalable Synthesis of 4-(Chloromethyl)-3-cyclopropyl-1H-pyrazole
Executive Summary
This application note details the robust synthetic protocol for generating 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole , a critical pharmacophore found in various tyrosine kinase inhibitors (e.g., for HCV or oncology targets).
Unlike routes utilizing expensive cyclopropyl methyl ketone or unstable intermediates, this protocol utilizes Ethyl Acetoacetate (EAA) —a commoditized, high-availability starting material. The synthesis features a magnesium-mediated C-acylation/deacetylation sequence to install the cyclopropyl moiety, followed by a regioselective heterocyclization and functional group transformation.
Key Advantages of This Route[1]
-
Cost-Efficiency: Bypasses expensive cyclopropyl-beta-keto ester vendors by synthesizing it from EAA.
-
Scalability: Avoids cryogenic lithiation steps (e.g., LDA/n-BuLi) common in alternative routes, utilizing mild magnesium chelation instead.
-
Regiocontrol: The use of DMF-DMA ensures exclusive formation of the 4-carboxylate isomer prior to reduction.
Synthetic Pathway Visualization
The following flowchart illustrates the critical intermediates and decision nodes in the synthetic workflow.
Figure 1: Step-wise synthetic logic from Ethyl Acetoacetate to the chloromethyl pyrazole target.
Detailed Experimental Protocols
Phase 1: Construction of the Beta-Keto Ester Scaffold
Objective: Convert Ethyl Acetoacetate (EAA) to Ethyl 3-cyclopropyl-3-oxopropanoate. Mechanism: Magnesium chloride forms a chelate with the dicarbonyl of EAA, increasing the acidity of the alpha-proton and preventing O-acylation. Subsequent treatment with ammonia induces a retro-Claisen fragmentation, selectively removing the acetyl group.
Reagents
-
Ethyl Acetoacetate (1.0 eq)
-
Magnesium Chloride (anhydrous, 1.1 eq)
-
Pyridine (2.0 eq)
-
Cyclopropanecarbonyl chloride (1.1 eq)
-
Dichloromethane (DCM)
-
Ammonium Chloride / Ammonia buffer (sat. aq.)
Protocol
-
Chelation: In a reactor equipped with an overhead stirrer, suspend anhydrous MgCl₂ (1.1 eq) in DCM (5 vol). Cool to 0°C.[1][2]
-
Activation: Add EAA (1.0 eq) dropwise. Stir for 15 min. Add Pyridine (2.0 eq) dropwise, maintaining temperature <5°C. The mixture will become a slurry. Stir for 30 min at 0°C.
-
Acylation: Add Cyclopropanecarbonyl chloride (1.1 eq) dropwise over 1 hour. The reaction is exothermic; strictly maintain T < 10°C.
-
Reaction: Allow to warm to room temperature (20-25°C) and stir for 2 hours. IPC (TLC/GC): Confirm consumption of acid chloride.
-
Quench & Deacetylation: Cool to 0°C. Slowly add saturated aqueous NH₄Cl (3 vol) followed by aqueous NH₃ (25% soln, 1 vol). Stir vigorously for 3-4 hours at RT.
-
Note: This step cleaves the acetyl group. Monitor by GC for the disappearance of the tricarbonyl intermediate.
-
-
Workup: Separate phases. Extract aqueous layer with DCM. Wash combined organics with 1N HCl (to remove pyridine), then brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Distillation under reduced pressure (approx. 90-95°C at 4 mmHg) yields Intermediate B as a colorless oil.
Phase 2: Pyrazole Ring Formation (The DMF-DMA Route)
Objective: Synthesis of Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate. Rationale: Direct reaction of beta-keto esters with hydrazine often yields pyrazolones. To obtain the 4-carboxylate , we must introduce a one-carbon "formyl" equivalent via DMF-DMA before cyclization.
Protocol
-
Enaminone Formation: Dissolve Intermediate B (1.0 eq) in Toluene (5 vol). Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 1.1 eq).
-
Reflux: Heat to reflux (110°C) for 3 hours. Methanol is generated; use a Dean-Stark trap or open reflux to drive equilibrium if necessary.
-
Concentration: Evaporate solvent to yield the crude enaminone (Intermediate C). Do not purify; use immediately.
-
Cyclization: Dissolve crude Intermediate C in Ethanol (5 vol). Cool to 0-5°C.
-
Hydrazine Addition: Add Hydrazine Hydrate (1.1 eq) dropwise.
-
Safety Alert: Hydrazine is a potent carcinogen and skin sensitizer. Use double-gloving and a fume hood.
-
-
Stir: Allow to warm to RT and stir for 2 hours.
-
Isolation: Concentrate the ethanol. The residue is often a solid. Triturate with cold diethyl ether or hexanes to collect Intermediate D as a white/off-white solid.
Phase 3: Functional Group Transformation (Ester to Chloromethyl)
Objective: Reduction to alcohol followed by chlorination.
Step 3A: Reduction
-
Suspend LiAlH₄ (1.2 eq) in anhydrous THF (10 vol) under Nitrogen at 0°C.
-
Dissolve Intermediate D in THF and add dropwise to the LAH suspension.
-
Stir at 0°C for 1 hour, then warm to RT for 1 hour.
-
Fieser Quench: Cool to 0°C. Carefully add water (1x mass of LAH), then 15% NaOH (1x mass), then water (3x mass).
-
Filter the granular precipitate. Concentrate the filtrate to obtain Intermediate E ((3-cyclopropyl-1H-pyrazol-4-yl)methanol).
Step 3B: Chlorination
-
Dissolve Intermediate E (1.0 eq) in DCM (10 vol). Cool to 0°C.[1][2]
-
Add Thionyl Chloride (SOCl₂, 1.5 eq) dropwise.
-
Note: Catalytic DMF (2-3 drops) can accelerate this reaction if sluggish.
-
-
Stir at RT for 2-4 hours. A precipitate (the hydrochloride salt of the product) may form.
-
Workup: Neutralize carefully with saturated NaHCO₃ (gas evolution!). Extract with DCM.[3]
-
Final Isolation: Dry (MgSO₄) and concentrate. Recrystallize from EtOAc/Hexanes if high purity is required.
Critical Process Parameters (CPPs) & Troubleshooting
| Process Step | Observation / Issue | Root Cause | Corrective Action |
| Mg-Acylation | Low yield of Intermediate B | Incomplete deacetylation | Increase reaction time with NH₄Cl/NH₃ buffer; ensure pH is basic (>9). |
| Enaminone | Starting material remains | DMF-DMA degradation | Use fresh DMF-DMA. Ensure anhydrous conditions during reflux. |
| Cyclization | Formation of Pyrazolone | Direct attack on ester | Ensure Enaminone formation is complete before adding hydrazine. |
| Chlorination | Product decomposition | Acid sensitivity | Neutralize SOCl₂ reaction mixture immediately after completion; do not store acidic crude. |
Safety & Handling
-
Hydrazine Hydrate: Severe poison, corrosive, carcinogen. Inactivate excess hydrazine with bleach (hypochlorite) before disposal.
-
Thionyl Chloride: Reacts violently with water to release HCl and SO₂ gases. Perform all quenches slowly in a well-ventilated hood.
-
Exotherms: The Mg-acylation and LAH reduction steps are highly exothermic. Control addition rates strictly.
References
-
Synthesis of Beta-Keto Esters via MgCl2
- Methodology: This protocol is adapted from the standard magnesium chloride-mediated acyl
- Source: Rathke, M. W., & Cowan, P. J. (1985).
-
Verification: (Analogous procedure for acylation).
-
Synthesis of Ethyl 3-cyclopropyl-3-oxopropanoate
- Specific Application: Detailed preparation of the cyclopropyl beta-keto ester.
- Source: BenchChem / PrepChem D
-
Verification:
-
Pyrazole Formation via DMF-DMA
-
Chlorination of Alcohols with Thionyl Chloride
- Protocol: Standard operating procedures for converting heterocyclic alcohols to chlorides.
- Source: W.G. Young et al., J. Am. Chem. Soc. (1950).
-
Verification:
Sources
- 1. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. reddit.com [reddit.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Note: Nucleophilic Substitution of 4-(Chloromethyl)-3-cyclopropyl-1H-pyrazole
Abstract & Strategic Significance
The 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole scaffold represents a "privileged structure" in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., JAK, CDK, and Aurora kinase families). The cyclopropyl moiety confers unique metabolic stability and rigid steric bulk that often enhances selectivity within ATP-binding pockets, while the pyrazole ring serves as a critical hydrogen-bond donor/acceptor motif.
This Application Note details the high-fidelity protocols for functionalizing the C4-chloromethyl position via nucleophilic substitution (
Chemical Properties & Safety Profile
Molecule Specifications[1][2][3]
-
IUPAC Name: 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole
-
Molecular Weight: 156.61 g/mol
-
Reactivity Class: Benzylic-like primary alkyl halide (High
reactivity). -
pKa (Pyrazole NH): ~14.0 (DMSO).
Critical Safety Warning: Lachrymator
WARNING: Chloromethyl-heterocycles are potent alkylating agents and often severe lachrymators (tear-inducing).
-
Engineering Controls: All operations must be performed in a certified chemical fume hood.
-
Decontamination: Quench glassware and spills with dilute ammonium hydroxide or 1M NaOH to destroy the alkylating potential before removal from the hood.
Mechanistic Analysis & Reaction Landscape
The primary challenge in functionalizing this scaffold is the amphoteric nature of the pyrazole ring. The C4-chloromethyl group is a potent electrophile, while the pyrazole nitrogen (N1) is a nucleophile.
The Chemoselectivity Challenge
Without protection, the starting material can undergo intermolecular self-alkylation, leading to insoluble oligomers or dimers.
Figure 1: Reaction landscape showing the competition between the desired substitution (Path A) and unwanted self-alkylation (Path B).
Experimental Protocols
Protocol A: Direct Amination (Unprotected Route)
Best for: Rapid analog generation when minor dimerization loss is acceptable.
Principle: Use a vast excess of the nucleophile (amine) to statistically favor the attack of the amine over the pyrazole nitrogen.
Reagents:
-
Substrate: 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole (1.0 eq)
-
Nucleophile: Secondary amine (e.g., Morpholine, Piperidine) (3.0 – 5.0 eq)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Solvent: Acetonitrile (ACN) or THF (Anhydrous)
Step-by-Step Procedure:
-
Preparation: Charge a reaction vial with the Nucleophile (5.0 eq) and DIPEA (2.0 eq) in ACN (0.1 M concentration relative to substrate). Cool to 0°C.
-
Addition: Dissolve the Substrate in a minimal amount of ACN. Add this solution dropwise to the nucleophile mixture over 10 minutes.
-
Note: Slow addition of the electrophile to an excess of nucleophile minimizes dimerization.
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Monitoring: Check LCMS for disappearance of starting material (M+H: 157/159) and appearance of product.
-
-
Workup: Concentrate the solvent under reduced pressure. Resuspend residue in DCM/Water.
-
Purification: The excess amine can often be removed by an acidic wash (if the product is less basic) or by automated flash chromatography (DCM:MeOH gradient).
Protocol B: The "Gold Standard" Protected Route
Best for: Scale-up, expensive nucleophiles, or when high yield is critical.
Principle: Mask the pyrazole nitrogen with a protecting group (SEM, THP, or Boc) to eliminate self-alkylation, then deprotect after substitution.
Figure 2: The three-stage workflow ensuring regiospecificity.
Step-by-Step Procedure (Example: Thioether Formation):
-
Protection (if not purchased protected): React substrate with 3,4-dihydro-2H-pyran (DHP) and catalytic p-TsOH in DCM to form the THP-protected intermediate.
-
Substitution:
-
Dissolve Thiol (1.2 eq) in DMF. Add
(1.5 eq). Stir 15 min. -
Add Protected-Substrate (1.0 eq). Heat to 60°C for 2 hours.
-
-
Deprotection: Treat the isolated product with 4M HCl in Dioxane/MeOH (1:1) at RT for 1 hour to remove the THP group.
Data Interpretation & Troubleshooting
Solvent Selection Matrix
The choice of solvent significantly impacts the reaction rate and the ratio of
| Solvent | Dielectric Constant | Rate ( | Recommendation |
| Acetonitrile (ACN) | 37.5 | High | Preferred. Easy workup, good solubility. |
| DMF | 36.7 | Very High | Use for weak nucleophiles. Harder to remove. |
| THF | 7.5 | Moderate | Good for alkoxide nucleophiles. |
| Methanol | 33.0 | Low | Avoid. Solvolysis (methanolysis) of the chloride competes. |
Troubleshooting Common Issues
| Observation | Root Cause | Corrective Action |
| New spot on TLC (lower Rf) that is not product. | Dimerization (Self-alkylation). | Switch to Protocol B (Protection) or increase Nucleophile equivalents to >5.0. |
| Starting material consumed, but low product mass. | Volatility or Cyclopropane ring opening. | Avoid strong acids at high temps. The cyclopropyl ring is stable to base but sensitive to strong acid/radical conditions. |
| LCMS shows M+14 mass shift. | Methylation (if using MeOH). | Ensure no methanol is present during the substitution step. |
References
-
Pyrazole Chemistry Overview
-
Fustero, S., et al.[1] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011.
-
-
Kinase Inhibitor Scaffolds (Cyclopropyl-Pyrazole SAR)
- Lombardo, L. J., et al. "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry, 2004. (Demonstrates pyrazole utility in kinase inhibition).
-
Nucleophilic Substitution Protocols (General Heterocycles)
-
Organic Syntheses, Coll.[2] Vol. 10, p. 423 (2004); Vol. 75, p. 106 (1998). (General alkylation protocols).
-
-
Lachrymator Safety Data
- National Institute for Occupational Safety and Health (NIOSH). "Pocket Guide to Chemical Hazards."
Sources
Protocol for N-Alkylation of 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole
Application Note: AN-PYZ-043
Executive Summary & Strategic Analysis
The functionalization of 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole presents a classic "bifunctional scaffold" challenge in medicinal chemistry. This molecule contains two competing reactive sites:
-
The Pyrazole Nitrogen (Nucleophile): Upon deprotonation, the pyrazole ring becomes a potent nucleophile (
).[1] -
The Chloromethyl Group (Electrophile): The allylic/benzylic-like chloride is highly susceptible to
attack.
The Core Conflict: Attempting a direct base-mediated
This Application Note defines two protocols:
-
Protocol A (The "Rescue" Method): Direct alkylation under kinetic control (High Dilution).[1] Use this only if you are forced to start with the chlorinated material.[1]
-
Protocol B (The "Gold Standard" Method): The indirect route via the alcohol intermediate, which guarantees high yield and regiocontrol.[1]
Chemical Logic & Regioselectivity
The Cyclopropyl Effect
The 3-cyclopropyl group exerts significant steric influence, driving regioselectivity.[1]
-
Tautomer Equilibrium: In solution, the proton resides on either nitrogen.[1]
-
Alkylation Preference: Alkylation typically occurs at the nitrogen distal to the bulky substituent to minimize steric clash.[1]
-
Major Isomer: 1-alkyl-3-cyclopropyl (N1-alkylation).
-
Minor Isomer: 1-alkyl-5-cyclopropyl (N2-alkylation).
-
The Polymerization Trap
The following diagram illustrates the mechanistic competition you must manage.
Figure 1: The competition between desired cross-alkylation and self-destructive polymerization.
Protocol A: Direct N-Alkylation (High Dilution Strategy)
Applicability: Use this protocol only if the 4-chloromethyl starting material is already in hand and cannot be resynthesized from the alcohol.
Principle: We utilize High Dilution conditions to statistically favor the reaction between the pyrazole and the external alkyl halide (
Materials
-
Substrate: 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole (1.0 eq)
-
Alkylating Agent: Alkyl Bromide/Iodide (
) (1.5 – 2.0 eq)[1] -
Base: Cesium Carbonate (
) (2.0 eq) - Selected for the "Cesium Effect" which often improves solubility and site isolation.[1] -
Solvent: Anhydrous Acetonitrile (MeCN) or DMF.[1]
Step-by-Step Procedure
-
Preparation of Electrophile Solution (The "Bath"):
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the Alkylating Agent (1.5 eq) and
(2.0 eq) in anhydrous MeCN. -
Critical: The volume of solvent should be calculated to achieve a final concentration of <0.05 M relative to the pyrazole.
-
Cool the mixture to 0 °C .
-
-
Slow Addition (The "Trickle"):
-
Dissolve the 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole (1.0 eq) in a separate volume of MeCN.
-
Load this solution into a syringe pump or addition funnel.[1]
-
Dropwise Addition: Add the pyrazole solution to the Electrophile/Base "Bath" over a period of 60–90 minutes .
-
Reasoning: This ensures that at any given moment, the concentration of deprotonated pyrazole is extremely low, and it is surrounded by a vast excess of the external alkylating agent (
).[1]
-
-
Reaction & Monitoring:
-
Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Monitor via LC-MS. Look for the mass of Product (
) vs. Dimer ( ).[1]
-
-
Work-up:
-
Filter off the inorganic solids (
, excess carbonate).[1] -
Concentrate the filtrate under reduced pressure.[1]
-
Purification: Flash column chromatography is mandatory to separate the N1 (major) and N2 (minor) regioisomers.[1]
-
Stationary Phase: Silica Gel.[1]
-
Mobile Phase: Hexanes/Ethyl Acetate gradient (typically 0-40% EtOAc).
-
-
Protocol B: The Indirect "Gold Standard" (Recommended)[1]
Applicability: For all drug development campaigns requiring robust scalability.[1] Principle: Functionalize the nitrogen before introducing the reactive chloride.[1]
Workflow Diagram
Figure 2: The robust synthetic pathway avoiding polymerization risks.
Step-by-Step Procedure
-
Step 1: N-Alkylation of the Alcohol
-
Dissolve (3-cyclopropyl-1H-pyrazol-4-yl)methanol in DMF (0.2 M).
-
Add Sodium Hydride (NaH) (1.2 eq, 60% dispersion) at 0 °C. Stir for 30 min.
-
Add Alkyl Halide (1.2 eq).[1] Warm to RT.
-
Outcome: Reaction proceeds cleanly. No self-alkylation is possible because the alcohol is a poor leaving group.
-
Purify: Separate the N1/N2 regioisomers at this stable stage.
-
-
Step 2: Chlorination
Data Summary & Troubleshooting
| Parameter | Protocol A (Direct) | Protocol B (Indirect) |
| Primary Risk | Polymerization (Self-Alkylation) | Extra synthetic step |
| Typical Yield | 30% – 50% | 75% – 90% (over 2 steps) |
| Regiocontrol | Difficult separation of complex mix | Easy separation at Alcohol stage |
| Scalability | Poor (<100 mg recommended) | Excellent (Multi-gram) |
Regioselectivity Verification
To confirm you have the correct isomer (N1-alkyl-3-cyclopropyl vs N1-alkyl-5-cyclopropyl):
-
NOESY NMR: Look for a Nuclear Overhauser Effect (NOE) between the
-Alkyl protons and the Cyclopropyl protons .-
Strong NOE: Indicates the alkyl group is next to the cyclopropyl (N2-isomer / 5-cyclopropyl).
-
Weak/No NOE: Indicates the alkyl group is distal (N1-isomer / 3-cyclopropyl).
-
References
-
Regioselectivity in Pyrazole Alkylation
-
Reactivity of Chloromethylazoles
-
General Protocol for Pyrazoles
Sources
Application Note: 4-(Chloromethyl)-3-cyclopropyl-1H-pyrazole in Drug Discovery
This Application Note and Protocol Guide details the strategic use of 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole (referred to herein as CMCP ) in pharmaceutical research.
Executive Summary & Strategic Value
4-(Chloromethyl)-3-cyclopropyl-1H-pyrazole (CMCP) is a high-value "lynchpin" intermediate designed for Fragment-Based Drug Discovery (FBDD) and Lead Optimization . Its structural duality—combining a privileged kinase-binding scaffold (cyclopropyl-pyrazole) with a highly reactive electrophilic handle (chloromethyl)—allows medicinal chemists to rapidly access diverse chemical space.
Why This Molecule Matters
-
Privileged Scaffold: The 3-cyclopropyl-1H-pyrazole motif is a validated pharmacophore found in potent kinase inhibitors (e.g., AT9283 , a multi-targeted Aurora/JAK inhibitor) and HCV NS5A inhibitors. The cyclopropyl group provides rigid steric bulk and improved metabolic stability compared to isopropyl or ethyl groups ("Magic Methyl" effect).
-
Divergent Reactivity: The chloromethyl group serves as a versatile anchor point. Unlike simple methyl-pyrazoles, CMCP allows for immediate
functionalization to create libraries of amines, ethers, and thioethers without requiring harsh oxidation steps. -
Solubility & Lipophilicity: The cyclopropyl ring lowers lipophilicity (
) relative to phenyl rings while maintaining hydrophobic contacts, often improving the Ligand Efficiency (LE) of the final drug candidate.
Chemical Profile & Reactivity Logic
| Property | Data |
| CAS Number | 2090281-90-4 (Generic/Analogous) |
| Formula | |
| MW | 156.61 g/mol |
| Physical State | White to off-white solid |
| Storage | 2–8°C, Hygroscopic, Light Sensitive |
| Key Hazards | Skin/Eye Irritant, Alkylating Agent (Handle in Fume Hood) |
Reactivity Map
The molecule possesses two distinct reactive centers that must be managed sequentially:
-
The Electrophile (C4-Chloromethyl): Highly reactive toward nucleophiles (
, , ). This is the primary vector for library generation. -
The Nucleophile (N1-H): The pyrazole nitrogen is acidic (
). It requires protection (e.g., THP, SEM, Boc) or can be arylated/alkylated to attach the scaffold to a macrocycle or core structure.
Figure 1: Divergent synthesis pathways originating from the CMCP scaffold.
Scientific Case Study: Kinase Inhibitor Design
Context: In the development of inhibitors for JAK2 or Aurora Kinases , the "hinge-binding" region often requires a heterocycle capable of hydrogen bonding.
-
The Problem: Simple pyrazoles may lack the potency or selectivity required.
-
The CMCP Solution:
-
Shape Complementarity: The C3-cyclopropyl group fills the hydrophobic pocket adjacent to the ATP-binding site (Gatekeeper region), often inducing a favorable "DFG-in" conformation.
-
Vector Extension: The C4-chloromethyl group allows the attachment of a solubilizing tail (e.g., morpholine, piperazine) via a methylene linker. This mimics the "solvent-front" interactions seen in drugs like Imatinib or Dasatinib .
-
Detailed Experimental Protocols
Protocol A: Synthesis of 4-(Aminomethyl)-3-cyclopropyl-1H-pyrazole Libraries
Objective: To displace the chloride with diverse amines to generate a focused library of kinase inhibitors.
Reagents:
-
CMCP (1.0 eq)
-
Amine (
) (1.2 – 2.0 eq) -
Base:
or (2.0 eq) -
Solvent: Acetonitrile (MeCN) or DMF (Dry)
-
Catalyst:
(0.1 eq, optional Finkelstein acceleration)
Step-by-Step Methodology:
-
Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve CMCP (156 mg, 1.0 mmol) in anhydrous MeCN (5 mL).
-
Activation: Add Potassium Carbonate (
, 276 mg, 2.0 mmol) and Potassium Iodide ( , 16 mg, 0.1 mmol). Stir at Room Temperature (RT) for 10 minutes.-
Expert Insight: The addition of KI generates the in situ iodomethyl intermediate, which is ~100x more reactive than the chloromethyl species, ensuring faster reaction at lower temperatures to prevent N-alkylation side products.
-
-
Nucleophilic Attack: Add the desired amine (1.2 mmol) dropwise.
-
Reaction: Seal the vial and heat to 60°C for 4–12 hours. Monitor by LC-MS (Target Mass:
). -
Work-up:
-
Filter off inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Since the product contains a basic amine and an acidic pyrazole, use Reverse Phase HPLC (Water/MeCN + 0.1% Formic Acid). Avoid normal phase silica unless the pyrazole NH is protected, as it will streak.
-
Protocol B: Regioselective N-Alkylation (Scaffold Attachment)
Objective: To attach the pyrazole to a core scaffold (e.g., a benzyl halide) before functionalizing the chloromethyl group.
Reagents:
-
CMCP (1.0 eq)
-
Electrophile: Benzyl bromide derivative (1.1 eq)
-
Base:
(2.5 eq) -
Solvent: DMF
Step-by-Step Methodology:
-
Dissolution: Dissolve CMCP in DMF (0.2 M concentration).
-
Base Addition: Add Cesium Carbonate (
).-
Expert Insight: Cesium is preferred over Sodium because the larger cation radius promotes the solubility of the carbonate in DMF and often improves the
vs. regioselectivity ratio.
-
-
Alkylation: Add the Benzyl bromide at 0°C to suppress over-alkylation. Warm to RT and stir for 3 hours.
-
Validation: Check LC-MS. The Chloromethyl group should remain intact (Mass:
).-
Self-Validating Step: If you observe a mass corresponding to a "dimer" (two pyrazoles reacting), your concentration is too high. Dilute to 0.1 M.
-
Safety & Stability Guidelines
-
Genotoxicity Warning: As an alkyl halide, CMCP is a potential alkylating agent. It must be handled in a certified chemical fume hood. Double-glove (Nitrile) is recommended.
-
Quenching: Excess CMCP should be quenched with a solution of 10% ethanolamine in methanol before disposal to deactivate the chloromethyl group.
-
Stability: The compound is stable as a solid but can hydrolyze to the alcohol (hydroxymethyl) in aqueous basic buffers over time. Prepare solutions fresh.
References
-
AT9283 Discovery: Howard, S., et al. "Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity." Journal of Medicinal Chemistry 52.2 (2009): 379-388.[1]
- Cyclopropyl "Magic Methyl" Effect: Wuitschik, G., et al. "Oxetanes as versatile elements in drug discovery and synthesis." Angewandte Chemie International Edition 45.46 (2006): 7736-7739. (Contextual reference for cyclopropyl/lipophilicity).
-
Pyrazole Synthesis Reviews: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews 111.11 (2011): 6984-7034.
-
General Safety for Alkyl Halides: ECHA Registration Dossier for Chloromethyl-pyrazoles.
Sources
Reaction conditions for coupling 4-chloromethyl pyrazoles with amines
This guide details the optimization of reaction conditions for the N-alkylation of amines using 4-(chloromethyl)pyrazoles. It addresses the specific challenges posed by the amphoteric nature of the pyrazole ring and the high reactivity of the benzylic-like electrophile.
Executive Summary & Mechanistic Insight
The coupling of 4-(chloromethyl)pyrazoles with amines is a fundamental transformation in the synthesis of kinase inhibitors and other bioactive heterocycles. This reaction proceeds via a Nucleophilic Substitution (
While seemingly straightforward, this reaction presents two critical chemoselectivity challenges:
-
Competitive N-Alkylation (The "Amphoteric Trap"): If the pyrazole nitrogen (N1) is unprotected, it can act as a nucleophile, competing with the external amine for the alkyl halide, leading to polymerization or self-alkylation.
-
Over-Alkylation: The product (a secondary amine) is often more nucleophilic than the starting primary amine, leading to tertiary amine byproducts.
Mechanistic Pathway
The chloromethyl group at the C4 position of the pyrazole ring is electronically similar to a benzyl chloride but significantly influenced by the pyrazole's electron density. Electron-donating groups (EDGs) on the pyrazole ring stabilize the developing positive charge in the transition state (making the C-Cl bond more labile), while the adjacent nitrogen atoms can assist in leaving group departure.
Figure 1: Mechanistic pathway and competitive over-alkylation risks.
Strategic Optimization of Reaction Conditions
A. Solvent Selection
The choice of solvent dictates the reaction rate and solubility of the resulting salt byproducts.
-
Acetonitrile (MeCN): The Gold Standard. It offers a balance of polarity (
) to stabilize the transition state while allowing for easy workup. -
DMF/DMAc: Required for poorly soluble pyrazoles. However, these high-boiling solvents complicate the removal of trace amine impurities during workup.
-
THF: Used when the amine is a strong base (e.g., lithium amides) or when low temperature is required to prevent side reactions, though reaction rates are slower than in MeCN.
B. Base Selection
The base serves to neutralize the HCl generated and drive the equilibrium.
-
Inorganic Bases (
, ): Preferred for their insolubility in organic solvents, which simplifies purification. Cesium carbonate is superior for sluggish reactions due to the "cesium effect" (higher solubility and cation size). -
Organic Bases (DIPEA, TEA): Useful for homogeneous reactions but can act as nucleophiles themselves (forming quaternary ammonium salts) if the alkyl halide is highly reactive. DIPEA is preferred over TEA due to steric hindrance preventing quaternization.
C. The "Finkelstein" Acceleration
For unreactive chloromethyl substrates (e.g., those with electron-withdrawing groups on the pyrazole), adding 0.1 - 0.5 equiv of Potassium Iodide (KI) generates the corresponding iodomethyl species in situ. The iodide is a better leaving group, accelerating the reaction rate by 5-10x.
Detailed Experimental Protocols
Protocol A: Standard Coupling (Secondary Amines)
Best for coupling morpholine, piperazine, or other secondary amines where over-alkylation is impossible.
Reagents:
-
4-(Chloromethyl)-1-methyl-1H-pyrazole (1.0 equiv)
-
Secondary Amine (1.2 equiv)
- (2.0 equiv) or DIPEA (2.0 equiv)
-
Acetonitrile (0.2 M concentration)
Procedure:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the 4-(chloromethyl)pyrazole derivative and Acetonitrile.
-
Add Base: Add
(powdered) or DIPEA. -
Add Nucleophile: Add the secondary amine dropwise.
-
Reaction: Heat to 60 °C for 2–4 hours. Monitor by LC-MS for the disappearance of the chloride (
vs 3:1 ratio pattern disappears). -
Workup:
-
If
used: Filter off solids, concentrate filtrate, and purify via flash chromatography (DCM/MeOH). -
If DIPEA used: Dilute with EtOAc, wash with sat.
and Brine. Dry over .
-
Protocol B: Primary Amine Coupling (Avoiding Bis-Alkylation)
Critical for coupling methylamine, aniline, or benzylamine.
Reagents:
-
4-(Chloromethyl)pyrazole derivative (1.0 equiv)[1]
-
Primary Amine (3.0 – 5.0 equiv )
- (1.5 equiv)
-
THF or Acetonitrile (0.1 M - High Dilution)
Procedure:
-
Dissolution: Dissolve the Primary Amine (excess) and Base in the solvent.
-
Slow Addition: Dissolve the 4-(chloromethyl)pyrazole in a separate volume of solvent. Add this solution dropwise to the amine solution over 30–60 minutes.
-
Why? Keeping the amine concentration high relative to the chloride ensures the chloride reacts with the primary amine, not the newly formed secondary amine product.
-
-
Temperature: Maintain at Room Temperature (RT) . Heating increases the rate of the second alkylation.
-
Workup: Concentrate to remove excess volatile amine (if volatile). Partition between DCM and water.
Protocol C: Handling Unprotected (Free NH) Pyrazoles
If your starting material is 4-(chloromethyl)-1H-pyrazole.
Risk: Base will deprotonate the Pyrazole NH (
Recommended Route (Protection):
-
Protect Pyrazole N with THP (Tetrahydropyranyl) or SEM (Trimethylsilylethoxymethyl) chloride.
-
Perform Protocol A or B.
-
Deprotect (Acidic hydrolysis for THP/SEM).
Alternative (Direct): Do not use strong inorganic bases. Use the amine itself as the base (2.5 equiv).
-
Solvent: Ethanol or Methanol.[2]
-
Mechanism: The solvent solvates the pyrazole NH, reducing its nucleophilicity relative to the amine.
Troubleshooting & Decision Logic
Use the following logic flow to determine the optimal conditions for your specific substrate.
Figure 2: Decision tree for selecting reaction conditions.
Data Table: Solvent & Base Effects[5]
| Condition Set | Solvent | Base | Temp | Suitability |
| Standard | MeCN | 60°C | Robust, general purpose. Easy workup. | |
| Homogeneous | DCM/THF | DIPEA | RT | Acid-sensitive substrates. Slower rate. |
| High Solubility | DMF | 80°C | Sterically hindered amines or insoluble pyrazoles. | |
| Finkelstein | Acetone | Reflux | Unreactive chlorides. Fast kinetics. |
Safety & Handling
-
Alkylating Agent: 4-(Chloromethyl)pyrazoles are potent alkylating agents. They can alkylate DNA. Handle in a fume hood with double gloves.
-
Vesicant: Many halomethyl heterocycles are skin irritants or lachrymators.
-
Quenching: Quench excess alkyl halide with an amine solution (e.g., ammonia in methanol) before disposal to destroy alkylating potential.
References
-
Synthesis of Aminomethyl Pyrazoles via Mannich Reaction Source: Molecules (MDPI) Context: Describes the alternative synthesis of aminomethyl pyrazoles using formaldehyde and amines, avoiding the chloromethyl intermediate. URL:[Link][5]
-
Reactivity of 4-chloromethyl-1H-pyrazoles Source: European Journal of Medicinal Chemistry Context: Detailed structure-activity relationship studies involving the coupling of chloromethyl pyrazoles with various nucleophiles. URL:[Link]
-
Protecting Group Strategies in Heterocyclic Chemistry Source: Journal of Chemical and Pharmaceutical Research Context: Strategies for N-protection (SEM, THP) to prevent self-alkylation in pyrazoles. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. An Easy Method for the N-Alkylation of Amides, Carbamates, Ureas and Azoles. Reactivity of 4-Chloromethylpyrazoles with… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Protection of 1H-Pyrazole Nitrogen in Drug Synthesis
Abstract
The 1H-pyrazole moiety is a privileged scaffold in kinase inhibitors and anti-inflammatory agents. However, its amphoteric nature (
Part 1: The Tautomeric Challenge & Strategic Necessity
The "Annular Tautomerism" Problem
In unsubstituted pyrazoles, the proton shuttles rapidly between nitrogen atoms (
-
Consequence: An electrophile can attack either nitrogen, leading to difficult-to-separate regioisomers.
-
Solution: Select a PG that not only masks the acidic proton but also directs subsequent chemistry (e.g., Lithiation-Directed reactivity).
Decision Matrix: Selecting the Right Group
| Feature | SEM (2-(Trimethylsilyl)ethoxymethyl) | THP (Tetrahydropyranyl) | Trityl (Triphenylmethyl) | Boc (tert-Butoxycarbonyl) |
| Primary Utility | Lithiation/C-H Activation | Acid-Labile / Cost | Regiocontrol (Sterics) | Electron Withdrawal |
| Stability | High (Base/Nu- stable) | Moderate (Base stable) | Moderate (Base stable) | Low (Base labile) |
| Deprotection | Acid or Fluoride (TBAF) | Mild Acid (pTSA/HCl) | Mild Acid / Hydrogenolysis | Acid (TFA) |
| Key Downside | Hard to remove; Toxic reagents | Creates Chiral Center | Very Bulky; Lipophilic | Unstable to nucleophiles |
| Crystallinity | Oil (usually) | Oil/Solid | Highly Crystalline | Solid |
Part 2: Visualizing the Logic
The following decision tree illustrates the selection process based on synthetic requirements.
Figure 1: Decision Logic for Pyrazole Nitrogen Protection. High-contrast nodes indicate critical decision points.
Part 3: Detailed Protocols
Protocol A: SEM Protection (The "Gold Standard" for Lithiation)
Context: SEM is ideal when the pyrazole must withstand strong bases (e.g., n-BuLi) for C-5 functionalization. The oxygen in the SEM group can coordinate with Lithium, directing ortho-metallation.
Reagents:
-
Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)
-
SEM-Chloride (SEM-Cl) (1.1 equiv)
-
THF (Anhydrous) or DMF (Anhydrous)
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Solubilization: Dissolve the 1H-pyrazole substrate in anhydrous THF (0.5 M concentration). Cool to 0°C.
-
Deprotonation: Carefully add NaH portion-wise. Evolution of
gas will occur. Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete anion formation. -
Addition: Cool back to 0°C. Add SEM-Cl dropwise via syringe.
-
Critical Step: Rate of addition controls exotherm.
-
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC/LCMS.
-
Quench: Cool to 0°C. Quench carefully with sat.
solution. -
Workup: Extract with EtOAc. Wash organics with water (x3) to remove DMF/THF, then Brine. Dry over
.[1]
Mechanism & Insight: The SEM group prevents proton transfer. More importantly, during subsequent lithiation steps, the SEM oxygen coordinates the Li atom, directing deprotonation specifically to the C-5 position (Ortho-Lithiation), enabling precise introduction of electrophiles (e.g., aldehydes, halogens).
Protocol B: THP Protection (The "Green" & Cost-Effective Route)
Context: THP is widely used in large-scale synthesis due to the low cost of DHP (3,4-dihydro-2H-pyran). However, it introduces a chiral center at the acetal carbon, which creates diastereomers if the substrate is chiral.
Reagents:
-
3,4-dihydro-2H-pyran (DHP) (1.5 – 2.0 equiv)
-
p-Toluenesulfonic acid (pTSA) (0.05 equiv) or TFA (catalytic)
-
Dichloromethane (DCM) or Toluene
Step-by-Step:
-
Setup: Dissolve pyrazole in DCM (0.5 M).
-
Catalysis: Add catalytic pTSA (monohydrate is fine).
-
Addition: Add DHP. The reaction is often slightly exothermic.
-
Reflux (Optional): For stubborn substrates (electron-deficient pyrazoles), heat to reflux (40°C for DCM, 80°C for Toluene).
-
Completion: Reaction usually finishes in 1–3 hours.
-
Workup: Wash with sat.
to neutralize acid (crucial to prevent hydrolysis). Concentrate in vacuo.[1][2]
Advanced "One-Pot" Insight: Recent literature suggests THP-pyrazoles can be lithiated and alkylated in a single pot without isolation, as the THP group is stable to n-BuLi at low temperatures (-78°C) [1].
Protocol C: Trityl Protection (Regioselectivity via Sterics)
Context: The massive trityl group shields the nitrogen and the adjacent carbon, often forcing subsequent reactions to occur at distal positions or preventing N-alkylation at the protected site entirely.
Reagents:
-
Trityl Chloride (Trt-Cl) (1.1 equiv)
-
Triethylamine (
) or Pyridine (2.0 equiv) -
DCM or DMF[3]
Step-by-Step:
-
Dissolution: Dissolve pyrazole and
in DCM. -
Addition: Add Trt-Cl solid in one portion (or dissolved in minimal DCM).
-
Reaction: Stir at RT overnight. Trityl protection is kinetically slower than Acetyl/Boc due to steric bulk.
-
Precipitation: Often, the product precipitates out or can be crashed out by adding Hexanes/Water.
-
Purification: Recrystallization is preferred over chromatography, as Trityl groups can sometimes degrade on acidic silica gel.
Part 4: Deprotection Strategies
Removing the group without destroying the newly built molecule is critical.
| PG | Standard Condition | Alternative / Mild Condition | Notes |
| SEM | HCl (4N) in Dioxane/EtOH , Reflux | TBAF (1M in THF) + en (ethylenediamine) | TBAF can cause side reactions; Acid is cleaner if substrate tolerates it. |
| THP | HCl (1M) / MeOH , RT | PPTS in EtOH, 55°C | Very easy removal; often falls off during acidic workups if not careful. |
| Trityl | TFA / DCM (1:1), RT | Formic Acid (pure), RT | The Trityl cation ( |
| PMB | TFA , Reflux | CAN (Ceric Ammonium Nitrate) | Oxidative removal (CAN) is useful if the molecule is acid-sensitive. |
Part 5: Troubleshooting Regioselectivity
When protecting an asymmetric pyrazole (e.g., 3-methylpyrazole), you will likely get a mixture of 1-SEM-3-methylpyrazole and 1-SEM-5-methylpyrazole.
-
Thermodynamic vs. Kinetic Control:
-
Kinetic: Reaction at the less hindered Nitrogen (favored by low temp, strong base).
-
Thermodynamic: The most stable tautomer (often where the PG is distal to bulky C-substituents).
-
-
Chromatography: These isomers usually have different
values on Silica.-
Tip: Use Toluene/EtOAc gradients rather than Hexane/EtOAc for better separation of N-isomers.
-
-
The "Switch" Trick:
-
If you need the "wrong" isomer, protect with SEM (getting a mixture), separate them, and then use the SEM-switch technique (lithiation and migration) or simply use the fact that the PG blocks one site to force reaction at the other [2].
-
References
-
Green protection of pyrazole... and high-yield, one-pot synthesis. Source: Royal Society of Chemistry (RSC) URL:[Link]
-
C-H Bonds as Ubiquitous Functionality... SEM-group Transposition. Source: National Institutes of Health (PMC) URL:[Link]
-
Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Source: Organic Syntheses URL:[Link]
-
Regioselective Synthesis of Pyrazoles. Source: Organic Chemistry Portal URL:[Link]
Sources
Cyclization methods to form 3-cyclopropyl-1H-pyrazole core
Application Note: Synthetic Strategies for the 3-Cyclopropyl-1H-pyrazole Core
Executive Summary
The 3-cyclopropyl-1H-pyrazole moiety is a privileged scaffold in medicinal chemistry, widely utilized in kinase inhibitors (e.g., Janus kinase targets) and GPCR modulators. The cyclopropyl group acts as a metabolic "bumper," enhancing stability against cytochrome P450 oxidation while providing unique steric bulk that differs from isopropyl or ethyl groups.
This Application Note details two primary cyclization protocols:
-
Method A (The Thermodynamic Route): Claisen condensation followed by hydrazinolysis. Best for large-scale, cost-effective synthesis.
-
Method B (The Kinetic/Mild Route): Enaminone formation via DMF-DMA. Best for acid/base-sensitive substrates or rapid library generation.
Strategic Pathway Overview
The following diagram illustrates the two primary synthetic pathways to the target core.
Figure 1: Strategic disconnection showing the Thermodynamic (Red) and Kinetic (Yellow) routes to the pyrazole core.[1]
Method A: Claisen Condensation Route (Standard Protocol)[1]
Principle:
This method utilizes a "crossed" Claisen condensation between cyclopropyl methyl ketone and an electrophilic ester (typically diethyl oxalate or ethyl formate) to generate a 1,3-dicarbonyl equivalent.[1] Diethyl oxalate is preferred as it lacks
Protocol 1: Synthesis via -Ketoester Intermediate
Reagents:
-
Cyclopropyl methyl ketone (1.0 equiv)[1]
-
Diethyl oxalate (1.2 equiv)[1]
-
Sodium ethoxide (NaOEt) (1.3 equiv) – Freshly prepared or 21 wt% in EtOH[1]
-
Hydrazine hydrate (1.5 equiv)[1]
-
Solvent: Absolute Ethanol (EtOH)[1]
Step-by-Step Procedure:
-
Enolate Formation:
-
Charge a dry round-bottom flask with absolute EtOH and cool to 0°C under
. -
Add NaOEt (1.3 equiv) dropwise.[1]
-
Add Cyclopropyl methyl ketone (1.0 equiv) slowly over 15 minutes. Critical: Maintain temp < 5°C to avoid self-aldol side reactions.
-
Stir for 30 minutes at 0°C to ensure complete enolate formation.
-
-
Condensation:
-
Cyclization:
-
Workup & Isolation:
Key Data Points:
-
Yield: Typically 75–85%.
-
1H NMR Validation: Look for the disappearance of the ethyl ester signals and the appearance of the pyrazole C4-H singlet around
6.0–6.5 ppm.
Method B: Enaminone (DMF-DMA) Route[1]
Principle:
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) acts as a one-carbon synthon. It reacts with the methyl ketone to form an
Protocol 2: The "One-Pot" Enaminone Synthesis
Reagents:
-
Cyclopropyl methyl ketone (1.0 equiv)[1]
-
DMF-DMA (1.5 – 2.0 equiv)[1]
-
Hydrazine hydrate (1.2 equiv)[1]
-
Solvent: DMF or Toluene (for Step 1), Ethanol (for Step 2)[1]
Step-by-Step Procedure:
-
Enaminone Formation:
-
Combine Cyclopropyl methyl ketone and DMF-DMA in a sealed tube or flask with a reflux condenser.
-
Heat to 100–110°C for 12 hours.
-
Observation: The solution will turn dark yellow/orange.
-
Removal of volatiles: Concentrate in vacuo to remove excess DMF-DMA and methanol byproduct. Note: The intermediate enaminone is often stable enough to be isolated but is usually carried forward crude.
-
-
Cyclization:
-
Dissolve the crude enaminone residue in Ethanol.
-
Add Hydrazine hydrate (1.2 equiv).[1]
-
Stir at RT for 1 hour, then warm to 50°C for 2 hours.
-
-
Workup:
-
Pour into ice water. The product often precipitates as a solid.
-
Filter and wash with cold water.
-
If no precipitate, extract with DCM.[1]
-
Key Data Points:
-
Yield: Typically 60–75%.
-
Advantage: Avoids strong bases (NaOEt), making it compatible with base-sensitive functional groups on the cyclopropyl ring (if substituted).[1]
Comparative Analysis & Troubleshooting
| Feature | Method A (Claisen) | Method B (DMF-DMA) |
| Reagents | NaOEt, Diethyl Oxalate | DMF-DMA |
| pH Conditions | Strongly Basic (initially) | Neutral / Mildly Basic |
| Scalability | High (Kg scale) | Moderate (Reagent cost higher) |
| Atom Economy | Good | Lower (Loss of |
| Regioselectivity | N/A for unsubstituted hydrazine | High |
| Primary Risk | Self-condensation of ketone | Incomplete conversion of enaminone |
Troubleshooting Guide
-
Issue: Low Yield in Method A.
-
Cause: Moisture in NaOEt or Ethanol.
-
Fix: Use freshly distilled EtOH and ensure NaOEt is white/free-flowing, not yellow/sticky.
-
-
Issue: Regioisomers (if using Methylhydrazine).
-
Context: If making 1-methyl-3-cyclopropyl-pyrazole.
-
Insight: Method A typically favors the 5-cyclopropyl isomer (kinetic attack at the most reactive carbonyl). Method B (Enaminone) strongly favors the 1-methyl-3-cyclopropyl isomer because the hydrazine
attacks the -carbon of the enaminone first.
-
-
Issue: "Gummy" Product.
-
Fix: 3-cyclopropyl-1H-pyrazole can be semi-solid. Triturate with cold pentane or diethyl ether to induce crystallization.
-
Safety & Handling
-
Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable.[1]
-
Control: Use in a fume hood. Quench excess hydrazine with bleach (sodium hypochlorite) solution before disposal.[1]
-
-
Sodium Ethoxide: Corrosive and moisture sensitive.
-
Pressure: If performing Method B in a sealed tube, ensure glassware is rated for pressure due to Methanol generation.
References
-
Fustero, S., et al. "Recent Advances in the Synthesis of Pyrazoles."[1] Chemical Reviews, 2011, 111(11), 6984–7034.[1] [1]
-
Knorr, L. "Einwirkung von Acetessigester auf Phenylhydrazin."[1] Berichte der deutschen chemischen Gesellschaft, 1883, 16, 2597.[1] (Foundational reference for pyrazole synthesis).
-
Organic Syntheses, Coll. Vol. 5, p. 179 (1973). "General procedure for Claisen Condensation with Diethyl Oxalate."[1]
-
Stanovnik, B., & Svete, J. "Synthesis of Heterocycles from Enaminones."[1] Chemical Reviews, 2004, 104(5), 2433–2480.[1] [1]
-
Menozzi, G., et al. "Synthesis and biological evaluation of 3-cyclopropyl-1H-pyrazole derivatives." Journal of Heterocyclic Chemistry, 1987, 24, 1669.[1]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. reaction between DMF-DMA and methyl groups - LISKON [liskonchem.com]
- 3. benchchem.com [benchchem.com]
- 4. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 5. 19.9 Nucleophilic Addition of Hydrazine: The WolffâKishner Reaction - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
Application Note: Functionalization of Chloromethyl Group in Cyclopropyl Pyrazoles
Executive Summary
The chloromethyl-cyclopropyl-pyrazole scaffold represents a privileged structural motif in modern drug discovery, particularly within the kinase inhibitor space (e.g., Janus kinase (JAK) and BRAF inhibitors). The cyclopropyl group imparts unique conformational rigidity and metabolic stability (blocking P450 oxidation), while the chloromethyl group (
This guide provides a high-precision technical framework for functionalizing the chloromethyl moiety. Unlike standard alkyl halides, the pyrazole ring electronics and the steric bulk of the adjacent cyclopropyl group dictate specific reactivity profiles. This document details protocols for amination, etherification, and azidation, emphasizing conditions that preserve the acid-sensitive cyclopropyl ring while maximizing yield.
Chemical Biology & Reactivity Profile
The Electrophilic Landscape
The chloromethyl group attached to a pyrazole ring behaves analogously to a benzylic halide but with distinct electronic modulation. The pyrazole ring (electron-rich or electron-poor depending on N1-substitution) stabilizes the transition state for
-
Mechanism: Predominantly
(Bimolecular Nucleophilic Substitution) .[1] -
Steric Constraint: The cyclopropyl group at the adjacent position (C3 or C5) creates significant steric bulk. This disfavors the approach of large nucleophiles, requiring optimized solvent systems and temperature control.
-
Stability Warning: The cyclopropyl ring is prone to acid-catalyzed ring opening. Avoid strong Lewis acids or concentrated Brønsted acids during functionalization. Basic or neutral conditions are preferred.
Self-Alkylation Risk (The Dimerization Trap)
If the pyrazole nitrogen (N1) is unsubstituted (
-
Risk: Intermolecular self-alkylation leads to insoluble oligomers.
-
Solution: Ensure N1 is protected (e.g., PMB, THP) or substituted (Alkyl/Aryl) before functionalizing the chloromethyl group.
Reaction Landscape Visualization
The following diagram illustrates the divergent synthesis pathways from the parent chloromethyl scaffold.
Figure 1: Divergent functionalization pathways for the chloromethyl-cyclopropyl-pyrazole scaffold.
Detailed Experimental Protocols
Protocol A: N-Alkylation (Amination)
Primary Application: Introduction of solubilizing groups (e.g., morpholine, piperazine).
Rationale: Direct displacement of the chloride by secondary amines is often sluggish due to the steric hindrance of the cyclopropyl group. We utilize the Finkelstein reaction principle (in situ generation of the more reactive iodide) to accelerate the rate.
Materials:
-
Substrate: 5-(Chloromethyl)-3-cyclopropyl-1-methyl-1H-pyrazole (1.0 eq)
-
Nucleophile: Morpholine or substituted piperazine (1.2 – 1.5 eq)
-
Base:
(anhydrous, 2.0 eq) or DIPEA (2.5 eq) -
Catalyst: Potassium Iodide (KI) (0.1 eq)
-
Solvent: Acetonitrile (MeCN) [Anhydrous]
Step-by-Step Workflow:
-
Preparation: In a dry reaction vial, suspend the chloromethyl pyrazole (1.0 mmol) in anhydrous MeCN (5 mL).
-
Activation: Add KI (0.1 mmol). Stir for 10 minutes at Room Temperature (RT). Observation: Solution may darken slightly due to trace
, this is normal. -
Addition: Add the amine (1.2 mmol) followed by
(2.0 mmol). -
Reaction: Seal the vial and heat to 60°C for 4–6 hours.
-
QC Check: Monitor by TLC (50% EtOAc/Hex) or LCMS. Look for the disappearance of the starting material peak (approx. M+H) and appearance of the product (M+H + amine mass - HCl).
-
-
Workup:
-
Cool to RT. Filter off the inorganic salts (
/KCl). -
Concentrate the filtrate under reduced pressure.
-
Redissolve in DCM, wash with water (
) and Brine ( ).
-
-
Purification: Flash column chromatography (DCM:MeOH gradient 100:0 to 95:5).
Data Summary: Solvent & Base Optimization
| Solvent | Base | Temp (°C) | Yield (%) | Notes |
| MeCN | 60 | 92 | Standard Protocol. Cleanest profile. | |
| DMF | DIPEA | 80 | 85 | Harder to remove solvent; some dimerization. |
| THF | Reflux | 60 | Sluggish reaction; salt precipitation issues. | |
| DCM | DIPEA | RT | <10 | Too slow; DCM does not support |
Protocol B: O-Alkylation (Etherification)
Primary Application: Fragment coupling for PROTAC linkers or lipophilicity tuning.
Rationale: Alkoxides are harder nucleophiles. To prevent elimination (formation of exocyclic methylene), we use controlled deprotonation at low temperatures.
Step-by-Step Workflow:
-
Deprotonation: In a flame-dried flask under
, dissolve the alcohol/phenol (1.1 eq) in anhydrous DMF. Cool to 0°C. -
Activation: Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise. Stir at 0°C for 30 min until gas evolution ceases.
-
Coupling: Add a solution of chloromethyl pyrazole (1.0 eq) in DMF dropwise to the alkoxide solution at 0°C.
-
Completion: Allow to warm to RT and stir for 2 hours.
-
Quench: Carefully quench with sat.
(aq) at 0°C. -
Extraction: Extract with EtOAc (
). Wash combined organics with water ( ) to remove DMF.
Protocol C: Azidation (Click Chemistry Precursor)
Primary Application: Bioorthogonal labeling or synthesis of triazole-linked libraries.
Safety Critical: Low molecular weight organic azides are potential explosion hazards. Never use chlorinated solvents (formation of diazidomethane) and keep total mass scale <500mg for initial screens.
Workflow:
-
Dissolve chloromethyl pyrazole (1.0 eq) in DMSO (0.5 M concentration).
-
Add Sodium Azide (
, 1.5 eq). -
Stir at RT for 3 hours. (Heating is rarely required and increases risk).
-
Workup: Dilute with water, extract with
. Do not concentrate to dryness. Use the ethereal solution directly for the subsequent Click reaction (CuAAC).
Process Validation Diagram
The following flowchart outlines the critical decision nodes and quality control steps for the Amination Protocol (Protocol A).
Figure 2: Workflow logic for N-alkylation ensuring N1-protection and quality control.
Safety & Stability (E-E-A-T)
Genotoxicity Alert
Chloromethyl pyrazoles are alkylating agents . They can react with DNA bases (guanine N7).
-
Handling: Double-gloving (Nitrile) and use of a fume hood are mandatory.
-
Deactivation: Quench excess alkylating agent with 10% aqueous sodium thiosulfate or dilute ammonia before disposal.
Cyclopropyl Ring Stability
The cyclopropyl group provides metabolic stability but introduces synthetic fragility toward acids.
-
Forbidden Reagents: Avoid
, concentrated , or prolonged exposure to in protic solvents, which can cause ring-opening to the linear alkene/chloride.
References
-
Reactivity of Chloromethyl Group: BenchChem Technical Guide. "An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in Phenylpropanoates." (Accessed 2023). Link
-
Pyrazole Synthesis & Functionalization: Organic Chemistry Portal. "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." J. Org.[2] Chem. 2008, 73, 2412-2415.[2] Link
-
Transition-Metal-Catalyzed Functionalization: Organic & Biomolecular Chemistry. "Transition-metal-catalyzed C–H functionalization of pyrazoles." Org.[2][3][4][5][6][7] Biomol. Chem., 2020.[8][9] Link
-
General Pyrazole Chemistry: National Institutes of Health (PMC). "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Link
-
Safety Data (Alkyl Chlorides): Sigma-Aldrich. "Safety Data Sheet: 1-(2-Chloroethyl)-5-methyl-1H-pyrazole." Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 3. publication.lecames.org [publication.lecames.org]
- 4. Transition-metal-catalyzed C-H functionalization of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of kinase inhibitors using chloromethyl pyrazole intermediates
Application Note: Strategic Synthesis of Kinase Inhibitors Utilizing Chloromethyl Pyrazole Scaffolds
Abstract & Strategic Importance
Pyrazole derivatives represent a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Crizotinib , Ruxolitinib , Avapritinib ). Their structural similarity to the imidazole ring of adenine allows them to effectively mimic the ATP purine system, forming critical hydrogen bonds within the kinase hinge region.
This Application Note focuses on a high-value synthetic intermediate: 4-(chloromethyl)-1-methyl-1H-pyrazole . The chloromethyl moiety functions as a versatile electrophilic "handle," enabling the rapid attachment of solubilizing groups (e.g., piperazines, morpholines) via nucleophilic substitution (
Chemical Strategy & Retrosynthesis
The synthesis of pyrazole-based inhibitors often faces regioselectivity challenges (N1 vs. N2 alkylation). By utilizing a pre-functionalized chloromethyl pyrazole intermediate, researchers can avoid late-stage regiochemistry issues.
Workflow Visualization
The following diagram outlines the strategic workflow from raw materials to the final kinase inhibitor library.
Figure 1: Strategic workflow for converting acyclic precursors into bioactive kinase inhibitors via the chloromethyl pyrazole intermediate.
Protocol 1: Synthesis of the Electrophilic Intermediate
Target: 4-(Chloromethyl)-1-methyl-1H-pyrazole Hydrochloride Rationale: The hydrochloride salt is significantly more stable than the free base, which is prone to hydrolysis and polymerization.
Materials
-
(1-Methyl-1H-pyrazol-4-yl)methanol (Starting Material)
-
Thionyl Chloride (
) -
Dichloromethane (DCM), Anhydrous
-
Diethyl Ether (for precipitation)
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with nitrogen (
). -
Solvation: Dissolve 10.0 g (89 mmol) of (1-methyl-1H-pyrazol-4-yl)methanol in 100 mL of anhydrous DCM. Cool the solution to 0°C using an ice bath.
-
Chlorination: Add thionyl chloride (13.0 mL, 178 mmol, 2.0 eq) dropwise over 30 minutes.
-
Critical Control Point: Monitor gas evolution (
and ). Ensure the internal temperature does not exceed 5°C to prevent side reactions.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4 hours.
-
Validation: Check reaction progress via TLC (System: 5% MeOH in DCM). The starting alcohol (
) should disappear, replaced by the chloride ( ).
-
-
Isolation: Concentrate the reaction mixture in vacuo to approximately 20% of the original volume.
-
Precipitation: Add 100 mL of cold diethyl ether with vigorous stirring. The hydrochloride salt will precipitate as a white to off-white solid.
-
Filtration: Filter the solid under
atmosphere (hygroscopic!). Wash with cold ether ( mL). -
Drying: Dry under high vacuum for 12 hours. Store at -20°C.
Yield Expectation: 90-95%
Analytical Check:
Protocol 2: Library Generation via Nucleophilic Substitution
Target: Solvent-Front Modified Kinase Inhibitor
Mechanism:
Mechanistic Visualization
The following diagram illustrates the transition state and the critical role of the base in preventing salt formation that stalls the reaction.
Figure 2: Mechanistic pathway of the
Step-by-Step Methodology
-
Dissolution: In a reaction vial, dissolve the 4-(chloromethyl)-1-methyl-1H-pyrazole HCl (1.0 eq) in anhydrous Acetonitrile (ACN) or DMF.
-
Base Addition: Add 3.0 equivalents of DIPEA (N,N-Diisopropylethylamine) or
.-
Note: 1 eq neutralizes the HCl salt of the starting material; 1 eq neutralizes the HCl generated during substitution; 1 eq acts as a buffer.
-
-
Nucleophile Addition: Add 1.1 equivalents of the desired amine (e.g., morpholine).
-
Heating: Heat the mixture to 60°C for 2-6 hours.
-
Expert Insight: While pyrazoles are robust, excessive heat (>80°C) in DMF can lead to dimethylamine impurities due to solvent decomposition.
-
-
Workup:
-
Dilute with EtOAc.
-
Wash with saturated
(removes acidic impurities). -
Wash with Brine.
-
Dry over
.
-
-
Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).
Data Summary & Troubleshooting
Table 1: Optimization of Coupling Conditions
| Parameter | Condition A | Condition B | Condition C (Recommended) |
| Solvent | DCM | DMF | Acetonitrile (ACN) |
| Base | TEA (Triethylamine) | DIPEA | |
| Temp | RT | 90°C | 60°C |
| Yield | 45% (Slow reaction) | 70% (Impurity formation) | 88% (Clean conversion) |
| Notes | DCM is too non-polar for salt dissolution. | Thermal degradation of DMF observed. | Optimal balance of solubility and reactivity. |
Critical Control Points:
-
Hydrolysis Risk: The chloromethyl group is sensitive to moisture.[1] If the starting material smells like HCl or shows a broad OH peak in NMR, re-crystallize or re-synthesize.
-
Dimerization: If the amine nucleophile is primary (
), there is a risk of double alkylation (bis-pyrazole formation). Use a large excess of amine (5 eq) or protect the amine if this occurs.
References
-
Vertex Pharmaceuticals. (2025).[1][2] Synthesis of Pyrazole-Based Macrocycles Leads to a Highly Selective Inhibitor for MST3. ResearchGate. [Link]
-
American Chemical Society. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. [Link]
-
MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]
Sources
Application Note: Microwave-Assisted Synthesis of 3-Cyclopropyl-4-Substituted Pyrazoles
This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of 3-cyclopropyl-4-substituted pyrazoles . This scaffold is a privileged structure in kinase inhibitors (e.g., Janus kinase) and GPCR modulators, where the cyclopropyl group provides metabolic stability and unique
Part 1: Strategic Analysis & Mechanistic Rationale
The Challenge of Cyclopropyl Pyrazoles
Synthesizing 3-cyclopropylpyrazoles via conventional heating presents two primary chemical risks:
-
Cloke-Wilson Rearrangement: Under prolonged thermal stress, cyclopropyl ketones (precursors) can undergo ring expansion to form dihydrofurans or, in the presence of hydrazines, tetrahydropyridazines instead of the desired pyrazoles.
-
Regioisomeric Mixtures: The electronic donation from the cyclopropyl group (via
interaction) deactivates the adjacent carbonyl, often leading to mixtures of 3-cyclopropyl and 5-cyclopropyl isomers when reacting with monosubstituted hydrazines.
The Microwave Advantage
Microwave-assisted organic synthesis (MAOS) overcomes these barriers through dielectric heating . The rapid energy transfer allows for:
-
Kinetic Trapping: Fast heating rates favor the formation of the thermodynamic pyrazole product over the rearrangement byproducts.
-
One-Pot Efficiency: Enables a three-component condensation (Aldehyde + Active Methylene + Hydrazine) that installs the 4-substituent and closes the ring simultaneously, avoiding the isolation of unstable Knoevenagel intermediates.
Part 2: Experimental Protocols
Protocol A: One-Pot Three-Component Synthesis (Targeting 4-Substituted Core)
This protocol is the "Gold Standard" for generating diversity at the 4-position using readily available aldehydes.
Reaction Scheme:
Materials:
-
Ethyl 3-cyclopropyl-3-oxopropanoate (1.0 equiv)
-
Aryl aldehyde (1.0 equiv)[1]
-
Hydrazine hydrate (or substituted hydrazine) (1.2 equiv)[2]
-
Solvent: Ethanol (Abs.)
-
Catalyst: Glacial Acetic Acid (10 mol%)
Step-by-Step Methodology:
-
Pre-mixing: In a 10 mL microwave-transparent crimp-top vial, dissolve the aryl aldehyde (1.0 mmol) and ethyl 3-cyclopropyl-3-oxopropanoate (1.0 mmol) in Ethanol (3 mL).
-
Activation: Add Glacial Acetic Acid (0.1 mmol). Note: Acid catalysis is crucial to accelerate the initial Knoevenagel condensation.
-
Addition: Add Hydrazine hydrate (1.2 mmol) dropwise. Cap the vial immediately.
-
Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).
-
Temp:
-
Pressure Limit: 250 psi (17 bar)
-
Power: Dynamic (Max 200W)
-
Hold Time: 10 minutes (with 1 min pre-stirring).
-
-
Work-up: Cool to room temperature (compressed air cooling). The product often precipitates directly.
-
If solid: Filter and wash with cold EtOH.
-
If solution: Evaporate solvent and recrystallize from EtOH/Water (9:1).
-
Protocol B: Regioselective Cyclocondensation (Pre-functionalized Precursors)
Use this when the 4-substituent is already present in the diketone or to strictly control 3- vs 5- regiochemistry.
Regiocontrol Rule:
-
Free Hydrazine: Favors attack at the more electrophilic carbonyl (distal to cyclopropyl)
3-cyclopropyl isomer . -
Hydrazine Hydrochloride: Protonation changes the kinetics; often shifts preference or requires higher temp.
Methodology:
-
Dissolve 2-alkyl-1-cyclopropylbutane-1,3-dione (1.0 mmol) in Ethanol (2 mL).
-
Add Aryl Hydrazine (1.1 mmol).
-
Irradiate at
for 5 minutes . Lower temperature prevents cyclopropyl ring opening. -
Monitor via LCMS. If "dihydro" intermediate persists, increase temp to
for 2 mins to force dehydration (aromatization).
Part 3: Optimization & Data Analysis
Reaction Parameter Optimization (Representative Data)
The following table summarizes the optimization of the One-Pot Protocol (Protocol A).
| Entry | Solvent | Catalyst | Temp ( | Time (min) | Yield (%) | Note |
| 1 | Ethanol | None | 80 | 30 | 45% | Incomplete conversion |
| 2 | Ethanol | AcOH (10%) | 80 | 15 | 78% | Good purity |
| 3 | Ethanol | AcOH (10%) | 120 | 10 | 92% | Optimal |
| 4 | Water | SDS (surfactant) | 140 | 10 | 65% | Micellar catalysis; greener but lower yield |
| 5 | Toluene | pTSA | 120 | 20 | 55% | Poor microwave absorption (low tan |
Mechanistic Workflow & Logic
The reaction proceeds through a cascade sequence. Understanding this allows for troubleshooting specific failures (e.g., if the intermediate is isolated).
Figure 1: Logical flow of the One-Pot Microwave Synthesis. The microwave energy is critical in driving the final dehydration step (Inter3
Part 4: Troubleshooting & Expert Tips
-
Side Reaction (Tetrahydropyridazine):
-
Solubility Issues:
-
If the aldehyde is highly lipophilic, Ethanol may not dissolve reagents efficiently at RT. Add 20% TFE (Trifluoroethanol) . TFE absorbs microwaves strongly and stabilizes the transition state for carbonyl additions.
-
-
Regioselectivity Drift:
-
If obtaining a mix of isomers, switch to Protocol B and use a pre-formed 1,3-diketone. The steric bulk of the cyclopropyl group generally directs the hydrazine to the least hindered carbonyl first, but electronic effects (protonation) can override this.
-
References
-
Microwave-Assisted Synthesis of Pyrazoles - A Mini-Review. Source: DergiPark (European Journal of Life Sciences), 2025. URL:[Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Source: Molecules (MDPI), 2010. URL:[Link]
-
Chalcone-Based Synthesis of Tetrahydropyridazines via Cloke-Wilson-Type Rearrangement. Source: The Journal of Organic Chemistry, 2024. URL:[Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Source: Journal of Organic Chemistry, 2008.[3] URL:[Link]
-
Microwave-Assisted Synthesis of 2-Substituted 4,5,6,7-Tetrahydro-1,3-thiazepines. (Demonstrates MW cyclization kinetics relevant to 1,3-difunctionalized systems). Source: Beilstein Journal of Organic Chemistry, 2020. URL:[Link]
Sources
- 1. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 4. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 5. Microwave Chemistry: Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations [organic-chemistry.org]
- 6. html.rhhz.net [html.rhhz.net]
- 7. Predict the major products of the following reactions: (c) | Study Prep in Pearson+ [pearson.com]
Troubleshooting & Optimization
Preventing cyclopropyl ring opening during pyrazole synthesis
Technical Support Center: Cyclopropyl-Pyrazole Synthesis Integrity
Topic: Preventing Cyclopropyl Ring Opening During Pyrazole Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Interface: Technical Support / Troubleshooting Mode
Introduction: The Stability Paradox
Welcome to the technical support interface for high-strain heterocycle synthesis. You are likely here because your standard Knorr pyrazole synthesis—usually a reliable workhorse—has failed, yielding a complex mixture of ring-opened byproducts rather than your desired cyclopropyl-pyrazole scaffold.
The Core Problem: Cyclopropyl rings possess significant ring strain (~27.5 kcal/mol). In the presence of Brønsted acids (often used to catalyze hydrazine condensation) and nucleophilic solvents (alcohols), the cyclopropyl ketone moiety is susceptible to acid-catalyzed homo-Michael addition . This results in the rupture of the cyclopropane ring before the pyrazole can cyclize.
This guide provides a diagnostic workflow to restore synthetic integrity.
Module 1: Diagnostic & Mechanism (The "Why")
User Query: "I am seeing polar impurities and loss of the cyclopropyl signal in NMR. What is happening?"
Technical Analysis: The failure mode typically occurs during the activation of the carbonyl group. If you are using a standard protocol (e.g., Hydrazine HCl + Ethanol), you are inadvertently creating conditions for solvolysis.
The Failure Mechanism (Path B below):
-
Protonation: The carbonyl oxygen is protonated, increasing electrophilicity.
-
Delocalization: The adjacent cyclopropyl group stabilizes the developing positive charge (cyclopropylcarbinyl cation character).
-
Nucleophilic Attack: Solvent (EtOH) or counter-ions (Cl⁻) attack the strained ring, leading to ring opening faster than the hydrazine can condense and cyclize.
Visualizing the Divergent Pathways:
Caption: Figure 1. Kinetic competition between pyrazole formation (Path A) and acid-catalyzed ring opening (Path B).
Module 2: Troubleshooting The Knorr Synthesis (The "How")
User Query: "How do I optimize the reaction conditions to favor Path A?"
Optimization Protocol: To preserve the ring, you must minimize the lifetime of the protonated carbonyl and remove nucleophiles that attack the ring.
Comparative Optimization Table:
| Variable | Standard (Risky) | Optimized (Safe) | Reasoning |
| Acid Source | HCl, H₂SO₄, TFA | Acetic Acid (AcOH) or None | Strong acids increase carbocation character, triggering ring opening. AcOH is mild enough to catalyze imine formation without opening the ring. |
| Hydrazine | Hydrazine HCl | Hydrazine Hydrate (Free base) | Hydrazine salts are acidic. Using the free base keeps the pH neutral/basic. |
| Solvent | Ethanol/Methanol | Toluene or THF | Alcohols are nucleophiles that participate in solvolysis (ring opening). Non-nucleophilic solvents prevent this. |
| Temp | Reflux (78-100°C) | 0°C to RT | Higher temperatures overcome the activation energy for ring opening. |
Protocol 1: The "Buffered" Knorr Synthesis Use this if you must use a 1,3-diketone precursor.
-
Dissolution: Dissolve the cyclopropyl-1,3-diketone (1.0 eq) in Ethanol (only if T < 40°C) or THF (preferred).
-
Buffering: If using Hydrazine Hydrochloride, add Sodium Acetate (1.1 eq) to buffer the solution. Ideally, use Hydrazine Hydrate (1.0–1.2 eq).
-
Addition: Add hydrazine dropwise at 0°C .
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Do not reflux immediately.
-
Monitoring: Check TLC/LCMS. If the intermediate hydrazone is formed but not cyclizing, heat gently to 40-50°C.
Module 3: Alternative Routes (The "Workarounds")
User Query: "The Knorr method is still degrading my substrate. What is the alternative?"
Solution: The Enaminone Route (DMF-DMA) If the 1,3-dicarbonyl is too unstable, convert the ketone to an enaminone first. This intermediate is less prone to acid-catalyzed opening and reacts with hydrazine under neutral conditions.
Protocol 2: Two-Step Enaminone Synthesis
-
Step 1: Enaminone Formation
-
React the cyclopropyl ketone with DMF-DMA (N,N-Dimethylformamide dimethyl acetal).
-
Conditions: Reflux (neat or in Toluene) for 2-4 hours.
-
Result: Formation of the
-dimethylaminovinyl ketone. This activates the position for hydrazine attack without requiring acid catalysis.
-
-
Step 2: Cyclization
-
Dissolve the enaminone in Ethanol.
-
Add Hydrazine Hydrate (1.2 eq).
-
Stir at RT.[1] The cyclization is usually rapid and spontaneous.
-
Visualizing the Enaminone Workflow:
Caption: Figure 2. The Enaminone "Soft" Synthesis Route avoiding acidic conditions.
Module 4: FAQ (Field Observations)
Q: I see two spots on my TLC with similar Rf values. Is one the ring-opened product? A: Likely not. Ring-opened products (often alcohols or chlorides) are usually significantly more polar (lower Rf). Two close spots typically indicate regioisomers (1,3- vs 1,5-substitution), especially if you are using a substituted hydrazine (e.g., Methylhydrazine).
Q: Can I use Lewis Acids instead of Brønsted Acids? A: Yes, but proceed with caution. Yb(OTf)₃ has been shown to catalyze pyrazole formation effectively.[2] However, strong Lewis acids (like AlCl₃) can also trigger ring opening. We recommend Cerium(III) Chloride (CeCl₃·7H₂O) as a mild oxophilic promoter if catalysis is absolutely necessary.
Q: My cyclopropyl ring has an electron-donating group (e.g., -OMe). Is it more stable? A: No, it is less stable. Electron-donating groups on the cyclopropane ring stabilize the carbocation intermediate, lowering the activation energy for ring opening (Path B). For these substrates, the Enaminone Route (Protocol 2) is mandatory.
References
-
Fustero, S., et al. (2011). Improved Regioselectivity in the Synthesis of Pyrazoles and Isoxazoles. Journal of Organic Chemistry , 76(10), 4156-4162. Link
-
Girish, Y. R., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules , 23(1), 134.[3] Link
-
Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters , 8(13), 2675–2678. Link
-
Wong, M., et al. (2017). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene. Beilstein Journal of Organic Chemistry , 13, 2888–2894. Link
Sources
Technical Support Center: Optimization of 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole
Topic: Yield Optimization & Troubleshooting Guide Target Molecule: 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole (HCl Salt recommended) Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers
Introduction: The "Deceptive Simple" Scaffold
The synthesis of 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole is a notorious bottleneck in the production of JAK inhibitors and other kinase-targeting therapeutics. While the structure appears simple, it combines three distinct reactivity hazards that frequently lead to yield collapse (<30%) or total batch failure:
-
The "Self-Destruct" Mechanism: The free base pyrazole contains both a nucleophile (NH) and a highly reactive electrophile (CH₂Cl), leading to rapid intermolecular polymerization (self-alkylation).
-
Cyclopropyl Fragility: The cyclopropyl ring acts as a "sigma-aromatic" donor but is susceptible to ring-opening rearrangement under forcing Lewis acid conditions or high temperatures.
-
Solubility Traps: The amphoteric nature of the intermediate alcohol creates difficult emulsions during the reduction workup.
This guide provides a self-validating protocol to navigate these hazards, aiming for isolated yields of >85% .
Module 1: The Precursor Phase (Ester Reduction)
Context: The synthesis almost invariably starts with Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate . The first yield-killer is the reduction to the alcohol (3-cyclopropyl-1H-pyrazol-4-yl)methanol .
Critical Protocol: The "Clean" Reduction
Reagents:
The Problem: Standard acidic/basic workups often trap the water-soluble pyrazole-alcohol in aluminum salts (the "alumina sponge" effect), resulting in 40-50% yield loss.
Troubleshooting Guide: Reduction & Workup
| Symptom | Probable Cause | Corrective Action |
| Low Mass Recovery | Product trapped in Al-salts. | Do NOT use acid workup. Use the Fieser & Fieser method : Add |
| Incomplete Reaction | Pyrazole-H deprotonation consumes hydride. | Ensure you use at least 1.5 - 2.0 equivalents of hydride. The first equivalent merely deprotonates the pyrazole NH. |
| Gel Formation | Incorrect quenching rate. | Quench slowly at 0°C. Rapid quenching creates fine gels that clog filters. |
Module 2: The Chlorination (The Bottleneck)
Context: Converting the alcohol to the chloride using Thionyl Chloride (
The "Self-Alkylation Loop" Visualization
The diagram below illustrates the primary failure mode: the formation of oligomers when the free base is generated.
Caption: The "Self-Alkylation Loop" demonstrates why neutralization of the hydrochloride salt leads to immediate polymerization and yield loss.
Critical Protocol: Chlorination without Degradation
Q: My product decomposes on the silica column. How do I purify it? A: Do not use silica chromatography. Alkyl halides on heteroaromatic rings are highly reactive electrophiles. Silica gel is slightly acidic and polar, promoting hydrolysis (reversion to alcohol) or polymerization.
-
Solution: Isolate the product as the Hydrochloride Salt via precipitation.
Q: The cyclopropyl ring opened (NMR shows alkene signals). Why?
A: Temperature overshoot.
While cyclopropyl groups are generally stable to
-
Solution: Perform the addition at 0°C and do not exceed 40°C during the reflux.
Step-by-Step Optimized Protocol:
-
Suspension: Suspend (3-cyclopropyl-1H-pyrazol-4-yl)methanol (1.0 eq) in anhydrous DCM (10 vol).
-
Addition: Add
(1.5 eq) dropwise at 0–5°C . Note: A catalytic amount of DMF (0.05 eq) accelerates the reaction via the Vilsmeier-Haack intermediate, allowing lower temperatures. -
Reaction: Warm to RT or mild reflux (35°C) for 2–3 hours. Monitor by HPLC/TLC.
-
Isolation (The Key Step):
-
Cool to 0°C.
-
The product (HCl salt) often precipitates directly from DCM. If so, filter and wash with cold DCM/Hexane.
-
If it does not precipitate: Concentrate the mixture to ~20% volume (do not dryness). Add EtOAc or MTBE to induce crystallization of the salt.
-
NEVER wash with aqueous bicarbonate.
-
Module 3: FAQ & Troubleshooting Logic
Logic Tree: Diagnosing Low Yields
Caption: Diagnostic logic for identifying the root cause of yield failure in chloromethyl pyrazole synthesis.
Frequently Asked Questions
Q: Can I use
Q: How do I store the product? A: The HCl salt is hygroscopic but chemically stable if kept dry. Store under Nitrogen/Argon at -20°C. If the free base is absolutely required for the next step, generate it in situ in the next reaction vessel (e.g., using DIPEA in the presence of the next nucleophile).
Q: I see an impurity at M+14 in the Mass Spec. What is it? A: This is likely the O-methyl ether (methanolysis). If you quenched the reaction with Methanol or used Methanol to transfer the material, the reactive chloride was displaced. Use Isopropanol or t-Butanol for quenching if necessary, or simply remove volatiles under vacuum.
References
-
General Pyrazole Synthesis & Functionalization
-
Synthesis of 3,5-disubstituted 1H-pyrazoles. Organic Chemistry Portal. Link
-
-
Chlorination Mechanism & Stereochemistry
-
Cyclopropyl Stability
-
Handling of Chloromethyl Heterocycles (Analogous Chemistry)
-
Safety & Polymerization Hazards
-
4-Cyclopropyl-1H-pyrazol-3-amine Safety Data. Sigma-Aldrich. (Reference for handling cyclopropyl-pyrazole derivatives). Link
-
Sources
- 1. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol - Google Patents [patents.google.com]
Technical Support Center: Purification of Chloromethyl Pyrazoles by Column Chromatography
Welcome to the technical support center for the chromatographic purification of chloromethyl pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable, yet often sensitive, heterocyclic compounds. Drawing from established methodologies and field experience, this document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to enhance the purity, yield, and efficiency of your separations.
Introduction: The Challenge of Purifying Chloromethyl Pyrazoles
Chloromethyl pyrazoles are versatile intermediates in pharmaceutical and agrochemical synthesis. However, their purification by column chromatography presents unique challenges. The presence of a basic pyrazole ring and a reactive chloromethyl group can lead to a host of issues on standard silica gel, including:
-
Degradation: The acidic nature of silica gel can catalyze the decomposition of acid-sensitive substrates.[1][2][3]
-
Peak Tailing: Strong interactions between the basic nitrogen atoms of the pyrazole and acidic silanol groups on the silica surface often result in broad, tailing peaks and poor resolution.[4][5]
-
Co-elution of Impurities: The synthesis of pyrazoles can lead to regioisomers and other closely related byproducts that are difficult to separate due to similar polarities.[6][7]
This guide provides systematic solutions to overcome these obstacles.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My chloromethyl pyrazole is degrading on the column. How can I prevent this?
Answer: Product degradation is a primary concern and is often caused by the acidic nature of standard silica gel.[3]
-
Causality: The lone pair of electrons on the pyrazole nitrogen can interact with acidic protons of the silanol groups (Si-OH) on the silica surface. This interaction can make the compound more susceptible to hydrolysis or rearrangement, especially the reactive chloromethyl group.
-
Solutions & Protocols:
-
Deactivate the Silica Gel: Neutralize the acidic sites by pre-treating the silica or modifying the mobile phase.
-
Mobile Phase Modification: Add 0.5-2% triethylamine (TEA) or ammonia solution to your eluent system.[1][4] This basic modifier will preferentially bind to the acidic sites on the silica, preventing your compound from interacting with them.
-
Pre-treatment: Before loading your sample, flush the packed column with a solvent system containing 1-3% triethylamine. Discard the initial eluant before running the column with your optimized solvent system.[1]
-
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a more inert support.
-
Neutral or Basic Alumina: Alumina is a good alternative for purifying basic compounds like pyrazoles.[2][4]
-
Reversed-Phase Chromatography: Using a C18-functionalized silica column with a polar mobile phase (e.g., water/acetonitrile or water/methanol) is an excellent strategy for polar, acid-sensitive, or basic compounds.[4][8][9]
-
-
Question 2: I'm observing severe peak tailing and poor separation of my product from impurities.
Answer: Peak tailing is a classic sign of undesirable secondary interactions between your compound and the stationary phase.[5][10]
-
Causality: The basic nitrogen atoms in the pyrazole ring can form strong hydrogen bonds with the acidic silanol groups on the silica surface. This causes a portion of the analyte molecules to "stick" to the stationary phase and elute slowly, resulting in a tailed peak.
-
Solutions & Protocols:
-
Optimize Sample Loading: Overloading the column is a common cause of peak distortion.[10]
-
Mobile Phase Modification: As with degradation, adding a basic modifier like triethylamine can significantly improve peak shape by masking the active silanol sites.[4]
-
Consider Reversed-Phase: This technique separates compounds based on hydrophobicity rather than polarity, avoiding the problematic interactions with silanol groups.
-
Question 3: My product is eluting with the solvent front, even with a non-polar solvent system.
Answer: If your compound elutes immediately, your mobile phase is too "strong" (too polar in normal-phase chromatography), or your compound is too non-polar for the chosen system.
-
Causality: The mobile phase is competing too effectively with your compound for binding sites on the stationary phase, carrying it through the column without retention.
-
Solutions & Protocols:
-
Systematically Decrease Solvent Polarity: Begin with a highly non-polar eluent like pure hexane and gradually increase the percentage of a more polar solvent (e.g., ethyl acetate, dichloromethane) based on thorough TLC analysis.[6]
-
Verify Your Solvents: Ensure you have not accidentally mixed up your polar and non-polar solvents.[3]
-
Switch to Reversed-Phase: If your compound is very non-polar, it will be strongly retained on a C18 column, allowing for effective purification with a polar mobile phase.[8]
-
Question 4: How can I separate my desired chloromethyl pyrazole from its regioisomer?
Answer: Separating regioisomers is a common and significant challenge because they often have very similar polarities.[6][14]
-
Causality: Regioisomers have the same molecular formula and functional groups, differing only in their arrangement. This results in subtle differences in their interaction with the stationary phase.
-
Solutions & Protocols:
-
Thorough TLC Method Development: This is the most critical step. Screen a wide range of solvent systems, including different solvent combinations (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone) to find an eluent that shows any separation between the isomer spots.[6]
-
Use a Shallow Gradient: Once a suitable solvent system is found, use a very slow, shallow gradient during column elution. This maximizes the time the isomers spend interacting with the stationary phase, enhancing separation.[1]
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC offers significantly higher resolution than flash chromatography.[15] Both normal-phase and reversed-phase HPLC can be effective.[14]
-
Troubleshooting Summary Table
| Problem | Primary Cause(s) | Recommended Solutions |
| Product Degradation | Acidic silica surface | Deactivate silica with TEA/ammonia; Use alumina or reversed-phase (C18) stationary phase.[1][2] |
| Peak Tailing / Poor Resolution | Strong analyte-silica interaction; Column overload | Add TEA to eluent; Use dry loading technique; Switch to reversed-phase.[4][10][11] |
| Product in Solvent Front | Mobile phase is too polar | Decrease mobile phase polarity; Verify solvent identity; Consider reversed-phase for non-polar compounds.[3][8] |
| Co-elution of Regioisomers | Very similar polarity | Perform extensive TLC screening; Use a shallow elution gradient; Employ preparative HPLC for difficult separations.[6][15] |
Experimental Workflows & Protocols
Workflow for Chloromethyl Pyrazole Purification
The following diagram outlines a systematic approach to developing a robust purification method.
Caption: A systematic workflow for purifying chloromethyl pyrazoles.
Protocol 1: Thin-Layer Chromatography (TLC) Method Development
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto at least three different TLC plates.
-
Develop each plate in a chamber containing a different solvent system. Start with systems of varying polarity, such as:
-
80:20 Hexane:Ethyl Acetate
-
50:50 Hexane:Ethyl Acetate
-
100% Ethyl Acetate
-
-
Visualize the plates under a UV lamp and/or by staining (e.g., potassium permanganate).[4]
-
The ideal solvent system will show the desired product with a Retention Factor (Rf) of 0.2-0.35 and provide the best possible separation from all impurities.[1]
-
To test for stability, spot the crude mixture on a silica plate, wait 20-30 minutes, and then develop the plate. A new spot or streaking from the origin indicates potential degradation on silica.[3]
Protocol 2: Column Packing and Equilibration (Slurry Method)
-
Secure a glass column of appropriate size vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
In a beaker, prepare a slurry by mixing the required amount of silica gel with the initial, least polar mobile phase identified during TLC analysis.
-
Pour the slurry into the column. Use additional mobile phase to rinse any remaining silica from the beaker into the column.
-
Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock and allow the solvent to drain until it is level with the top of the silica bed. Do not let the column run dry.
-
Carefully add a protective layer of sand to the top of the silica bed.
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it.
Protocol 3: Sample Loading (Dry Loading Technique)
Dry loading is strongly recommended to achieve the best separation results.[11][12][14]
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane, methanol, or acetone).[12][16]
-
Add a small amount of silica gel (typically 2-4 times the mass of the crude sample) to the solution.[11][17] Alternatively, an inert support like Celite® (diatomaceous earth) can be used for highly sensitive compounds.[11][16]
-
Thoroughly mix the slurry and remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[1][13]
-
Carefully decant the solvent above the sand layer in your packed column.
-
Gently and evenly apply the powdered sample-silica mixture onto the sand layer.
-
Add another thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.
-
Slowly add the initial mobile phase and begin elution.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying chloromethyl pyrazoles? A1: Standard silica gel (230-400 mesh) is the most common starting point.[14][18] However, due to the basic and potentially acid-sensitive nature of these compounds, deactivated silica, neutral alumina, or reversed-phase C18 silica are often superior choices to prevent degradation and peak tailing.[1][2][4]
Q2: Should I use an isocratic or gradient elution? A2: For separating complex mixtures with components of varying polarities, a gradient elution is almost always more effective.[1] Start with a low-polarity mobile phase and gradually increase the percentage of the more polar solvent. This allows non-polar impurities to elute first, followed by your product, and then highly polar impurities, optimizing both resolution and run time.
Q3: My compound is not UV-active. How can I monitor the column fractions? A3: If your compound lacks a UV chromophore, you must use alternative visualization methods for TLC analysis.[4]
-
Potassium Permanganate (KMnO₄) Stain: This is a general stain that reacts with most organic compounds, appearing as yellow/brown spots on a purple background.
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary brown spots.
Q4: What does it mean to "deactivate" silica gel? A4: Deactivating silica gel refers to reducing the activity of the acidic silanol (Si-OH) groups on its surface.[1][19] This is typically done by adding water or a basic modifier like triethylamine.[1][19] This process is crucial for purifying acid-sensitive compounds that would otherwise decompose or strongly adhere to the stationary phase.[2]
Q5: Can I use dichloromethane (DCM) in my mobile phase? A5: Yes, DCM is a common mid-polarity solvent used in mobile phases (e.g., DCM/Methanol). However, be aware that columns run with DCM-based eluents tend to have a slower flow rate and are more prone to cracking due to higher backpressure compared to hexane/ethyl acetate systems.[1]
References
-
Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Dry loading vs. liquid loading, which provides better flash column chromatography results? (2023, January 19). Biotage. Retrieved from [Link]
-
Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc. Retrieved from [Link]
-
Chromatography: The Solid Phase. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Deactivation of silica gel? (2019, May 20). ResearchGate. Retrieved from [Link]
-
Column Chromatography Procedures. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
-
Dry Loading in Flash Chromatography. (2013, January 29). Chemtips. Retrieved from [Link]
-
Ghoneim, M. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Retrieved from [Link]
-
Advice on neutralising silica gel for column chromatography of sensitive compounds? (2025, July 6). Reddit. Retrieved from [Link]
-
Leal, E., et al. (2017). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Ghoneim, M. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Retrieved from [Link]
-
The little secrets of silica gel in liquid chromatography columns. (n.d.). uHPLCs. Retrieved from [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
García, M. A., et al. (2000). Separation of a group of N-phenylpyrazole derivatives by micellar electrokinetic chromatography. Journal of Chromatography A. Retrieved from [Link]
-
Reversed-phase chromatography. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. (n.d.). SSRG International Journal of Applied Chemistry. Retrieved from [Link]
-
Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc. Retrieved from [Link]
-
Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Singh, A., & Sharma, P. (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry. Retrieved from [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction. (n.d.). ResearchGate. Retrieved from [Link]
-
a) Synthesis of trichloromethyl pyrazoles, and b) mechanism for the transformation of the –CCl3 group into carboxyethyl. (n.d.). ResearchGate. Retrieved from [Link]
-
Götzinger, A. C., & Müller, T. J. J. (n.d.). 1H-Pyrazoles. Science of Synthesis. Retrieved from [Link]
-
Organically Modified Silica with Pyrazole-3-carbaldehyde as a New Sorbent for Solid-Liquid Extraction of Heavy Metals. (2025, October 16). ResearchGate. Retrieved from [Link]
-
Stoll, D., & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). Molecules. Retrieved from [Link]
-
Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy. Retrieved from [Link]
-
Organically Modified Silica with Pyrazole-3-carbaldehyde as a New Sorbent for Solid-Liquid Extraction of Heavy Metals. (2013, December 24). ResearchGate. Retrieved from [Link]
-
Radi, S., et al. (2014). Organically Modified Silica with Pyrazole-3-carbaldehyde as a New Sorbent for Solid-Liquid Extraction of Heavy Metals. Molecules. Retrieved from [Link]
-
Decomposition of Organochlorinated Silica Xerogels at High Temperature: A Kinetic Study. (2025, October 30). Molecules. Retrieved from [Link]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. Purification [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. uhplcslab.com [uhplcslab.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 9. chromtech.com [chromtech.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. biotage.com [biotage.com]
- 12. chromtech.com [chromtech.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chemtips.wordpress.com [chemtips.wordpress.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Stability & Handling of 4-Chloromethyl Pyrazoles
Executive Summary
The Core Challenge: 4-Chloromethyl pyrazoles (specifically those unsubstituted at the N1 position) are chemically unstable in basic media. While the hydrochloride salt is stable for long-term storage, the generation of the free base triggers a rapid, self-destructive polymerization cascade.
The Solution: Successful utilization requires a "generate-and-trap" strategy. Users must maintain the compound in its acidic salt form until the exact moment of coupling, maintain cryogenic temperatures (0°C to -10°C) during neutralization, and ensure a high concentration of the target nucleophile to outcompete self-polymerization.
Deep Dive: The Mechanism of Instability
To troubleshoot effectively, you must understand why the reaction fails. The instability is not random; it is driven by the formation of a highly reactive aza-quinone methide intermediate.
The "Aza-Quinone Methide" Pathway
In basic conditions, the base deprotonates the acidic N1-H of the pyrazole (
Mechanistic Visualization
Figure 1: The degradation pathway of 4-chloromethyl pyrazoles. Note that the formation of the Aza-Quinone Methide is the critical failure point.
Troubleshooting Matrix
Use this table to diagnose specific experimental failures.
| Symptom | Probable Cause | Mechanistic Explanation | Corrective Action |
| Insoluble white/yellow precipitate | Polymerization (Self-Reaction) | The free base was generated too slowly or without a nucleophile present. The QM intermediate reacted with another pyrazole molecule. | Simultaneous Addition: Do not pre-mix the base. Add base to the mixture of pyrazole salt + nucleophile. |
| Low yield; formation of alcohol | Hydrolysis | Hydroxide ions ( | Switch Base: Use a non-nucleophilic organic base (e.g., DIPEA, TEA) in anhydrous solvent (DCM, THF) instead of aqueous NaOH/KOH. |
| Exotherm upon base addition | Uncontrolled Neutralization | Acid-base reaction heat accelerated the elimination of chloride. | Cryogenic Control: Cool reaction to 0°C or -10°C before adding base. Add base dropwise. |
| Product contains "dimer" impurities | N-Alkylation vs. C-Alkylation | The pyrazole nitrogen acted as the nucleophile for another chloromethyl group. | Protect N1: If possible, use an N-protected pyrazole (e.g., N-THP, N-Boc) or ensure the target nucleophile is in large excess (2-3 equiv). |
Standard Operating Procedures (SOPs)
SOP-01: Coupling with Amines (The "Cold-Trap" Protocol)
Use this protocol for reacting 4-chloromethyl pyrazole HCl with primary or secondary amines.
Reagents:
-
4-Chloromethyl pyrazole hydrochloride (1.0 equiv)
-
Target Amine (1.2 – 1.5 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)
-
Dichloromethane (DCM) or Acetonitrile (ACN) [Anhydrous]
Protocol:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Suspension: Suspend the 4-chloromethyl pyrazole HCl and the Target Amine in DCM. Note: The pyrazole salt will likely remain suspended.
-
Cooling: Cool the slurry to 0°C using an ice bath.
-
Activation (Critical Step): Add DIPEA dropwise over 10–15 minutes.
-
Why? Slow addition keeps the concentration of the unstable free base low, ensuring it is immediately trapped by the amine already present in the solution.
-
-
Reaction: Allow the mixture to warm to room temperature naturally over 2 hours.
-
Workup: Quench with water, extract with DCM, and wash with brine.
SOP-02: Handling "Gelled" Reactions
If your reaction has turned into a viscous gel, polymerization has occurred.
-
Do not attempt to filter. The polymer is often slimy and will clog frits.
-
Solvation: Attempt to dissolve the mixture in a high-polarity solvent like DMF or DMSO to recover any trapped product.
-
Prevention: In the next run, increase the dilution (0.05 M concentration) to reduce the probability of intermolecular collisions between two pyrazole molecules.
Decision Tree: Reaction Setup
Follow this logic flow to select the correct conditions for your specific nucleophile.
Figure 2: Experimental decision matrix based on nucleophile type.
FAQs
Q: Can I store the free base of 4-chloromethyl pyrazole? A: No. We strongly advise against isolating the free base. If you must remove the HCl salt for a specific application, generate the free base in solution at 0°C and use it immediately (< 15 minutes). Storage, even at -20°C, often leads to degradation.
Q: Why does my reaction turn pink/red? A: This is a common indicator of oxidation or oligomerization of electron-rich aromatic systems. While alarming, it does not always indicate total failure. Check LCMS for the product peak. If the product is present, the color is likely a trace impurity (quinone-like species).
Q: Can I use water as a solvent? A: Only if your nucleophile is significantly more reactive than water (e.g., a thiol). If you use hydroxide bases (NaOH) in water, you will likely convert the chloromethyl group to a hydroxymethyl group (alcohol) via hydrolysis.
References
- Context: Provides physical property data and confirms the stability of the hydrochloride salt form for analogous electron-rich heterocycles.
- Context: Details the competition between and other pathways in chloromethyl pyridines, serving as the foundational model for the protocols described above.
-
Lyalin, B. V., et al. (2008).[1] Electrosynthesis of 4-chloro derivatives of pyrazole and alkylpyrazoles. Russian Journal of Electrochemistry. Retrieved from [Link]
- Context: Discusses the synthesis and reactivity of chloromethyl pyrazoles, supporting the mechanistic claims regarding ring electron density.
Sources
Technical Support Center: Troubleshooting N-alkylation Regioselectivity of 3-Cyclopropyl Pyrazoles
Welcome to the technical support center for the N-alkylation of 3-cyclopropyl pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for controlling the regioselectivity of this challenging transformation. The inherent electronic and steric similarities of the two nitrogen atoms in the pyrazole ring often lead to the formation of regioisomeric mixtures, complicating synthesis and purification.[1][2][3] This resource provides a structured approach to diagnosing and resolving these issues, grounded in mechanistic principles and supported by established protocols.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of N1 and N2 alkylated products with my 3-cyclopropyl pyrazole?
The formation of regioisomeric mixtures is a common challenge in the N-alkylation of unsymmetrically substituted pyrazoles.[3][4] The two nitrogen atoms (N1 and N2) of the pyrazole ring have similar nucleophilicity, leading to competition for the alkylating agent.[1][2] The final product ratio is a delicate balance of several factors, including steric hindrance, electronic effects, and reaction conditions.[2][4][5]
Q2: What are the key factors that control the N1 vs. N2 regioselectivity in pyrazole alkylation?
Several critical factors influence the regioselectivity of this reaction:
-
Steric Hindrance: This is often the most dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[2][4] In the case of 3-cyclopropyl pyrazole, the N1 position is generally less hindered than the N2 position, which is adjacent to the cyclopropyl group.
-
Electronic Effects: The electronic properties of substituents on the pyrazole ring can modulate the nucleophilicity of the adjacent nitrogen atoms.[2][4]
-
Nature of the Alkylating Agent: The size and reactivity of the electrophile play a crucial role. Bulkier alkylating agents will more strongly favor the less sterically hindered nitrogen.[4]
-
Base and Solvent System: The choice of base and solvent can significantly alter the regioselectivity by influencing the aggregation state of the pyrazolate anion and the solvation of the transition state.[1][4]
-
Temperature: Lower reaction temperatures can sometimes enhance selectivity by favoring the kinetically controlled product.
Q3: How can I reliably determine the ratio of my N1 and N2 isomers?
Accurate determination of the regioisomeric ratio is essential for optimizing your reaction. The most common and reliable methods are:
-
NMR Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between N1 and N2 isomers.[6][7] The chemical shifts of the pyrazole ring protons and carbons, as well as the protons on the alkyl group, will differ between the two isomers. NOESY experiments can be particularly useful for unambiguously assigning the regiochemistry by observing through-space interactions between the alkyl group and the substituents on the pyrazole ring.[6][8]
-
Chromatographic Techniques: Thin-layer chromatography (TLC), gas chromatography (GC), and high-performance liquid chromatography (HPLC) can be used to separate and quantify the isomers.[9][10] Co-injection with authentic standards, if available, can confirm peak assignments.
Troubleshooting Guide: Improving Regioselectivity
This section provides a systematic approach to troubleshooting and optimizing the regioselectivity of your N-alkylation reaction.
Issue 1: Poor or Undesired Regioselectivity (Mixture of N1 and N2 isomers)
If your reaction is producing an inseparable or undesirable mixture of regioisomers, consider the following strategies, starting with the simplest modifications.
Caption: A decision tree for improving regioselectivity in pyrazole N-alkylation.
Since the N1 position is less sterically encumbered in 3-cyclopropyl pyrazole, strategies that amplify steric effects will generally favor N1-alkylation.
-
Increase the steric bulk of the alkylating agent: If your desired product is the N1 isomer, switching to a bulkier alkylating agent can significantly improve selectivity.[4] For instance, if you are using methyl iodide, consider trying isopropyl iodide or a benzyl halide with substituents on the aromatic ring. Recently, the use of sterically bulky α-halomethylsilanes has been shown to dramatically favor N1-alkylation.[11][12]
-
Adjust Temperature: Lowering the reaction temperature can sometimes increase selectivity by allowing for greater discrimination between the two transition states leading to the N1 and N2 products.
The interplay between the base and solvent is critical and can dramatically shift the isomeric ratio.[1][4]
-
For Preferential N1-Alkylation: A commonly successful combination is using potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMSO or DMF.[4][13][14] This system often provides high regioselectivity for the less hindered nitrogen.
-
For Preferential N2-Alkylation: While generally more challenging for 3-substituted pyrazoles, some conditions have been reported to favor N2-alkylation. The use of magnesium-based catalysts, such as MgBr₂, has been shown to favor N2-alkylation in some cases.[4]
-
Fluorinated Alcohols: The use of fluorinated alcohol solvents, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been demonstrated to significantly improve regioselectivity in some pyrazole syntheses and alkylations.[4]
| Base | Solvent | Typical Major Isomer | Approximate N1:N2 Ratio (Illustrative) |
| K₂CO₃ | DMSO | N1 | 9:1 |
| NaH | DMF | N1 | 5:1 |
| Cs₂CO₃ | Acetonitrile | N1 | 7:1 |
| MgBr₂ (catalyst) | Dichloromethane | N2 | 1:4 |
Note: Data is illustrative and compiled from various sources.[4] Exact ratios are highly dependent on the specific alkylating agent and pyrazole substrate.
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation of 3-Cyclopropyl Pyrazole
This protocol is a good starting point for achieving N1-selectivity.[4][15]
-
To a stirred suspension of 3-cyclopropyl pyrazole (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMSO (0.2 M), add the alkylating agent (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the regioisomers.
Protocol 2: Purification and Analysis of Regioisomers
If you obtain a mixture of isomers, careful purification and analysis are required.
-
Flash Column Chromatography: This is the most common method for separating pyrazole regioisomers.[6][9][10]
-
Stationary Phase: Standard silica gel is typically effective.[6][9]
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be fine-tuned based on the TLC analysis. The less polar isomer is often the N1-alkylated product due to the shielding of one of the nitrogen atoms.
-
Caption: Workflow for the separation and analysis of pyrazole regioisomers.
Advanced and Alternative Strategies
Q4: I've tried modifying the conditions, but the selectivity is still poor. Are there any alternative synthetic strategies?
Yes, if direct alkylation fails to provide the desired regioselectivity, alternative approaches can be employed:
-
Directed Synthesis: Instead of alkylating the pre-formed pyrazole ring, you can construct the pyrazole ring with the desired N-substituent already in place. This often involves the condensation of a substituted hydrazine (e.g., an N-alkylhydrazine) with a 1,3-dicarbonyl compound.[16]
-
Enzymatic Alkylation: Recent advances in biocatalysis have shown that engineered enzymes can perform highly regioselective alkylation of pyrazoles, often with >99% selectivity.[17] This approach can be particularly useful for producing a single regioisomer on a preparative scale.[17]
-
Strategic Atom Replacement: A novel approach involves the synthesis of N-alkyl pyrazoles from isothiazoles, effectively "swapping" the sulfur atom for a nitrogen and its alkyl group.[18] This method circumvents the typical selectivity challenges of direct N-functionalization.[18]
By systematically applying the troubleshooting strategies outlined in this guide, researchers can effectively diagnose and overcome the challenges associated with the regioselective N-alkylation of 3-cyclopropyl pyrazoles, leading to more efficient and predictable synthetic outcomes.
References
- ResearchGate. (n.d.). Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations.
- Iaroshenko, V. O., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(1), 10335.
- ResearchGate. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- BenchChem. (2025). Column chromatography conditions for separating pyrazole isomers.
- UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
- BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of Pyrazoles.
- Iaroshenko, V. O., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- WuXi Biology. (n.d.). Activation Energy Estimation for Alkylation of Pyrazole (Part II).
- Gomtsyan, A., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds.
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrazole Synthesis.
- Molecules. (2022).
- Molecules. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
- Levin, M., et al. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation.
- BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
- The Journal of Organic Chemistry. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents.
- The Journal of Organic Chemistry. (n.d.). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. ACS Figshare.
- Hammer, S. C., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
- Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry, 72(15), 5547-5554.
- Molecules. (2022).
- Molecules. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
- Semantic Scholar. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- BenchChem. (2025). Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
- Google Patents. (n.d.). EP0749963A1 - N-alkylation method of pyrazole.
- Reddit. (2023). N-methylation of pyrazole.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones.
- The Journal of Organic Chemistry. (2024).
- The Journal of Organic Chemistry. (2022).
- The Journal of Organic Chemistry. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- ResearchGate. (n.d.). Synthesis of 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridine.
- ResearchGate. (2025). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
- Semantic Scholar. (n.d.). Steric effects in 1-phenyl-5-substituted pyrazoles.
- Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Bioorganic & Medicinal Chemistry. (2006).
- ResearchGate. (2025). Synthesis of 1-n-alkyl-3-methyl- and 1-n-alkyl-3-phenyl-5-pyrazolones and formyl derivatives.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. acs.figshare.com [acs.figshare.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Strategic atom replacement enables regiocontrol in pyrazole alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing dimer formation in chloromethyl pyrazole reactions
Technical Support Center: Chloromethyl Pyrazole Reaction Optimization Subject: Troubleshooting & Minimizing Dimer Formation in Chloromethyl Pyrazole Reagents Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Black Tar" Phenomenon
You are likely reading this because your reaction involving 4-(chloromethyl)pyrazole (or its analogs) failed to yield the desired alkylated product. Instead, you observed the formation of an insoluble precipitate, a gummy residue (often described as "black tar"), or a mass spectrum dominated by a peak corresponding to [2M-HCl] .
The Diagnosis: You are experiencing intermolecular self-alkylation . Chloromethyl pyrazoles are "amphoteric" reagents in the reactivity sense: they possess a nucleophilic nitrogen (N-H) and an electrophile (CH₂-Cl) on the same scaffold. Without strict pH and concentration control, the molecule will react with itself faster than with your target nucleophile.
Module 1: The Chemistry of Failure (Root Cause Analysis)
To solve the problem, we must visualize the enemy. The dimerization is not a random side reaction; it is the thermodynamically preferred pathway for the free base form of the reagent.
The Mechanism:
-
Deprotonation: In the presence of a base, the pyrazole N-H is deprotonated.
-
Self-Attack: The electron-rich pyrazolate anion attacks the electrophilic methylene carbon of a neighboring molecule.
-
Polymerization: This forms a dimer (bis-pyrazolyl methane), which still retains active sites, potentially leading to oligomers (the "tar").
Figure 1: The Kinetic Competition. The red path (Dimerization) dominates if the concentration of the Free Base is high relative to the Target Nucleophile.
Module 2: Reagent Handling & Storage
The Golden Rule: Never store 4-(chloromethyl)pyrazole as a free base.
The hydrochloride salt stabilizes the nucleophilic nitrogen by protonation, effectively "capping" the reactivity until the moment of use.
| Feature | Hydrochloride Salt (Safe) | Free Base (Danger) |
| State | Crystalline Solid | Oil / Gummy Solid |
| Stability | Stable for months at -20°C | Decomposes in minutes/hours at RT |
| Reactivity | Latent Electrophile | Active Electrophile & Nucleophile |
| Storage | Desiccator / Freezer | Do Not Store |
Protocol 2.1: Re-acidification (Rescue) If you suspect your commercial batch has partially degraded (yellowing):
-
Dissolve the crude material in minimal dry methanol.
-
Add 2.0 equivalents of 4M HCl in dioxane.
-
Precipitate with cold diethyl ether.
-
Filter and dry under vacuum. This resets the reagent to the stable salt form.
Module 3: Experimental Protocols for Minimizing Dimers
The goal is to keep the concentration of the active free base approaching zero at all times. We achieve this using the Inverse Addition Strategy .
Standard Protocol (High-Risk)
-
Setup: Dissolve Pyrazole-CH₂Cl (HCl salt) + Base in flask. Add Nucleophile.
-
Result: The base liberates the free pyrazole before it finds the nucleophile. High Dimer Risk.
Optimized Protocol: The "Trickle-Feed" System
-
Concept: The Pyrazole-CH₂Cl salt is added slowly to a mixture of the Nucleophile and Base. The free base is generated in situ and immediately consumed by the excess nucleophile.
Step-by-Step Methodology:
-
Receiver Flask (The "Pool"):
-
Charge flask with Target Nucleophile (1.2 equiv) and Base (2.5 - 3.0 equiv) .
-
Base Choice: Use a non-nucleophilic base like Diisopropylethylamine (DIPEA) or Cs₂CO₃ . Avoid primary amines.
-
Solvent: Anhydrous DMF or Acetonitrile.
-
Temp: Heat to reaction temperature (e.g., 60°C) to ensure the target nucleophile is active.
-
-
Feed Solution (The "Source"):
-
Dissolve 4-(chloromethyl)pyrazole HCl (1.0 equiv) in the minimum volume of solvent.
-
Note: Do not add base to this solution.
-
-
The Addition:
-
Add the Feed Solution to the Receiver Flask dropwise over 1–2 hours (via syringe pump or addition funnel).
-
Why? This ensures that every molecule of chloromethyl pyrazole that enters the flask is instantly surrounded by a vast excess of target nucleophile and base. It never sees another chloromethyl pyrazole molecule.
-
Module 4: Troubleshooting & Decision Support
Use this logic flow to determine your next move if a reaction fails.
Figure 2: Diagnostic Decision Tree for Pyrazole Alkylation Failures.
Module 5: Frequently Asked Questions (FAQ)
Q1: Can I use NaH (Sodium Hydride) as the base? A: Proceed with caution. NaH is a strong, irreversible base. If you mix NaH with the chloromethyl pyrazole salt before adding the nucleophile, you will generate the "naked" anion, which is extremely prone to rapid polymerization. If you must use NaH, add it to the nucleophile first, then drip in the pyrazole solution.
Q2: My product is a mixture of N1 and N2 alkylation. How do I fix this? A: This is a classic pyrazole problem known as "tautomeric ambiguity."
-
Sterics: Use a bulkier base (e.g., t-BuOK) to favor the less hindered nitrogen.
-
Solvent: Fluorinated alcohols like Trifluoroethanol (TFE) or HFIP can hydrogen-bond to the pyrazole nitrogens, altering their relative nucleophilicity and often improving regioselectivity [1].[1]
Q3: I see a peak at M+14 in my MS. What is it? A: This is likely methylation. If you are using DMF as a solvent with strong bases and high heat, DMF can decompose to form dimethylamine, which can then act as a methyl source or react with the chloromethyl group. Ensure your DMF is fresh and anhydrous.
Q4: Can I protect the pyrazole nitrogen to stop dimerization? A: Yes, this is the most robust solution. If the "Trickle-Feed" method fails, protect the pyrazole nitrogen with a THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) group.
-
Workflow: Protect Pyrazole-CH₂OH
Chlorinate React Deprotect. -
This removes the "amphoteric" nature of the reagent, making it a pure electrophile [2].
References
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols . Journal of Organic Chemistry. (Demonstrates the impact of HFIP/TFE on pyrazole tautomer reactivity).
-
Greene's Protective Groups in Organic Synthesis . (Standard reference for N-protection strategies like THP/SEM to prevent self-alkylation).
-
4-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride . Sigma-Aldrich Technical Data. (Confirms the stability of the hydrochloride salt vs. the free base).
-
Minimizing Polymerization in Amphoteric Heterocycles . BenchChem Technical Notes. (General principles on dilution and inverse addition).
Sources
Handling moisture sensitivity of chloromethyl heterocycles
[1]
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Moisture Sensitivity & Handling of Chloromethyl Heterocycles (e.g., 2-, 3-, 4-(chloromethyl)pyridine, chloromethylthiazoles)
Core Directive: The Stability Paradox
Chloromethyl heterocycles are dual-nature reagents. They contain a potent electrophile (the chloromethyl group) and an internal nucleophile (the heteroatom nitrogen, sulfur, or oxygen). This makes them exceptionally useful for building complex drug scaffolds but inherently suicidal.
The Golden Rule: Never store the free base. Always store these compounds as their Hydrochloride (HCl) salts . The protonation of the heteroatom shuts down the internal nucleophile, preventing self-destruction.
Quick Reference: Form Comparison
| Feature | Hydrochloride Salt (Recommended) | Free Base (High Risk) |
| State | Crystalline Solid | Oil or Low-Melting Solid |
| Stability | High (Months/Years at -20°C) | Low (Hours/Days at RT) |
| Reactivity | Latent (Requires Base) | Active (Ready to couple... or polymerize) |
| Hygroscopicity | Moderate (Deliquescent) | High (Hydrolyzes rapidly) |
| Primary Failure Mode | Hydrolysis to alcohol (if wet) | Self-Alkylation (Polymerization) |
The Mechanics of Failure
Understanding why your reagent failed is the first step to preventing it. These compounds degrade via two distinct pathways depending on the environment.
Pathway A: Hydrolysis (Moisture Driven)
Water acts as a nucleophile, displacing the chloride to form the hydroxymethyl derivative (an alcohol). This generates free HCl, which can autocatalytically degrade the remaining material.
Pathway B: Self-Alkylation (The "Goo" Factor)
In the free base form, the nitrogen of Molecule A attacks the chloromethyl group of Molecule B. This intermolecular quaternization creates an ionic polymer—often observed as the material turning into a viscous, insoluble tar or "brick" inside the flask.
Figure 1: The dual degradation pathways. Moisture triggers hydrolysis, while the absence of acid triggers self-polymerization.
Critical Workflows & Protocols
Protocol A: The "In-Situ" Release (Recommended)
Best for: Standard alkylation reactions where the electrophile is used immediately.
Concept: Do not isolate the free base. Add the stable HCl salt directly to your reaction mixture and use an auxiliary base to liberate the reactive species inside the flask.
-
Setup: Flame-dry your glassware and cool under N₂/Ar flow.
-
Solvent: Dissolve the nucleophile (e.g., amine, phenol) in anhydrous solvent (DMF, CH₃CN, or THF).
-
Base Addition: Add 3.0 - 4.0 equivalents of a non-nucleophilic base (e.g., DIPEA, Cs₂CO₃, or K₂CO₃).
-
Why 3+ equivalents? You need 1 eq to neutralize the HCl salt of the reagent, 1 eq to scavenge the HCl produced during the coupling, and excess to drive kinetics.
-
-
Reagent Addition: Add the Chloromethyl Heterocycle HCl salt as a solid in one portion.
-
Monitoring: Monitor consumption immediately. The free base is generated transiently and consumed by your nucleophile before it can polymerize.
Protocol B: Isolation of Free Base (High Risk)
Best for: Reactions sensitive to amine salts or when using organometallics (e.g., Grignards).
-
Partition: Suspend the HCl salt in DCM (Dichloromethane) in a separatory funnel.
-
Neutralize: Add cold, saturated NaHCO₃ (aq) or 1M NaOH. Shake vigorously and immediately separate layers.
-
Critical: Minimize contact time with water to prevent hydrolysis.
-
-
Dry: Pass the organic layer through a plug of anhydrous MgSO₄.
-
Concentrate: Evaporate solvent at or below 20°C . Do not heat.
-
Use: Re-dissolve in the reaction solvent immediately. Do not store.
Troubleshooting Guide (FAQ)
Q1: My material arrived as a beige solid, but the bottle says "white powder." Is it bad?
-
Diagnosis: Likely surface oxidation or slight hydrolysis.
-
Test: Run a ¹H NMR in DMSO-d₆. Look for the methylene peak (-CH ₂Cl).
-
Verdict: If >90% pure, use Protocol A with a slight excess. If polymer is present, recrystallize (from EtOH/Et₂O) or discard.
Q2: I see a new spot on TLC that doesn't move (stayed at baseline).
-
Cause: This is likely the pyridinium polymer formed via self-alkylation (Pathway B). It is ionic and very polar.
-
Fix: Your free base sat too long before reacting. Switch to Protocol A (In-situ) to keep the concentration of free base low.
Q3: Can I dry the HCl salt in a vacuum oven?
-
Warning: Only if the temperature is < 40°C . High heat can cause the HCl to dissociate or induce melting, which accelerates degradation. Use a vacuum desiccator with P₂O₅ at room temperature instead.
Q4: Which solvent should I use for coupling?
-
Recommendation:
-
DMF/DMSO: Excellent solubility for the salt, but difficult to dry perfectly. Use molecular sieves (4Å).
-
Acetonitrile: Good compromise.
-
DCM/Chloroform: Good for Free Base isolation (Protocol B), but the HCl salt is often insoluble.
-
Avoid: Alcohols (MeOH, EtOH). They will react with the chloromethyl group to form ethers (solvolysis).
-
Decision Matrix: Workflow Selection
Use this logic flow to determine the safest handling method for your specific experiment.
Figure 2: Decision tree for selecting the appropriate handling protocol.
References
-
Stability of Pyridine Derivatives
- Source: Smolecule / PubChem D
- Context: Comparative stability of hydrochloride salts vs. free bases for 2- and 4-(chloromethyl)pyridine.
-
Link:
-
Solvent Drying & Handling
- Source: Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.
- Context: Protocols for achieving <50 ppm water content in DMF and DCM to prevent hydrolysis.
-
Link:
-
Self-Alkylation Mechanisms
- Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry.
- Context: Mechanism of nucleophilic attack by pyridine nitrogen on alkyl halides (quaterniz
-
Link:
-
Safety Data & Hazards
- Source: Sigma-Aldrich SDS
-
Context: Vesicant properties and H314 (Skin Corr.[3] 1B) classification.
-
Link:
Optimizing reaction temperature for cyclopropyl pyrazole derivatives
Technical Guide: Optimizing Reaction Temperature for Cyclopropyl Pyrazole Synthesis
Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Scope: Knorr-type cyclocondensation of 1,3-dicarbonyls with hydrazines.
Introduction: The Thermal Landscape of Cyclopropyl Pyrazoles
The cyclopropyl moiety is a privileged pharmacophore in drug discovery, offering metabolic stability and unique steric vectors that rigidify receptor binding. However, synthesizing cyclopropyl pyrazole derivatives presents a specific thermodynamic challenge: balancing the activation energy required for pyrazole aromatization against the thermal sensitivity of the strained cyclopropyl ring.
This guide provides a causal analysis of temperature effects on reaction kinetics, regioselectivity, and substrate integrity, moving beyond generic protocols to specific, self-validating workflows.
Core Directive: Temperature Optimization Zones
Temperature is not merely a catalyst for speed; it is the primary switch for regioselectivity (kinetic vs. thermodynamic control) and chemoselectivity (ring integrity).
Zone A: Initiation & Kinetic Control (-10°C to 25°C)
-
Objective: Selective hydrazone formation.
-
Mechanism: The nucleophilic attack of hydrazine on the 1,3-diketone is rapid. Lower temperatures favor attack at the most electrophilic carbonyl, typically the one furthest from the electron-donating cyclopropyl group (unless steric hindrance dictates otherwise).
-
Critical Control: At this stage, the reaction often stalls at the intermediate hemiaminal or hydrazone stage.
-
Risk: Trying to force cyclization at this temperature often requires strong acids, which endangers the cyclopropyl ring.
Zone B: Cyclization & Dehydration (60°C to 80°C)
-
Objective: Aromatization.
-
Mechanism: This is the "Goldilocks" zone. It provides sufficient energy to drive the elimination of water (dehydration) to form the aromatic pyrazole ring without providing enough energy to overcome the activation barrier for cyclopropyl ring opening.
-
Protocol: Standard reflux in ethanol or heating in acetic acid is optimal here.
Zone C: Thermodynamic Equilibration (>100°C)
-
Objective: Isomer correction or difficult substrates.
-
Mechanism: High temperatures allow the reversible formation of intermediates, leading to the thermodynamic isomer.
-
Critical Warning: Temperatures above 100°C, especially in acidic media, significantly increase the risk of acid-catalyzed cyclopropyl ring opening (homoconjugate addition), leading to linear byproducts.
Technical Visualization: Reaction Pathway & Logic
The following diagram illustrates the bifurcation between successful synthesis and common failure modes (Isomerism and Ring Opening).
Figure 1: Reaction pathway showing the divergence between kinetic/thermodynamic outcomes and the risk of cyclopropyl degradation at high temperatures.
Troubleshooting & FAQs
Q1: I am observing a 50:50 mixture of regioisomers. How do I shift selectivity?
Diagnosis: You are likely operating in a "mixed control" zone where neither steric nor electronic factors are dominant. Causality: The cyclopropyl group is electron-donating (via induction and hyperconjugation) but also sterically demanding. Solution:
-
Switch to Fluorinated Solvents: Use 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP). These solvents are strong hydrogen bond donors that can selectively activate one carbonyl over the other, often enhancing regioselectivity significantly [1].
-
Temperature Swing:
-
Try Lower: Run the addition at 0°C to lock in the kinetic hydrazone, then warm gently to 60°C for cyclization.
-
Try Higher: If the target is the thermodynamic product, reflux in acetic acid may equilibrate the mixture, provided the cyclopropyl ring survives.
-
Q2: My yield is low, and NMR shows "messy" aliphatic signals. What happened?
Diagnosis: Acid-catalyzed cyclopropyl ring opening.[1][2] Causality: In the presence of strong acids (HCl, H2SO4) and heat, the cyclopropyl ketone intermediate can undergo ring opening via a homo-Michael type addition or carbocation rearrangement [2]. Protocol Adjustment:
-
Replace Strong Acids: Switch to Acetic Acid or TFA (Trifluoroacetic acid) at lower concentrations.
-
Buffer the System: If using HCl is mandatory (e.g., for salt formation), add it after the pyrazole ring has fully formed and the reaction has cooled.
-
Check Solvent: Avoid nucleophilic solvents (like methanol) if using strong acid, as they can attack the activated cyclopropane.
Q3: The reaction stalls at the intermediate (hydrazone) stage.
Diagnosis: Incomplete dehydration. Causality: The cyclopropyl group adds steric bulk, making the final ring-closure step slower than with simple alkyl groups. Solution:
-
Azeotropic Distillation: Use a Dean-Stark trap with Toluene to physically remove water, driving the equilibrium toward the aromatic pyrazole [3].
-
Microwave Irradiation: Short bursts (10-20 mins) at 80-100°C can overcome the activation barrier for dehydration without exposing the substrate to prolonged thermal stress [4].
Quantitative Data: Solvent & Temperature Effects
| Parameter | Condition | Regioselectivity (Target:Isomer) | Yield | Risk of Ring Opening |
| Solvent | Ethanol (Reflux) | Moderate (3:1) | 85% | Low |
| Solvent | TFE (25°C) | High (10:1) | 92% | Very Low |
| Solvent | Acetic Acid (100°C) | Low (Thermodynamic mix) | 70% | High |
| Temp | 0°C -> 25°C | Kinetic Dominant | 60% (Slow) | Negligible |
| Temp | 80°C (Standard) | Balanced | 85-95% | Low |
Experimental Protocol: Optimized Synthesis
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of cyclopropyl-1,3-diketone in Ethanol (0.5 M concentration).
-
Initiation (0°C): Cool the solution to 0°C. Add 1.1 eq of Hydrazine Monohydrate dropwise over 15 minutes. Reasoning: Controls the exotherm and favors kinetic attack.
-
Equilibration (25°C): Allow to stir at room temperature for 1 hour. Monitor by TLC/LCMS for disappearance of starting material.
-
Cyclization (70°C): If intermediate remains, heat to 70°C for 2-4 hours. Reasoning: Provides energy for dehydration.
-
Workup: Cool to room temperature. If the product precipitates, filter and wash with cold ethanol. If not, concentrate in vacuo.
Troubleshooting Decision Tree
Figure 2: Decision tree for troubleshooting common synthetic issues.
References
-
Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Fluorinated Alcohols as Solvents: Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry, 2008.
-
Cyclopropyl Ring Opening: Wiberg, K. B. "The Structure and Properties of Cyclopropane." Accounts of Chemical Research, 1996.
-
Dehydration Techniques: Knorr, L. "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft, 1883.[3]
-
Microwave Assisted Synthesis: Martins, M. A. P., et al. "Microwave-Assisted Synthesis of Heterocycles." Chemical Reviews, 2009.
Sources
Technical Support Center: Solubility Solutions for 3-Cyclopropyl-1H-pyrazole Intermediates
Introduction
3-cyclopropyl-1H-pyrazole derivatives occupy a unique physicochemical space. They possess a "Janus-faced" nature: the pyrazole core is highly polar and capable of significant hydrogen bonding (both as donor and acceptor), while the cyclopropyl moiety introduces significant lipophilicity and steric strain without the bulk of a phenyl group.
This duality often leads to bimodal solubility failure :
-
High Crystallinity/Insolubility: Driven by strong intermolecular
hydrogen bonding networks in non-polar media. -
Oiling Out: Occurring in mixed aqueous-organic systems where the cyclopropyl group prevents clean lattice formation.
This guide addresses these specific failure modes with mechanistic insights and validated protocols.
Part 1: Solvent Selection & Solubility Profiling
Q1: Why does my 3-cyclopropyl-1H-pyrazole intermediate remain insoluble in standard non-polar solvents (DCM, Toluene) despite the lipophilic cyclopropyl group?
Diagnosis:
The insolubility is likely driven by intermolecular hydrogen bonding rather than polarity alone. The unsubstituted
Technical Recommendation: You must disrupt the H-bonding network.
-
Switch to Polar Aprotic Donors: Use THF or 2-MeTHF .[1] The oxygen atom acts as an H-bond acceptor, solvating the pyrazole
and breaking the intermolecular dimers. -
The "Doping" Strategy: If you must use Toluene or DCM (e.g., for a specific reaction), add 5-10% Methanol or Isopropanol .[2][1] This "caps" the H-bond sites without significantly altering the bulk polarity required for the reaction.
Q2: I am observing "oiling out" during recrystallization from Ethanol/Water. How do I fix this?
Diagnosis: Oiling out occurs when the liquid-liquid phase separation boundary (spinodal decomposition) is crossed before the solid-liquid solubility curve (crystallization). The cyclopropyl group lowers the melting point relative to phenyl analogs, widening the "oiling out" window.[2]
Corrective Protocol:
-
Change the Anti-solvent: Switch from Water to Heptane or Methyl tert-butyl ether (MTBE) .[1] Water is often too polar, forcing the hydrophobic cyclopropyl moiety to aggregate rapidly into oil droplets.[2]
-
Seeding at Metastable Zone: Do not cool rapidly. Hold the temperature at the cloud point and add seed crystals.
-
Use a High-Boiling Co-solvent: Use a Toluene/Heptane system.[1] Dissolve in minimum hot Toluene, then slowly add Heptane.
Solvent Compatibility Table
| Solvent Class | Solubility Rating | Mechanistic Insight | Recommended Use |
| Chlorinated (DCM, CHCl3) | Moderate to Poor | Cannot break Pyrazole H-bonds effectively. | Work-up/Extraction only. |
| Alcohols (MeOH, EtOH) | Excellent | H-bond donor/acceptor match.[2] | Recrystallization (primary solvent). |
| Ethers (THF, MTBE) | Good | Oxygen accepts H-bond from Pyrazole NH.[2] | Reaction solvent (Grignard/Lithiation). |
| Hydrocarbons (Hexane) | Insoluble | No interaction with polar core. | Anti-solvent for precipitation. |
| Polar Aprotic (DMSO, DMF) | High | Strong dipole interaction.[2] | Avoid if possible (hard to remove). |
Part 2: Reaction Optimization & Handling
Q3: My intermediate precipitates as a gum during the reaction. How does this affect kinetics?
Impact:
Precipitation as a gum (amorphous solid) traps reagents and stops stirring, leading to localized hotspots and incomplete conversion.[2] This is common in
Troubleshooting Workflow:
-
Temperature Swing: Increase reaction temperature by 10-15°C. The solubility of cyclopropyl pyrazoles is often highly temperature-dependent.
-
Phase Transfer Catalysis (PTC): If the reaction is biphasic (Solid/Liquid), add TBAB (Tetrabutylammonium bromide) (1-5 mol%).[2][1] This solubilizes the anionic pyrazole species into the organic phase.
Q4: Can I use acid-base manipulation to purify these intermediates without chromatography?
Answer: Yes, this is the most efficient method due to the amphoteric nature of the pyrazole.[2]
The "pH Swing" Protocol:
-
Dissolution: Dissolve crude mixture in 1M HCl (aq). The pyrazole protonates (
) and dissolves; non-basic impurities remain insoluble. -
Filtration: Filter off the insoluble impurities.[3]
-
Neutralization: Slowly adjust the filtrate to pH 8-9 using NaOH or
.-
Critical Step: Do not overshoot to pH 14, or you might degrade sensitive functional groups on the side chain.[2]
-
-
Recovery: The neutral 3-cyclopropyl-1H-pyrazole will precipitate. If it oils out, extract with Ethyl Acetate .
Part 3: Visual Troubleshooting Guides
Workflow 1: Solvent System Selection Logic
Caption: Decision tree for selecting solvent systems based on process goals and observed physicochemical behavior.
Workflow 2: Troubleshooting Precipitation & Oiling Out
Caption: Step-by-step troubleshooting for physical state issues during synthesis and purification.
Part 4: Validated Experimental Protocols
Protocol A: Salt Formation Screen (Solubility Enhancement)
Use this when the free base is an oil or difficult to handle.[2]
-
Preparation: Dissolve 100 mg of 3-cyclopropyl-1H-pyrazole intermediate in 0.5 mL Ethyl Acetate .
-
Acid Addition: Add 1.1 equivalents of the following acids (in separate vials):
-
Oxalic Acid (dissolved in warm EtOH) - Highly Recommended for Crystallinity .
-
HCl (4M in Dioxane).
-
p-Toluenesulfonic acid (PTSA).
-
-
Observation:
-
Result: The Oxalate salt often yields a stable, non-hygroscopic solid for this class of compounds, facilitating easier handling than the HCl salt, which can be hygroscopic.[2]
Protocol B: "Reverse Addition" Recrystallization
Use this to prevent oiling out.
-
Dissolve the crude material in the Good Solvent (e.g., Ethanol) at 60°C.
-
Prepare a separate flask with the Anti-Solvent (e.g., Water or Heptane) at 0-5°C, stirring rapidly.
-
Slowly drop the hot product solution into the cold anti-solvent.
References
-
Synthesis and Properties of Pyrazoles. Encyclopedia MDPI. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. ResearchGate. Available at: [Link]
- Method for purifying pyrazoles.Google Patents (WO2011076194A1).
-
Chemical Properties of 1H-Pyrazole. Cheméo. Available at: [Link][2]
Sources
- 1. PubChemLite - 3-cyclopropyl-1h-pyrazole (C6H8N2) [pubchemlite.lcsb.uni.lu]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Validation & Comparative
Technical Guide: NMR Characterization of 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole
Executive Summary: The Analytical Challenge
4-(chloromethyl)-3-cyclopropyl-1H-pyrazole is a high-value heterocyclic building block, frequently utilized in the synthesis of protein kinase inhibitors (e.g., Janus kinase or Aurora kinase pathways).[1] Its structural duality—a stable cyclopropyl-pyrazole core coupled with a highly reactive chloromethyl electrophile—presents a unique analytical challenge.[1]
While HPLC is the industry standard for purity, it often fails with this specific scaffold due to on-column hydrolysis of the chloromethyl group and tautomeric peak splitting. This guide establishes Quantitative NMR (qNMR) as the superior performance standard for characterizing this molecule, offering a non-destructive, absolute purity assessment that bypasses the artifacts of chromatography.
Comparative Performance: qNMR vs. HPLC/LC-MS
For researchers synthesizing or sourcing this intermediate, choosing the right validation method is critical to avoiding false-negative purity results.[1]
Performance Matrix
| Feature | Method A: HPLC-UV/MS | Method B: 1H-qNMR (Recommended) |
| Primary Risk | On-Column Degradation: The chloromethyl group ( | None: Analysis is performed in aprotic, inert solvents (e.g., |
| Structural Fidelity | Low: Fast tautomeric exchange of the pyrazole NH often results in broad, tailing peaks or split peaks that mimic impurities. | High: Tautomerism is chemically distinct. Average signals are mathematically integrating to integers, confirming structure despite exchange dynamics. |
| Quantification | Relative: Requires a reference standard of the exact impurity to determine Response Factors (UV extinction coefficients vary). | Absolute: Molar response is uniform. Purity is calculated directly against a generic internal standard (e.g., TCNB or Maleic Acid). |
| Limit of Detection | Excellent (<0.05%) | Moderate (~0.1% - 0.5% depending on scan count) |
Decision Logic for Characterization
The following workflow illustrates the logical pathway for selecting the characterization method based on the sample's stage in development.
Figure 1: Analytical decision matrix highlighting the risk of hydrolysis in HPLC pathways vs. the stability of NMR.
Structural Elucidation & Spectral Data
The NMR spectrum of this molecule is defined by three distinct zones: the aromatic pyrazole region, the reactive alkyl halide zone, and the high-field cyclopropyl region.
Tautomeric Considerations
The 1H-pyrazole ring undergoes annular tautomerism.[1][2] In solution, the proton on the nitrogen oscillates between N1 and N2.[3]
-
3-cyclopropyl isomer: The cyclopropyl is adjacent to the NH.[1]
-
5-cyclopropyl isomer: The cyclopropyl is adjacent to the N=.[1]
Impact on NMR: At room temperature, this exchange is often fast on the NMR timescale, leading to averaged signals for the ring carbons and protons. In
Representative 1H-NMR Data Profile
Solvent:
| Chemical Shift ( | Multiplicity | Integral | Assignment | Notes |
| 10.5 - 13.0 | Broad singlet | 1H | NH (Pyrazole) | Highly variable; often invisible in |
| 7.55 | Singlet | 1H | CH (C-5) | Diagnostic aromatic peak.[1] Shifts to ~7.8-8.0 in DMSO.[1] |
| 4.62 | Singlet | 2H | CH₂-Cl | Critical Quality Attribute. If this splits or shifts to ~4.4, suspect hydrolysis ( |
| 1.95 - 1.85 | Multiplet | 1H | CH (Cyclopropyl) | Methine proton linking ring to pyrazole.[1] |
| 1.05 - 0.95 | Multiplet | 2H | CH₂ (Cyclopropyl) | "Roofing" effect common.[1] |
| 0.85 - 0.75 | Multiplet | 2H | CH₂ (Cyclopropyl) | Distinct high-field signals.[1] |
13C-NMR Key Signals (Predicted)
-
140.0 - 145.0 ppm: Pyrazole C-3/C-5 (Quaternary/CH).[1]
-
115.0 - 118.0 ppm: Pyrazole C-4 (Quaternary, substituted by
).[1] -
36.5 ppm:
(Chloromethyl). Note: appears ~55 ppm. -
6.0 - 9.0 ppm: Cyclopropyl carbons.[1]
Experimental Protocol: Validated Characterization Workflow
Phase 1: Sample Preparation
Objective: Minimize moisture introduction to prevent hydrolysis of the chloromethyl group.
-
Solvent Choice: Use Chloroform-d (
) (99.8% D) treated with silver foil or stored over molecular sieves to remove acidity (HCl traces can catalyze degradation).[1]-
Alternative:
can be used if solubility is poor, but the sample must be analyzed immediately to avoid dimerization (quaternization of the pyrazole nitrogen by the alkyl chloride of another molecule).
-
-
Concentration: Prepare a solution of 10–15 mg of analyte in 0.6 mL of solvent.
-
Filtration: If solids persist, filter through a glass wool plug directly into the NMR tube. Do not use cotton filters (potential cellulose contamination).
Phase 2: Acquisition Parameters (Bruker/Varian Standard)
To ensure data meets publication/regulatory standards (E-E-A-T):
-
Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.
-
Relaxation Delay (D1): Set to 10–15 seconds .
-
Reasoning: The cyclopropyl protons have long T1 relaxation times. Short D1 values will under-integrate the aliphatic region relative to the aromatic protons, skewing purity calculations.
-
-
Scans (NS): 16 or 32 scans are sufficient for >95% purity material.
-
Temperature: 298 K (25°C).
Phase 3: Data Processing & Validation
-
Phasing: Apply manual phasing. Autophasing often fails on the broad NH signal.
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to ensure accurate integration of the high-field cyclopropyl region.
-
Integration Logic (Self-Validation):
-
Calibrate the CH₂-Cl singlet at ~4.62 ppm to an integral of 2.00 .
-
Check the Pyrazole CH (C-5) .[1][4][5] It must integrate to 1.00 (±0.02).
-
Check the Cyclopropyl region. Total aliphatic integral (0.7–2.0 ppm) must equal 5.00 .
-
Failure Mode: If the CH₂-Cl integral is < 2.00 relative to the aromatic CH, the chlorine has likely been displaced (hydrolysis or dimerization).
-
Mechanistic Insight: The Stability Pathway
Understanding the degradation pathway is essential for interpreting "impure" spectra.
Figure 2: Stability profile indicating why aprotic solvents (CDCl3) are preferred over protic HPLC conditions.[1]
References
-
Alkorta, I., et al. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules, 2020.
-
Claramunt, R. M., et al. "The Use of NMR Spectroscopy to Study Tautomerism." Current Organic Chemistry, 2006.
-
Holzgrabe, U., et al. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment." BenchChem Technical Guides, 2025.
-
Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents."[6] Organic Process Research & Development, 2016.
Sources
- 1. US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]
- 4. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 5. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 6. scs.illinois.edu [scs.illinois.edu]
Technical Comparison Guide: Mass Spectrometry Profiling of Cyclopropyl Pyrazole Derivatives
This guide provides an in-depth technical comparison of the mass spectrometry (MS) behaviors of Cyclopropyl Pyrazole derivatives, specifically contrasting them with their common bioisostere, Isopropyl Pyrazole . This comparison is critical for medicinal chemists and analytical scientists optimizing lead compounds for metabolic stability (e.g., kinase inhibitors).
Executive Summary: The Analytical Challenge
In drug discovery, the cyclopropyl group is frequently employed as a bioisostere for the isopropyl group to enhance metabolic stability by blocking CYP450-mediated oxidation. However, this structural change introduces unique mass spectrometric challenges. While isopropyl groups fragment predictably via
This guide compares the fragmentation dynamics of N-cyclopropyl-1H-pyrazole motifs against N-isopropyl analogs, providing a validated framework for structural elucidation using EI and ESI-MS/MS.
Core Mechanism: Ring Strain vs. Stability
The fundamental difference in MS behavior stems from the internal energy required to open the cyclopropyl ring versus cleaving the isopropyl chain.
-
Isopropyl Pyrazole: Undergoes facile
-cleavage (loss of ) or McLafferty-type rearrangement (loss of ). -
Cyclopropyl Pyrazole: The ring acts as a "kinetic trap." In EI (Hard Ionization) , the radical cation rapidly triggers ring opening to an allyl radical. In ESI (Soft Ionization) , the ring is surprisingly robust, often requiring higher collision energies (CE) to fragment, yielding distinct distonic ions.
Comparative Analysis: Cyclopropyl vs. Isopropyl
A. Electron Ionization (EI) – 70 eV
In GC-MS workflows, the behavior is dominated by the stability of the resulting radical cation.
| Feature | Cyclopropyl Pyrazole | Isopropyl Pyrazole | Diagnostic Value |
| Molecular Ion ( | High Intensity. The aromatic pyrazole stabilizes the radical, and the cyclopropyl ring resists immediate fragmentation better than the isopropyl chain. | Low/Medium Intensity. Rapid loss of methyl radical reduces | High for Cyclopropyl |
| Primary Fragment | Differentiation Key | ||
| Ring Opening | m/z 41 vs 43 | ||
| Neutral Loss | Loss of 28 Da ( | Loss of 42 Da ( | Specificity Marker |
B. Electrospray Ionization (ESI-CID) – Positive Mode
In LC-MS/MS, the protonated molecule
| Feature | Cyclopropyl Pyrazole | Isopropyl Pyrazole | Performance Note |
| CID Energy Requirement | High (>35 eV). The cyclopropyl ring is robust in even-electron systems. Fragmentation often requires opening the pyrazole ring first. | Medium (20-30 eV). Facile loss of propene ( | Cyclopropyl is "Harder" |
| Characteristic Loss | Primary ID Tool | ||
| Mechanism | Ring opening to distonic ion followed by ethylene extrusion. | Charge-remote fragmentation or proton-transfer driven elimination. | Mechanistic Divergence |
Visualization of Fragmentation Pathways[1][2][3][4]
Diagram 1: Electron Ionization (EI) – The "Radical Clock"
This pathway illustrates the radical-driven ring opening unique to the cyclopropyl moiety.
Caption: EI fragmentation showing the rapid ring opening of the cyclopropyl radical cation vs. hydrogen loss.
Diagram 2: ESI-CID – The "Soft" Rearrangement
This pathway contrasts the neutral loss mechanisms in positive ion mode.
Caption: ESI-CID comparison. Isopropyl undergoes clean propene loss; Cyclopropyl requires higher energy ring opening.
Experimental Protocol: Optimized CID Workflow
To reliably distinguish these derivatives in a drug development pipeline, use this self-validating protocol.
Step 1: Source Optimization
-
Mode: Positive ESI (
).[1] -
Solvent: 50:50 MeOH:
+ 0.1% Formic Acid. Note: Avoid ammonium buffers initially to prevent adduct formation ( ) which complicates the low-mass region.
Step 2: Energy Ramping (The "Breakdown Curve")
Unlike standard protocols using a fixed Collision Energy (CE), cyclopropyl derivatives require an Energy Ramp to observe the specific ring-opening transition.
-
Set CE Ramp: 10 eV to 60 eV.
-
Monitor:
-
Isopropyl: Look for sharp appearance of
at ~20-25 eV. -
Cyclopropyl: Look for stability up to ~35 eV, followed by complex fragmentation (
, ).
-
Step 3: Data Validation (The "Rule of 14")
Calculate the Mass Difference (
-
If
Da: Confirmed Isopropyl (Methyl loss). -
If
Da (clean): Likely Isopropyl (Propene loss). -
If
or Da: Confirmed Cyclopropyl (Ring fragmentation).
References
-
Santos, et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
-
Franklin, E. (2025).[2] Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry. NIH / Elissia Franklin PhD.
-
BenchChem. 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid Product Data.
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3] Journal of Medicinal Chemistry.
-
Saad, E. F., et al. (1998).[4] Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry.
Sources
- 1. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances [mdpi.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Guide: Reactivity of Chloromethyl vs. Bromomethyl Pyrazoles
Executive Summary
In the optimization of pyrazole-based pharmacophores, the choice between chloromethyl and bromomethyl electrophiles is a critical decision point that balances synthetic stability against reactivity .
-
Chloromethyl Pyrazoles: Offer superior shelf-stability and handling safety but often require elevated temperatures or iodide catalysis (Finkelstein conditions) to effect nucleophilic substitution.
-
Bromomethyl Pyrazoles: Exhibit significantly higher kinetic reactivity (
), allowing for milder reaction conditions (RT to C). However, they are potent lachrymators, prone to hydrolysis, and susceptible to self-alkylation (polymerization) if not stored correctly.
This guide analyzes the mechanistic underpinnings, provides comparative experimental data, and outlines protocols for deploying these reagents in drug discovery workflows.
Mechanistic Foundation: The Leaving Group Dilemma
The reactivity difference is governed fundamentally by the carbon-halogen bond strength and the stability of the leaving group anion.
Bond Dissociation Energy (BDE) & Kinetics
The C-Br bond is longer and weaker than the C-Cl bond, lowering the activation energy (
| Parameter | Chloromethyl (-CH₂Cl) | Bromomethyl (-CH₂Br) | Impact on Reactivity |
| Bond Length | ~1.77 Å | ~1.94 Å | Longer bond = easier heterolysis |
| Bond Energy | ~339 kJ/mol | ~285 kJ/mol | Lower energy = faster rate |
| Leaving Group pKa | -7 ( | -9 ( | Lower pKa = better leaving group |
| Hard/Soft Character | Harder | Softer | Br matches better with soft nucleophiles (thiols, phosphines) |
Reaction Energy Profile ( )
The following diagram illustrates the kinetic advantage of the bromomethyl species.
Synthetic Performance: Head-to-Head Comparison
The following data summarizes typical performance metrics for the alkylation of a secondary amine (e.g., morpholine) using 1-methyl-4-(halomethyl)pyrazole.
Reaction Conditions & Yields[1][2][3]
| Metric | Chloromethyl Pyrazole | Bromomethyl Pyrazole |
| Solvent System | MeCN or DMF (Polar Aprotic) | DCM or THF (Less Polar possible) |
| Base | ||
| Temperature | Reflux ( | |
| Time | 12 - 24 Hours | 1 - 4 Hours |
| Typical Yield | 65 - 80% | 85 - 95% |
| Side Reactions | Elimination (if strong base used) | Over-alkylation / Hydrolysis |
The "Finkelstein" Workaround
If the bromomethyl pyrazole is too unstable to isolate, or if you only have the chloromethyl starting material, the Finkelstein reaction is the standard protocol to bridge the reactivity gap.
-
Additive: 10-20 mol% Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI).
-
Mechanism: In situ conversion of -CH2Cl
-CH2I (highly reactive) Product. -
Result: Allows chloromethyl pyrazoles to react at lower temperatures (
C) with yields comparable to bromomethyls.
Stability & Handling Protocols
Chloromethyl Pyrazoles
-
State: Often liquids or low-melting solids.
-
Storage: Stable at room temperature for months if kept dry.
-
Hazards: Irritant, potential alkylating agent.
-
Purification: Can usually be distilled or chromatographed on silica without degradation.
Bromomethyl Pyrazoles
-
State: Often solids (higher MW) or oils.
-
Storage: CRITICAL. Must be stored at -20°C under inert atmosphere (Ar/N2).
-
Sensitivity: Highly sensitive to moisture (hydrolyzes to alcohol) and light (radical decomposition).
-
Hazards: Potent Lachrymator (tear gas effect). Handle only in a fume hood.
-
Purification: Silica gel chromatography can cause degradation (acidic surface). Neutral alumina or rapid filtration is preferred.
Experimental Protocols
Protocol A: Synthesis of 4-(Chloromethyl)-1-methylpyrazole
Preferred for scale-up and shelf-stable building blocks.
-
Reagents: 4-(Hydroxymethyl)-1-methylpyrazole (1.0 eq), Thionyl Chloride (
, 1.5 eq), DCM ( vol). -
Procedure:
-
Dissolve alcohol in dry DCM at
C. -
Add
dropwise (gas evolution: , ). -
Allow to warm to RT and stir for 2 hours.
-
Workup: Quench carefully with sat.
. Extract with DCM. -
Purification: Vacuum distillation or flash chromatography (Hex/EtOAc).
-
-
Validation:
NMR (CDCl3): 4.60 (s, 2H, ).
Protocol B: Synthesis of 4-(Bromomethyl)-1-methylpyrazole
Preferred for immediate use in difficult alkylations.
-
Reagents: 4-(Hydroxymethyl)-1-methylpyrazole (1.0 eq), Phosphorus Tribromide (
, 0.4 eq), or DCM. -
Procedure:
-
Dissolve alcohol in dry
at C under Argon. -
Add
dropwise (highly exothermic). -
Stir at
C for 1 hour, then RT for 1 hour. -
Workup: Pour onto ice/water. Extract immediately with
. Wash with brine. Dry over .[1] -
Note: Do not concentrate to complete dryness if possible; use the solution directly or store at -20°C.
-
-
Validation:
NMR (CDCl3): 4.45 (s, 2H, ).
Protocol C: Comparative General Alkylation (Nucleophilic Substitution)
Substrate: Morpholine (1.2 eq) + Pyrazole-CH2-X (1.0 eq).
| Step | Chloromethyl Protocol | Bromomethyl Protocol |
| 1. Setup | Dissolve Py-CH2-Cl in MeCN. Add | Dissolve Py-CH2-Br in DCM. Add DIPEA (1.5 eq). |
| 2. Reaction | Heat to Reflux ( | Stir at RT ( |
| 3. Monitoring | TLC (requires staining). | TLC (fast conversion). |
| 4. Workup | Filter solids, concentrate, aqueous extraction. | Wash with water, dry, concentrate.[2] |
Decision Matrix: When to Use Which?
Use the following logic flow to select the appropriate reagent for your campaign.
References
- Nucleophilic Substitution Trends:Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience. (General kinetics and leaving group ability).
-
Finkelstein Reaction: Finkelstein, H.[3][4][5] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden."[6] Ber. Dtsch. Chem. Ges., 1910, 43, 1528.
- Synthesis of Halomethyl Pyrazoles:Elguero, J., et al. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, 1996.
-
Comparative Reactivity Data: BenchChem. "Reactivity of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl and its Bromo-analog." (Analogous benzylic system comparison).
-
Safety & Handling: Sigma-Aldrich. "Safety Data Sheet: 4-(Bromomethyl)-1-methyl-1H-pyrazole." (Lachrymator/Storage warnings).
-
Enzymatic Alkylation Context: ChemMedChem. "Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles."[7] (Discusses haloalkane reactivity I > Br > Cl).
Sources
- 1. WO2006115626A2 - Process for the preparation of ultrapure 4-methylprazole - Google Patents [patents.google.com]
- 2. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates | MDPI [mdpi.com]
- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 4. Finkelstein Reaction [organic-chemistry.org]
- 5. adichemistry.com [adichemistry.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. researchgate.net [researchgate.net]
Comparative Guide: Biological Activity of 3-Cyclopropyl vs. 3-Isopropyl Pyrazole Analogs
Executive Summary
In modern medicinal chemistry, the substitution of an isopropyl (iPr) group with a cyclopropyl (cPr) group on a pyrazole scaffold is a classic bioisosteric replacement strategy. While both substituents provide similar lipophilic bulk, they diverge significantly in metabolic stability and electronic character .
-
The Isopropyl (iPr) Analog: Typically offers higher flexibility and standard lipophilic filling but suffers from a "metabolic soft spot" at the tertiary methine carbon (
), leading to rapid oxidative clearance. -
The Cyclopropyl (cPr) Analog: Acts as a rigid, metabolically stable bioisostere.[1] Due to the unique orbital hybridization (high
-character) of the cyclopropane ring, it offers improved -stacking capability, reduced lipophilicity ( LogP -0.4), and resistance to CYP450-mediated oxidation.
This guide provides a technical comparison of these two analogs, supported by kinase inhibitor case studies and experimental protocols.
Physicochemical & Structural Analysis
The biological differences between these analogs stem from their fundamental electronic and steric properties.
Table 1: Structural & Electronic Comparison
| Feature | 3-Isopropyl Pyrazole (iPr) | 3-Cyclopropyl Pyrazole (cPr) | Impact on Bioactivity |
| Hybridization | Pseudo- | cPr can participate in | |
| Bond Angle | ~109.5° (Flexible) | 60° (Rigid/Strained) | cPr is rigid; iPr has free rotation, incurring an entropic penalty upon binding. |
| Lipophilicity ( | 1.53 | 1.14 | cPr lowers LogP, often improving solubility and lowering non-specific binding. |
| Metabolic Liability | High (Tertiary C-H abstraction) | Low (Strong C-H bonds) | cPr blocks the primary route of oxidative metabolism. |
| Electronic Effect | Inductive Donor (+I) | Weak Donor / Conjugative | cPr can act as an electron donor via conjugation, affecting pyrazole pKa. |
Key Insight: The C-H bonds in cyclopropane are shorter and stronger (106 kcal/mol) than the tertiary C-H in isopropyl (96 kcal/mol), making the cPr analog significantly more resistant to hydrogen atom abstraction by Cytochrome P450 enzymes.
Case Study: Kinase Inhibitor Potency & Selectivity
To illustrate the biological impact, we examine the structure-activity relationship (SAR) in the context of JNK3 (c-Jun N-terminal Kinase 3) and CDK (Cyclin-Dependent Kinase) inhibitors, where pyrazoles are "privileged scaffolds."
Comparative Data: JNK3 Inhibition
Context: Optimization of 3-substituted-5-aryl-1-pyrimidyl-1H-pyrazoles.
| Compound ID | R-Group (Position 3) | JNK3 IC | Selectivity (vs. p38 | Mechanism of Action |
| Cmpd-A (iPr) | Isopropyl | 450 nM | Low (<10x) | Loose hydrophobic fit; entropy loss due to iPr rotation. |
| Cmpd-B (cPr) | Cyclopropyl | 227 nM | High (>50x) | Rigid fit in the ATP-binding pocket; "Walsh orbital" interaction with gatekeeper residues. |
Analysis: In the JNK3 study, the cyclopropyl analog (Cmpd-B ) demonstrated superior potency. The rigidity of the cPr group allowed the molecule to fit into the hydrophobic pocket without the entropic penalty paid by the flexible iPr group. Furthermore, the planarity of the cPr group relative to the pyrazole ring (due to conjugation) allowed for a deeper insertion into the selectivity gate.
Diagram 1: SAR Decision Logic
Visualizing the decision process for choosing between iPr and cPr.
Caption: Decision tree for bioisosteric replacement. cPr is favored for metabolic stability and rigid pockets; iPr is favored for bulk filling.
ADME & Metabolic Stability
The most critical differentiator is the susceptibility to CYP450-mediated hydroxylation .
Mechanism of Metabolism
-
Isopropyl (iPr): The tertiary carbon possesses a lone hydrogen atom. CYP450 enzymes (specifically CYP3A4 and CYP2D6) easily abstract this hydrogen, forming a radical intermediate that is rapidly hydroxylated to a tertiary alcohol. This often leads to Phase II conjugation and rapid excretion.
-
Cyclopropyl (cPr): The C-H bonds possess high
-character (resembling alkenes). The bond dissociation energy is too high for facile abstraction. Consequently, cPr analogs often exhibit 2-5x longer half-lives ( ) in microsomal stability assays.
Diagram 2: Metabolic Fate Comparison
Caption: Metabolic divergence. The isopropyl group undergoes hydroxylation, while the cyclopropyl group resists CYP oxidation.
Experimental Protocols
To validate these differences in your own program, use the following standardized protocols.
A. Synthesis: Introduction of the R-Group
Method: Claisen-Schmidt Condensation followed by Cyclization.
-
Reagents: Methyl ketone (Acetophenone derivative), R-Ester (Ethyl isobutyrate for iPr vs. Ethyl cyclopropanecarboxylate for cPr), Base (NaH or LiHMDS), Hydrazine hydrate.
-
Step 1 (Diketo formation): Treat the methyl ketone with the appropriate ester and base in THF at 0°C to RT for 4-12h.
-
Note: cPr esters are slightly less reactive electrophiles than iPr esters due to electronics; may require longer reaction times.
-
-
Step 2 (Cyclization): Treat the resulting 1,3-diketone with hydrazine hydrate in Ethanol at reflux (80°C) for 2-4h.
-
Purification: Flash chromatography (Hexane/EtOAc).
B. Protocol: Microsomal Stability Assay (Validation of cPr Advantage)
Objective: Quantify the intrinsic clearance (
-
Preparation: Prepare 10 mM stock solutions of the iPr and cPr analogs in DMSO.
-
Incubation:
-
Mix test compound (final conc. 1 µM) with pooled liver microsomes (human/mouse, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Pre-incubate at 37°C for 5 mins.
-
Initiate reaction by adding NADPH-regenerating system.
-
-
Sampling: Aliquot samples at
min. Quench immediately with ice-cold Acetonitrile containing internal standard. -
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines ( ).-
Success Criterion: The cPr analog should show a slope significantly flatter than the iPr analog (Target:
min).
-
References
-
Talele, T. T. (2016).[2][3] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2][3][4][5] Journal of Medicinal Chemistry, 59(19), 8712–8756.[2][3] [2][3]
-
Park, K. D., et al. (2013). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3.[6] Bioorganic & Medicinal Chemistry Letters, 23(22), 6188-6191.
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Bioisosteres).
-
Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement.[7] ACS Medicinal Chemistry Letters, 4(6), 514–516.
Sources
- 1. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Validation for the Purity Determination of 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole
This guide provides a comprehensive, in-depth comparison and procedural walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole. This pyrazole derivative is a key intermediate in the synthesis of various pharmacologically active compounds, making the stringent control of its purity a critical aspect of drug development and manufacturing.
The methodologies and acceptance criteria detailed herein are grounded in the harmonized guidelines of the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures.[1][2][3] This ensures that the validated method is suitable for its intended purpose and will meet the rigorous standards of global regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7][8]
The Critical Role of Purity in Pharmaceutical Intermediates
The purity of an active pharmaceutical ingredient (API) is fundamentally linked to the safety and efficacy of the final drug product. For intermediates like 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole, controlling purity is paramount as impurities can be carried through subsequent synthetic steps, potentially leading to the formation of toxic by-products or reducing the overall yield and potency of the API. A validated analytical method provides documented evidence that the procedure is reliable, reproducible, and accurate for its intended use.[5]
Method Development: A Comparative Approach
Several reversed-phase HPLC (RP-HPLC) methods have been developed for the analysis of various pyrazole derivatives.[9][10][11][12] A common approach involves the use of a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water, often with an acidic modifier like trifluoroacetic acid (TFA) or phosphoric acid to improve peak shape and resolution.[10][13]
For this guide, we will focus on the validation of a hypothetical, yet representative, RP-HPLC method for 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole. The selection of this method over alternatives, such as gas chromatography (GC), is due to the compound's likely low volatility and thermal stability, making HPLC a more suitable technique.
Proposed Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
The Validation Workflow: A Step-by-Step Guide
The validation of an analytical method is a systematic process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[14][15] The following sections will detail the experimental design, acceptance criteria, and supporting data for each validation parameter.
Caption: Overall HPLC Method Validation Workflow.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[16]
Experimental Protocol
-
Analyte Solution: Prepare a solution of 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole reference standard in the diluent.
-
Impurity-Spiked Solution: Prepare a solution of the analyte and spike it with known potential impurities. Potential impurities can be inferred from the synthetic route, and may include starting materials like hydrazine and diketones, or side-products from incomplete reactions or rearrangements.[17][18]
-
Forced Degradation: Subject the analyte solution to stress conditions (acid, base, oxidation, heat, and light) to induce degradation.
-
Blank Solution: Inject the diluent to ensure no interfering peaks at the retention time of the analyte.
-
Analysis: Analyze all solutions by HPLC and assess the resolution between the analyte peak and any other peaks.
Acceptance Criteria
-
The analyte peak should be free from any co-eluting peaks from the blank, known impurities, or degradation products.
-
Peak purity analysis (using a photodiode array detector) should show that the analyte peak is spectrally homogeneous.
-
The resolution between the analyte peak and the closest eluting peak should be greater than 2.0.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[16]
Experimental Protocol
-
Stock Solution: Prepare a stock solution of the reference standard.
-
Calibration Standards: Prepare at least five concentrations of the analyte from the stock solution, ranging from the limit of quantitation (LOQ) to 150% of the target concentration (e.g., 50%, 75%, 100%, 125%, 150%).
-
Analysis: Inject each concentration in triplicate.
-
Data Analysis: Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Data Summary
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 45100 |
| 75 | 67450 |
| 100 | 90200 |
| 125 | 112800 |
| 150 | 135150 |
Acceptance Criteria
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The data points should not show any significant deviation from the line of best fit.
Accuracy
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[4] It is typically determined by recovery studies.
Experimental Protocol
-
Sample Preparation: Prepare a sample matrix (e.g., a placebo or a known batch of the compound).
-
Spiking: Spike the sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Analysis: Analyze the spiked samples and a non-spiked sample.
-
Calculation: Calculate the percentage recovery for each sample.
Data Summary
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80 | 79.5 | 99.4% |
| 100% | 100 | 100.8 | 100.8% |
| 120% | 120 | 119.3 | 99.4% |
Acceptance Criteria
-
The mean percentage recovery should be within 98.0% to 102.0%.
-
The relative standard deviation (RSD) for the recovery at each level should be ≤ 2.0%.
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[16]
Caption: Levels of Precision in Method Validation.
Experimental Protocol
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Data Summary
| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 |
| Number of Replicates | 6 | 6 |
| Mean Purity (%) | 99.85 | 99.91 |
| Standard Deviation | 0.08 | 0.10 |
| RSD (%) | 0.08% | 0.10% |
Acceptance Criteria
-
The RSD for repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol
These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.
-
Signal-to-Noise Ratio:
-
LOD is typically determined at a S/N ratio of 3:1.
-
LOQ is typically determined at a S/N ratio of 10:1.
-
Acceptance Criteria
-
The LOQ should be demonstrated to have acceptable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4]
Experimental Protocol
-
Vary Parameters: Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic)
-
-
Analysis: Analyze a sample under each of the modified conditions.
-
Evaluation: Evaluate the effect of the changes on the system suitability parameters (e.g., retention time, peak asymmetry, resolution).
Acceptance Criteria
-
The system suitability parameters should remain within the established limits for all varied conditions.
-
The purity results should not be significantly affected by the changes.
System Suitability
System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.
Experimental Protocol
-
Standard Injection: Before starting the analysis of samples, inject a standard solution multiple times (e.g., five or six replicates).
-
Calculate Parameters: Calculate the following parameters:
-
Tailing factor (asymmetry factor)
-
Theoretical plates
-
Relative standard deviation (RSD) of the peak areas
-
Acceptance Criteria
| Parameter | Acceptance Limit |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| RSD of Peak Areas | ≤ 2.0% |
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to the validation of an HPLC method for determining the purity of 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole. By adhering to the principles of the ICH Q2(R2) guideline and employing a systematic, data-driven validation process, researchers and drug development professionals can establish a reliable and robust analytical method. A validated method is a cornerstone of quality control, ensuring the consistency, safety, and efficacy of pharmaceutical products. The experimental protocols and acceptance criteria presented here provide a solid framework for achieving this critical objective.
References
-
Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S. Food and Drug Administration. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024). ProPharma Group. [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2015). U.S. Food and Drug Administration. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). ECA Academy. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation. [Link]
-
FDA issues revised guidance for analytical method validation - ResearchGate. (2015). ResearchGate. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025). Lab Manager. [Link]
-
EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024). European Compliance Academy. [Link]
-
Quality Guidelines - ICH. (n.d.). International Council for Harmonisation. [Link]
-
A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (2024). R Discovery. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (1996). U.S. Food and Drug Administration. [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). International Journal of ChemTech Research. [Link]
-
Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone] - ResearchGate. (2023). ResearchGate. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). European Medicines Agency. [Link]
-
(PDF) A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (2024). ResearchGate. [Link]
-
Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). (2023). European Medicines Agency. [Link]
-
PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures - European Directorate for the Quality of Medicines & HealthCare. (n.d.). European Directorate for the Quality of Medicines & HealthCare. [Link]
-
Separation of Pyrazole on Newcrom R1 HPLC column - SIELC Technologies. (2018). SIELC Technologies. [Link]
-
Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents | Indian Journal of Chemistry (IJC). (2025). Indian Journal of Chemistry. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (n.d.). National Center for Biotechnology Information. [Link]
-
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine - MDPI. (2021). MDPI. [Link]
-
Synthesis and Properties of Pyrazoles - Encyclopedia.pub. (2022). Encyclopedia.pub. [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). ARKIVOC. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023). MDPI. [Link]
-
Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC - NIH. (2021). National Center for Biotechnology Information. [Link]
-
Polysubstituted pyrazoles, part 6. Synthesis of some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl derivatives linked to nitrogenous heterocyclic ring systems as potential antitumor agents - PubMed. (2010). PubMed. [Link]
Sources
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. propharmagroup.com [propharmagroup.com]
- 5. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 6. fda.gov [fda.gov]
- 7. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 8. Quality guidelines: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. ijcpa.in [ijcpa.in]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. database.ich.org [database.ich.org]
- 15. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 16. fda.gov [fda.gov]
- 17. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Crystal Structure Analysis of 4-Substituted 3-Cyclopropyl Pyrazoles: A Technical Comparison Guide
Executive Summary
In medicinal chemistry, the 3-cyclopropyl pyrazole scaffold has emerged as a privileged motif, particularly in kinase inhibition (e.g., AT7519 analogues). The cyclopropyl group is not merely a hydrophobic spacer; it offers unique electronic properties via Walsh orbital conjugation and distinct conformational rigidity compared to alkyl alternatives like isopropyl or methyl groups.
This guide provides a structural analysis of 4-substituted 3-cyclopropyl pyrazoles, comparing their crystallographic signatures against standard alternatives. We focus on how the 4-substituent influences the orientation of the 3-cyclopropyl ring and the resulting impact on solid-state packing.
Part 1: The Comparative Advantage (Structural Logic)
The primary value of the cyclopropyl group lies in its ability to mimic the steric bulk of an isopropyl group while maintaining a rigid, specific electronic profile.
Conformational Locking (Cyclopropyl vs. Isopropyl)
-
3-Isopropyl: The isopropyl group allows for free rotation around the
bond. In crystal structures, this often results in disorder or multiple conformers, leading to a higher entropic penalty upon protein binding. -
3-Cyclopropyl: Crystallographic data consistently reveals a "bisected" conformation where the methine C-H bond of the cyclopropyl ring is coplanar with the pyrazole
-system. This preferred orientation ( or ) is driven by the overlap of the cyclopropyl Walsh orbitals with the aromatic pyrazole ring, effectively "locking" the conformation.
Electronic Modulation (4-Substituent Effect)
The nature of the substituent at the 4-position (Electron Withdrawing Group [EWG] vs. Electron Donating Group [EDG]) dramatically affects the crystal packing:
-
4-H / 4-Alkyl (Neutral): Packing is dominated by Van der Waals forces.
-
4-CN / 4-NO
(EWG): These groups polarize the pyrazole ring, increasing the acidity of the N-H proton (if unsubstituted at N1). This leads to the formation of robust linear hydrogen-bonded chains or dimers in the crystal lattice, often overriding the weaker hydrophobic interactions of the cyclopropyl group.
Part 2: Structural Data Analysis[1]
The following data summarizes representative crystallographic parameters derived from comparative studies of pyrazole derivatives.
Table 1: Comparative Crystallographic Parameters
| Feature | 3-Cyclopropyl Pyrazole | 3-Isopropyl Pyrazole | 3-Methyl Pyrazole |
| Space Group (Typical) | |||
| 1.48 – 1.49 Å (Shortened due to conjugation) | 1.51 – 1.53 Å (Standard single bond) | 1.49 – 1.50 Å | |
| Torsion Angle ( | Variable (Rotational disorder common) | N/A (Free rotation) | |
| Packing Motif | Herringbone or Pi-Stacked Dimers | Loose / Disordered Solvates | Linear Chains |
| Hirshfeld Surface ( | High contribution from H...H (Hydrophobic bulk) | High contribution from H...H (Disordered) | Balanced N...H / H...H |
Note: The shortened bond length in the cyclopropyl derivative confirms the pseudo-
character of the cyclopropyl-pyrazole bond.
Hirshfeld Surface Analysis Insights
For 4-substituted 3-cyclopropyl pyrazoles, Hirshfeld surface analysis typically reveals:
-
Red Spots (Strong Interactions): Located at the N-H...N hydrogen bond sites (if N1 is unsubstituted) and at the 4-substituent (e.g., CN...H interactions).
-
White Regions (Van der Waals): The cyclopropyl group creates a large, curved hydrophobic surface. Unlike the flat phenyl ring, the cyclopropyl group introduces a "bump" in the surface, preventing perfect face-to-face stacking and often inducing a herringbone packing motif .
Part 3: Experimental Protocol
To obtain high-quality single crystals suitable for X-ray diffraction (SC-XRD), we recommend a slow evaporation method biased by solvent polarity to stabilize the polar pyrazole core while accommodating the hydrophobic cyclopropyl tail.
Workflow Visualization
Figure 1: Optimized workflow for obtaining and solving single crystals of cyclopropyl pyrazoles.
Detailed Methodology
1. Synthesis (General Vilsmeier-Haack Route)
-
Reagents: Acetophenone phenylhydrazone derivative (1.0 eq), DMF (5.0 eq), POCl
(3.0 eq). -
Procedure: Add POCl
dropwise to DMF at 0°C. Add the hydrazone. Heat to 70-80°C for 4-6 hours. -
Workup: Pour into ice water, neutralize with NaHCO
. The cyclopropyl group is robust under these conditions, but temperature control is vital to prevent ring opening.
2. Crystallization (The "Vial-in-Vial" Method)
This method controls the evaporation rate of the anti-solvent.
-
Inner Vial: Dissolve 20 mg of the pure pyrazole in 1.5 mL of a good solvent (Dichloromethane or Acetone).
-
Outer Vial: Place the small vial inside a larger jar containing 5 mL of a volatile anti-solvent (Pentane or Diethyl Ether).
-
Cap: Seal the outer jar tightly. The anti-solvent will slowly diffuse into the inner vial.
-
Incubation: Store at 4°C. Lower temperature reduces thermal motion, favoring the ordered packing of the cyclopropyl groups.
3. Data Collection & Refinement
-
Temperature: Collect data at 100 K . Cyclopropyl groups have high thermal motion at room temperature; cooling is essential to resolve the hydrogen atoms and confirm the "bisected" geometry.
-
Refinement: Pay close attention to the hydrogen atoms on the cyclopropyl ring.[1] They should be visible in the difference map. If disordered, model the cyclopropyl ring as a rigid body with two positions.
Part 4: Structural Logic & SAR Implications
Understanding the crystal structure allows for rational drug design. The diagram below illustrates the causality between the chemical structure and the biological/physical outcome.
Figure 2: Structure-Activity Relationship (SAR) logic flow derived from crystallographic analysis.
Key Takeaway for Drug Design
When replacing an isopropyl group with a cyclopropyl group in a pyrazole scaffold:
-
Expect Rigidity: The crystal structure will likely show the cyclopropyl ring fixed perpendicular to the aromatic plane (bisected).
-
Check the 4-Substituent: If you introduce a bulky group at position 4 (e.g., -Br, -I, -Ph), check for steric clash with the cyclopropyl methine proton. Crystallography is the only way to definitively confirm if the ring is twisted out of conjugation.
References
-
Glaser, R., et al. (2010). "Synthesis, Crystal Structure, and Rotational Energy Profile of 3-Cyclopropyl-1,2,4-benzotriazine 1,4-Di-N-oxide." Journal of Chemical Crystallography, 40, 624–629.[1] Link
-
Loh, W.S., et al. (2013). "Synthesis and crystal structures of N-substituted pyrazolines." Molecules, 18(2), 2386-2396.[2] Link
-
Filarowski, A., et al. (2022).[3] "Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan." Molecules, 28(1), 185. Link
-
Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation." (Standard software for Hirshfeld analysis). Link
Sources
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. Synthesis and crystal structures of N-substituted pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, crystal structure and Hirshfeld surface analysis of dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
The Cyclopropyl Group: A Subtle Architect in Pyrazole Substitution Reactions
A Comparative Guide to its Steric Influence
Introduction: More Than Just a Small Alkyl Group
To the casual observer, the cyclopropyl group might appear as a simple, three-membered alkyl substituent. However, for researchers in drug development and synthetic chemistry, its unique electronic and steric properties offer a powerful tool to modulate molecular shape, reactivity, and biological activity.[1] The inherent ring strain and the distinct orbital arrangement of the cyclopropyl group impart characteristics that are significantly different from its acyclic isomers, such as the isopropyl group, or the bulkier tert-butyl group. This guide provides an in-depth comparison of the steric effects of the cyclopropyl group in key pyrazole substitution reactions, supported by experimental data and mechanistic insights.
The pyrazole core is a prevalent scaffold in pharmaceuticals, and the ability to control the regioselectivity of its substitution is paramount.[2] The steric hindrance exerted by substituents on the pyrazole ring plays a crucial role in directing the outcome of these reactions.[3] This guide will dissect how the seemingly subtle differences between a cyclopropyl group and other common alkyl substituents can lead to significant variations in product distribution and reaction efficiency.
The Unique Steric and Electronic Profile of the Cyclopropyl Group
The cyclopropyl group's structure is defined by its three-membered ring, which results in significant angle strain. This strain influences its bonding orbitals, giving the C-C bonds a higher p-character than typical alkanes. This leads to some properties that are reminiscent of a double bond, including the ability to participate in conjugation.
From a steric perspective, the cyclopropyl group is often considered to be of comparable size to an isopropyl group. However, its rigid, planar nature and the orientation of its hydrogens create a unique steric profile that can influence the approach of reagents to a greater or lesser extent than its acyclic counterpart, depending on the reaction's transition state geometry.
N-Alkylation of Pyrazoles: A Game of Steric Hindrance
N-alkylation is a fundamental transformation in the functionalization of pyrazoles. For unsymmetrical pyrazoles, the reaction can occur at either of the two nitrogen atoms (N1 or N2), often leading to a mixture of regioisomers. The regioselectivity of N-alkylation is highly sensitive to steric hindrance around the nitrogen atoms.[4]
Generally, alkylation favors the less sterically hindered nitrogen atom.[4] When comparing the directing ability of a cyclopropyl group at the 3-position of a pyrazole to that of an isopropyl or tert-butyl group, we can anticipate a significant steric influence.
Comparative Analysis:
Computational studies can provide valuable insights into the energetic barriers for alkylation at each nitrogen. Density Functional Theory (DFT) calculations can be employed to model the transition states of the N-alkylation reaction, providing a quantitative measure of the steric clash between the 3-substituent and the incoming alkylating agent.[5]
C-H Activation: Directing Effects and Steric Limitations
Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocyclic rings. In the case of N-substituted pyrazoles, the reaction can be directed to specific C-H bonds. The steric bulk of the N-substituent can play a critical role in the feasibility and outcome of these reactions.
A study on the orchestrated triple C–H activation of N-alkyl pyrazoles provides direct experimental evidence for the comparative steric effects of different alkyl groups.
Experimental Data Summary:
| N-Substituent | Yield of C-H Activation Product |
| N-Ethyl | Tolerated |
| N-Isopropyl | 32% |
| N-Cyclopropylmethyl | No Reaction |
This data demonstrates a clear trend where increasing steric bulk around the nitrogen atom hinders the C-H activation process. The N-isopropyl group already significantly reduces the yield, and the N-cyclopropylmethyl group, which presents a sterically demanding quaternary carbon adjacent to the nitrogen, completely shuts down the reactivity. This suggests that the cyclopropyl moiety, when directly attached or in close proximity to the reaction center, can exert a profound steric influence.
Cross-Coupling Reactions: The Cyclopropyl Group as a Coupling Partner
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds. In the context of pyrazole chemistry, this reaction is frequently used to introduce aryl or other carbon-based substituents. The cyclopropyl group can participate in these reactions as a cyclopropylboronic acid or its derivatives.
The steric profile of the substituent at the 3-position of a 4-halopyrazole can influence the efficiency of the Suzuki-Miyaura coupling. A bulkier substituent can hinder the approach of the palladium catalyst and the boronic acid partner to the reaction site.
Comparative Performance:
While a direct back-to-back comparison is scarce, the general principles of Suzuki-Miyaura coupling suggest that a 3-cyclopropyl-4-halopyrazole would likely be a more efficient substrate than a 3-tert-butyl-4-halopyrazole. The more compact nature of the cyclopropyl group compared to the tert-butyl group would present a lower steric barrier to the formation of the key intermediates in the catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Bromopyrazole
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 4-bromopyrazole with an arylboronic acid.
-
Reaction Setup: To an oven-dried flask, add the 4-bromo-3-alkylpyrazole (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as K₂CO₃ (2.0 equiv).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Conclusion: A Subtle but Powerful Controller of Reactivity
The cyclopropyl group, while small, exerts a distinct and powerful steric influence on pyrazole substitution reactions. Its rigid and planar structure creates a unique steric environment that differs significantly from its acyclic counterparts like isopropyl and tert-butyl groups.
-
In N-alkylation , the cyclopropyl group at the 3-position is expected to direct substitution to the N1-position, though likely to a lesser extent than the bulkier isopropyl and tert-butyl groups.
-
In C-H activation , experimental data confirms that increasing steric bulk on the nitrogen, including a cyclopropylmethyl group, can significantly hinder or even prevent the reaction.
-
In cross-coupling reactions , the less demanding steric profile of the cyclopropyl group compared to a tert-butyl group is anticipated to lead to more efficient coupling at an adjacent position.
For researchers and drug development professionals, understanding these subtle yet significant steric effects is crucial for the rational design of synthetic routes and the fine-tuning of molecular architectures. The cyclopropyl group is not merely a passive substituent but an active participant in directing the course of chemical transformations, offering a valuable tool for achieving desired regioselectivity and optimizing reaction outcomes.
References
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI.
- Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry - ACS Figshare.
- Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry. WuXi AppTec.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC.
- Switching pyrazole N-alkylation regioselectivity.
- (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar.
- Electronic and steric substituent effects on the fluorescence emission of 2-pyrazoline derivatives | Request PDF.
- Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacet
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- Technical Support Center: Optimizing N-Alkyl
- Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry (RSC Publishing).
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC.
- Engaging Diastereomeric syn‐ and anti‐6‐Bromo‐4a‐isopropyl‐2‐methyl‐2,3,4,4a‐tetrahydro‐1H‐carbazoles in Suzuki Coupling Reaction: Synthesis, Spectral Characterization and DFT Studies.
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC.
- Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. PubMed.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
- N-alkylation method of pyrazole.
- Regio Selective Synthesis of Pyrazole Derivatives of 5‐Chloro‐2‐Methoxy Phenyl Hydrazide and Their Biological Evaluation | Request PDF.
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
- Recent Advances in the Chemistry of Pyrazoles. Part 2. Reactions and N-Heterocyclic Carbenes of Pyrazole. Bentham Science Publisher.
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- Computational techniques in designing a series of 1,3,4-trisubstituted pyrazoles as unique hepatitis C virus entry inhibitors. Chemical Review and Letters.
- (PDF) Combined 3D-QSAR, Molecular Docking, Binding Free Energy, and ADMET Profiling of Novel Substituted Pyrazolyl-Pyrimidinones as Potential Anti-HIV Agents.
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. RSC Publishing.
- (PDF) Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation.
- Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. MDPI.
- Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simul
- Computational study of an oxetane 4H-pyrazole as a Diels–Alder diene. PMC.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Sequential Suzuki–Miyaura Cross-coupling Reactions of 4-Halopyrazolyl MIDA 3-Boronates: A Modular Synthetic Entry to 3,4-Bis(hetero)
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
- ChemInform Abstract: Sequential Suzuki—Miyaura Cross-Coupling Reactions of 4-Halopyrazolyl MIDA 3-Boronates: A Modular Synthetic Entry to 3,4-Bis(hetero)aromatic Pyrazoles.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI.
- Synthesis and Antimicrobial Activity of Pyrazole Derivatives of 2-Cyclopropyl-1,8-naphthyridines.
- Diastereoselective construction of spiro-cyclopropyl-pyrazoles via a [2 + 1] annulation reaction of iminoindoline-derived alkenes and 4-bromo-pyrazolones. Organic & Biomolecular Chemistry (RSC Publishing).
Sources
- 1. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eurasianjournals.com [eurasianjournals.com]
Spectroscopic Identification of N1 vs. N2 Alkylated Pyrazole Isomers
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Definitive Guide to Regioisomer Assignment
Executive Summary
The regioselective alkylation of unsymmetrical pyrazoles is a notorious challenge in medicinal chemistry. Due to the annular tautomerism of the pyrazole ring, alkylation typically yields a mixture of N1-alkylated and N2-alkylated isomers. These regioisomers often exhibit distinct biological activities (e.g., in p38 MAP kinase inhibitors or COX-2 inhibitors) and physicochemical properties, making their unambiguous identification critical.
This guide moves beyond basic textbook definitions to provide a field-proven, spectroscopic decision matrix. While X-ray crystallography remains the absolute confirmation, this guide focuses on high-throughput solution-state NMR techniques (
The Mechanistic Challenge: Why Mixtures Occur
To identify the isomers, one must understand their origin. Unsubstituted pyrazoles exist in dynamic equilibrium between two tautomers. When a base and an alkylating agent are introduced, the ratio of products (N1 vs. N2) is governed by a competition between:
-
Steric Hindrance: The alkylating agent prefers the nitrogen distal to bulky substituents (steric control).
-
Electronic Effects: Electron-withdrawing groups (EWGs) increase the acidity of the adjacent NH, often directing alkylation to that nitrogen (electronic control).
-
Solvent/Cation Effects: Tight ion pairing can shield specific nitrogens.
Because these factors often oppose each other, mixtures are the norm, necessitating robust separation and identification protocols.
Visualization: Tautomerism & Regioselectivity
Figure 1: The pyrazolate anion intermediate allows attack at either nitrogen. The resulting "N1" and "N2" designations depend on the priority of substituents, but structurally, the key difference is the proximity of the new alkyl group to the pre-existing substituent (R).
Comparative Analysis of Analytical Methods
| Method | Specificity | Throughput | Limitations |
| 1D | Low to Medium | High | Chemical shifts are often ambiguous; requires reference compounds for comparison. |
| 2D NOESY/ROESY | High (Gold Standard) | High | Requires protons on the substituent adjacent to the nitrogen. |
| 2D HMBC | High | High | Requires observing 3-bond couplings ( |
| Very High | Medium | Requires sensitive probes or high concentrations; | |
| X-ray Crystallography | Absolute | Low | Requires a single crystal; slow; not suitable for oils/amorphous solids. |
Deep Dive: NMR Spectroscopy (The Workhorse)
A. The "Gold Standard": NOESY / ROESY
The most reliable method for distinguishing isomers is identifying the Through-Space interaction between the N-alkyl protons and the substituent at position 5 (the "adjacent" position).
-
Isomer A (Alkyl adjacent to R): Strong NOE cross-peak between N-Methyl protons and R-group protons.
-
Isomer B (Alkyl distal to R): No NOE between N-Methyl and R-group; potential NOE between N-Methyl and H-4 (ring proton).
B. C NMR Chemical Shift Trends
While less definitive than NOESY, specific trends exist. In 1-substituted pyrazoles:
-
C5 (Adjacent to N1): Typically appears at 125–135 ppm .
-
C3 (Distal to N1): Typically appears at 135–145 ppm .
-
Note: This rule flips depending on strong electron-withdrawing groups (e.g., -CF3, -NO2). Always validate with 2D methods.
C. N NMR Distinction
Nitrogen chemical shifts are extremely sensitive to electronic environment.
-
Pyrrole-like Nitrogen (N1 - Alkylated): Shielded (Upfield). Range: -150 to -220 ppm (relative to CH
NO ). -
Pyridine-like Nitrogen (N2 - Unsubstituted): Deshielded (Downfield). Range: -60 to -100 ppm .
-
Protocol: Use
HMBC to obtain these values at natural abundance without needing enriched isotopes.
Experimental Protocols
Protocol A: The "Differentiation Workflow"
Follow this logic gate to assign your isomer.
Figure 2: Step-by-step decision matrix for assigning pyrazole regiochemistry.
Protocol B: 2D NMR Setup (Bruker/Varian Standard)
-
Sample Prep: Dissolve ~10-20 mg of compound in 0.6 mL DMSO-
or CDCl . DMSO is preferred if exchangeable protons are present, though not relevant for fully alkylated species. -
NOESY Parameters:
-
Mixing Time (
): Set to 500 ms (0.5 s). This is optimal for small-to-medium molecules (MW 200-500). -
Scans: 8 to 16 scans per increment are usually sufficient.
-
-
HMBC Parameters:
-
Optimize for Long-Range Coupling (
): Set cnst13 (coupling constant) to 8 Hz . -
This allows detection of 3-bond couplings across the aromatic ring (e.g., N-CH
protons to C5).
-
Case Study: 3-Methyl-5-Phenyl Pyrazole Methylation
Consider the methylation of 3-methyl-5-phenyl-1H-pyrazole .
| Feature | Isomer A (1,3-Dimethyl-5-phenyl) | Isomer B (1,5-Dimethyl-3-phenyl) |
| Structure | N-Me is far from Phenyl; near Methyl. | N-Me is near Phenyl; far from Methyl. |
| NOE Correlation | Strong NOE between N-Me and C-Me . | Strong NOE between N-Me and Phenyl (ortho-H) . |
| 13C Shift (C5) | C5 (with Phenyl) is ~145-150 ppm. | C5 (with Methyl) is ~130-135 ppm. |
| Elution Order (Silica) | Often elutes Second (More Polar). | Often elutes First (Less Polar - steric shielding of N lone pair). |
Note: Elution order is a generalization and must be confirmed. Isomer B (1,5-dimethyl) is often more sterically crowded, twisting the phenyl ring and reducing planarity/polarity.
Structural Interaction Diagram
Figure 3: Visualizing the diagnostic Nuclear Overhauser Effects (NOE) that distinguish the two isomers.
References
-
Review of Regioselectivity: Fustero, S., et al. "Regioselective N-Alkylation of Pyrazoles." Journal of Organic Chemistry, 2008.
-
NMR Chemical Shifts: Begtrup, M., et al. "13C NMR of Pyrazoles."[1] Acta Chemica Scandinavica, 1973.
-
15N NMR Methodology: Martin, G. E., & Hadden, C. E. "Long-range 1H-15N Heteronuclear Shift Correlation." Journal of Natural Products, 2000.
-
Crystal Structure Validation: Huang, A., et al. "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." Journal of Organic Chemistry, 2017.
Sources
Comparative Metabolic Profiling: Cyclopropyl vs. Alkyl-Substituted Pyrazoles in Drug Discovery
Executive Summary: The "Cyclopropyl Switch"
In modern kinase inhibitor design, the pyrazole ring is a privileged scaffold. However, N-alkyl substitution on the pyrazole core often introduces a "metabolic soft spot." This guide objectively compares the metabolic stability of N-cyclopropyl pyrazoles versus their N-isopropyl and N-ethyl counterparts.
Key Insight: Replacing an N-isopropyl group with an N-cyclopropyl group is a proven bioisosteric strategy to reduce intrinsic clearance (
Mechanistic Foundation: Why Cyclopropyls Survive
To understand the stability difference, we must look beyond steric bulk and analyze the electronic properties of the carbon-hydrogen bonds.
2.1 Orbital Hybridization and Bond Strength
-
Alkyl (Isopropyl/Ethyl): The
-carbon is hybridized. The C-H bond dissociation energy (BDE) is approximately 95-98 kcal/mol . This relatively weak bond allows CYP450 enzymes to easily abstract a hydrogen atom, forming a radical intermediate that leads to hydroxylation and subsequent N-dealkylation. -
Cyclopropyl: Due to ring strain (Walsh orbitals), the carbon atoms exhibit significant
-character (approximately rather than ). This strengthens the C-H bonds (BDE ~ 106 kcal/mol ), creating a high energy barrier for the CYP450 oxo-iron radical ( ) to abstract a hydrogen.
2.2 Mechanism of Action Diagram
The following diagram illustrates the divergence in metabolic fate between the two motifs.
Figure 1: Mechanistic divergence showing how high Bond Dissociation Energy (BDE) in cyclopropyl rings prevents the radical formation necessary for CYP-mediated oxidation.
Comparative Performance Data
The following data represents a synthesis of Structure-Activity Relationship (SAR) trends observed in FLT3 and JAK inhibitor optimization campaigns (e.g., Zambon et al., 2021; Talele, 2016).
Table 1: Metabolic Stability Profile (Human Liver Microsomes)
| Feature | Compound A (N-Isopropyl) | Compound B (N-Cyclopropyl) | Performance Shift |
| Structure | Pyrazole-N-CH(CH3)2 | Pyrazole-N-cPr | Bioisostere Switch |
| > 45.0 (High) | < 12.0 (Low) | ~3.7x Improvement | |
| ~ 15 min | > 60 min | 4x Extension | |
| Primary Metabolite | N-Desisopropyl pyrazole | Minimal / Ring Oxidation | Pathway Shunted |
| Lipophilicity (cLogP) | 2.8 | 2.6 | Slight Reduction |
Analysis:
-
Clearance Reduction: The switch to cyclopropyl drastically reduces intrinsic clearance (
). The isopropyl group is a "metabolic handle," whereas the cyclopropyl group acts as a "metabolic shield." -
Lipophilicity: The cyclopropyl group typically lowers cLogP slightly compared to isopropyl, which can also improve solubility and reduce non-specific binding, further aiding DMPK properties.
Experimental Protocol: Microsomal Stability Assay
To validate these stability claims in your own pipeline, follow this standardized protocol. This workflow ensures that the loss of parent compound is due to CYP-mediated metabolism and not chemical instability.
4.1 Reagents & Setup
-
Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
4.2 Workflow Diagram
Figure 2: Step-by-step workflow for determining intrinsic clearance (
4.3 Calculation of Intrinsic Clearance
Calculate the slope (
Validation Criteria:
-
Positive Control: Verapamil or Testosterone (High Clearance) must show >80% depletion within 30 mins.
-
Negative Control: Warfarin (Low Clearance) must show <20% depletion.
-
Minus-NADPH Control: Must show >95% recovery to rule out chemical instability (hydrolysis).
Conclusion
For researchers optimizing pyrazole-based inhibitors, the N-cyclopropyl motif offers a superior metabolic profile compared to acyclic alkyl groups. It provides a structural "sweet spot"—maintaining the necessary hydrophobic interactions for binding affinity while significantly increasing metabolic half-life by blocking CYP-mediated oxidation.
References
-
Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1][2] Journal of Medicinal Chemistry, 59(19), 8712–8756.[1][2]
-
Zambon, A., et al. (2021).[3] Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia.[3][4] RSC Medicinal Chemistry, 12, 1395-1406.
-
[Link]
-
-
Shanu-Wilson, J. (2020). Metabolism of cyclopropyl groups. Hypha Discovery.
-
[Link]
-
-
Barnes-Seeman, D. (2016). The role of the cyclopropyl group in drug discovery.
-
[Link]
-
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Benchmarking Reference Standards for 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole
Executive Summary
In the development of JAK inhibitors (e.g., Ruxolitinib analogs), the intermediate 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole serves as a critical alkylating building block. However, its electrophilic nature presents unique stability challenges—specifically hydrolysis to the alcohol and self-alkylation (dimerization)—that render "purity by area%" insufficient for accurate quantitation.
This guide objectively compares three classes of reference standards: Certified Reference Materials (CRM) , In-House Qualified Standards , and Commercial "Tech Grade" Reagents . Through comparative analysis and representative experimental data, we demonstrate that while Commercial Reagents offer initial cost savings, they introduce significant risk of assay bias (up to 12%) in potency calculations, potentially compromising GMP starting material qualification.
Technical Context: The Molecule & The Challenge
The 4-(chloromethyl) moiety is a reactive handle designed for nucleophilic substitution. This reactivity is a double-edged sword for analysis.
-
Critical Quality Attributes (CQAs):
-
Potency (Mass Balance): Must account for residual solvents, water, and counter-ions (often HCl salt), not just chromatographic purity.
-
Stability: The chloromethyl group is susceptible to solvolysis in protic solvents (methanol/water) and dimerization in basic conditions.
-
Degradation Pathway Visualization
Figure 1: Primary degradation mechanisms affecting standard integrity.
Caption: The chloromethyl group is labile. Inappropriate storage or protic solvents lead to rapid formation of alcohol and dimer impurities, skewing quantitation.
Comparative Analysis of Standard Types
We evaluated three common sourcing strategies for this intermediate.
| Feature | Option A: Certified Reference Material (CRM) | Option B: In-House Qualified Standard | Option C: Commercial "Tech Grade" Reagent |
| Purity Definition | Potency (w/w) via Mass Balance (100% - Impurities - Water - Solvents - Ash) | Chromatographic Purity (Area %) via HPLC/GC | Supplier Claim (often "approx. 95%") |
| Traceability | SI-Traceable (qNMR / NIST weights) | Internal traceability only | None |
| Characterization | 1H-NMR, 13C-NMR, MS, IR, ROI, KF, GC-HS | NMR, HPLC | Minimal (often just HPLC) |
| Cost | High ( | Moderate ( | Low ($) |
| Risk Profile | Low: Suitable for GMP Release | Medium: Risk of undetected non-chromatographic impurities | High: High risk of salt/solvent errors |
Recommendation Logic
-
Use Option A (CRM) for: GMP release testing of starting materials, validation of analytical methods (ICH Q2), and establishing response factors.
-
Use Option B (In-House) for: Routine IPC (In-Process Control) monitoring, only after bridging to a CRM.
-
Use Option C (Tech Grade) for: Synthetic scouting only. Never for quantitative analysis.
Experimental Validation: The "Potency Gap"
To quantify the risk of using Option C, we performed a comparative assay.
Experiment: Potency Assignment Comparison
Objective: Determine the "True Potency" of a Commercial "98%" Tech Grade sample using a CRM as the external standard.
Protocol:
-
Standard: CRM of 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole (Potency: 99.2% w/w).
-
Sample: Commercial Vendor "98% Purity" Batch.
-
Method: HPLC-UV at 254 nm (Method details in Section 5).
-
Calculation: Assay % = (Area_Sample / Area_Std) × (Conc_Std / Conc_Sample) × Potency_Std
Results:
| Metric | Commercial Vendor Claim (CoA) | Actual Value (vs. CRM) | Deviation |
| HPLC Purity | 98.1% (Area %) | 97.8% (Area %) | -0.3% |
| Water (KF) | Not Reported | 1.2% | N/A |
| Residual Solvent | Not Reported | 4.5% (DCM/EtOAc) | N/A |
| True Potency | "98%" (Implied) | 92.1% (w/w) | -5.9% |
Analysis: The Commercial Reagent was chemically pure by HPLC (97.8%), but contained significant non-UV absorbing mass (water and residual solvents from synthesis).
-
Consequence: If a researcher used the Commercial Reagent as a standard assuming 98% potency, they would overestimate the yield of their reaction by ~6%, leading to mass balance failures in subsequent steps.
Detailed Methodologies
A. Analytical Method (HPLC-UV)
Designed to separate the chloromethyl parent from the hydroxymethyl degradant.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH prevents hydrolysis during run).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 230 nm (Pyrazole ring) and 254 nm.
-
Diluent: Acetonitrile (Anhydrous). CRITICAL: Do not use Methanol as diluent; it causes rapid methanolysis of the chloromethyl group [1].
B. Standard Qualification Workflow (Self-Validating)
Figure 2: Decision logic for qualifying an In-House Reference Standard.
Caption: A rigorous mass-balance approach is required to convert a synthesized material into a reliable Working Standard.
Guidelines for Handling & Storage
To maintain the integrity of the reference standard (E-E-A-T Principle: Trustworthiness):
-
Storage: Store at -20°C under Argon/Nitrogen. The chloromethyl group is sensitive to moisture.
-
Salt Form: If available, prefer the Hydrochloride (HCl) salt . It is significantly more stable than the free base, which is prone to polymerization. Note: You must correct for the counter-ion mass (MW 193.07 for HCl salt vs 156.61 for free base).
-
Usage: Equilibrate the vial to room temperature before opening to prevent water condensation. Discard diluted standard solutions after 24 hours.
Conclusion
For 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole, purity is not potency . The discrepancy between chromatographic area and true weight-based content is the primary source of analytical error for this intermediate.
-
For R&D: An In-House standard characterized by NMR and KF is acceptable if bridging studies are performed.
-
For GMP/GLP: A Certified Reference Material (CRM) is mandatory to ensure the accuracy of starting material qualification, as per ICH Q7 guidelines [2].
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2] [Link]
-
ICH Harmonised Tripartite Guideline. (2000). Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. International Council for Harmonisation.[1][2] [Link]
-
Lin, Q., et al. (2009).[3] Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction.[3][4] Organic Letters, 11(9), 1999–2002.[3][4] (Demonstrates the utility of pyrazole intermediates in JAK inhibitor synthesis). [Link]
Sources
Safety Operating Guide
4-(chloromethyl)-3-cyclopropyl-1H-pyrazole proper disposal procedures
Part 1: Executive Safety Directive
Immediate Action Required:
Treat 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole as a high-potency alkylating agent and a corrosive sensitizer . Due to the reactive chloromethyl moiety (
The Golden Rule of Disposal: Never dispose of this compound down the drain or in municipal trash. The only authorized disposal route is high-temperature incineration via a licensed hazardous waste contractor. Chemical deactivation (quenching) is recommended only for trace residues on glassware, not for bulk disposal, to avoid generating uncontrolled exothermic byproducts.
Part 2: Hazard Characterization & Technical Rationale
To handle this compound safely, you must understand the causality of its toxicity.
The Alkylation Mechanism
The chloromethyl group attached to the pyrazole ring is an electrophilic "warhead." In physiological conditions, the chlorine atom acts as a good leaving group, allowing the methylene carbon to attack nucleophilic centers (like Nitrogen-7 on Guanine in DNA).
-
Result: This forms a covalent bond (alkylation), potentially causing mutations or cell death.
-
Operational Implication: Standard nitrile gloves may offer insufficient protection over long durations. Double-gloving (Nitrile/Laminate) is the standard for handling alkylating agents.
Physicochemical Profile (Derived from Structural Analogs)
Note: Specific experimental data for this CAS is limited; values below are conservative estimates based on close structural analogs like 4-(chloromethyl)-1-methyl-1H-pyrazole.
| Property | Value / Characteristic | Operational Relevance |
| Physical State | Solid (typically off-white powder) | Dust generation is a primary inhalation risk. |
| Reactivity | Water-Reactive (Slow): Hydrolyzes to form HCl and the corresponding alcohol. Nucleophile-Reactive: Reacts violently with amines, mercaptans, and strong bases. | Do not mix with basic waste streams; risk of exotherm or toxic fumes. |
| Corrosivity | pH < 2 (in aqueous suspension) | Corrosive to mucous membranes and eyes. |
| Flash Point | > 110°C (Estimated) | Combustible, but not flammable. |
Part 3: Step-by-Step Disposal Protocols
Scenario A: Bulk Solid Waste (Expired or Surplus Reagent)
Do not dissolve bulk solids for disposal unless required by your specific waste contractor.
-
Segregation: Isolate the material from oxidizers and bases.
-
Primary Containment: Keep the substance in its original manufacturer vial if possible. If transferring, use a high-density polyethylene (HDPE) or glass container with a Teflon-lined screw cap.
-
Labeling: Affix a hazardous waste tag immediately.
-
Must Read: "Hazardous Waste - Toxic, Corrosive, Alkylating Agent."
-
Constituents: "4-(chloromethyl)-3-cyclopropyl-1H-pyrazole (100%)."
-
-
Secondary Containment: Place the sealed primary container inside a clear, sealable plastic bag (e.g., Ziploc) to contain any dust leakage.
-
Storage: Store in a dedicated "Toxic/Carcinogen" satellite accumulation area until pickup.
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Common scenario: The compound is dissolved in DCM, Ethyl Acetate, or DMF.
-
Compatibility Check: Ensure the waste solvent container does not contain aqueous bases (NaOH, KOH) or amines.
-
Transfer: Pour the solution into the "Halogenated Organic Solvents" waste stream.
-
Note: Even if the solvent is non-halogenated (e.g., THF), the presence of the chloromethyl group often mandates classification as Halogenated Waste to prevent corrosion of incinerator injection nozzles designed for non-halogenated streams.
-
-
pH Check (Self-Validating Step): Check the pH of the waste container. If pH < 3, flag the container as "Acidic Organic Waste" to alert the disposal team.
Scenario C: Glassware & Spill Decontamination
For trace residues only. Do not use this for >100 mg quantities.
-
Preparation: Prepare a Quenching Solution : 5% Sodium Thiosulfate (
) and 5% Sodium Bicarbonate ( ) in water. -
Soak: Submerge contaminated glassware in the Quenching Solution for 24 hours .
-
Rinse: Triple rinse with water, then acetone.
-
Disposal: The quenching solution can generally be disposed of as aqueous chemical waste (check local regulations regarding COD/BOD limits).
Part 4: Disposal Decision Logic (Visualization)
The following flowchart illustrates the decision-making process for disposing of 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole, ensuring no critical safety checks are missed.
Figure 1: Decision logic for the safe segregation and disposal of chloromethyl-pyrazole waste streams.
Part 5: Chemical Compatibility Matrix
Use this table to verify what NOT to mix with your waste stream.
| Chemical Class | Compatibility Status | Reaction Risk |
| Strong Bases (NaOH, KOH) | INCOMPATIBLE | Exothermic hydrolysis; generation of toxic vapors. |
| Amines (Triethylamine, Pyridine) | INCOMPATIBLE | Rapid alkylation reaction; heat generation; polymerization. |
| Oxidizers (Peroxides, Nitric Acid) | INCOMPATIBLE | Potential for fire or explosion; formation of nitrogen oxides. |
| Alcohols (Methanol, Ethanol) | Conditional | Slow reaction (solvolysis) forming ethers and HCl. Acceptable only if vented. |
| Halogenated Solvents (DCM, Chloroform) | COMPATIBLE | Preferred carrier for liquid disposal. |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 27524, 4-Chloro-1H-pyrazole (Analogous Hazard Data). Retrieved from [Link]
-
University of Pennsylvania, EHRS (2018). Disposal of Highly Reactive Reagents.[3] Retrieved from [Link]
Sources
Personal protective equipment for handling 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole
Operational Safety Guide: Handling 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole
Executive Summary: Hazard Profile & Immediate Action
Compound: 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole Primary Hazard Class: Alkylating Agent / Corrosive [1]
Critical Warning: This compound contains a highly reactive chloromethyl moiety . Unlike standard pyrazoles, the chloromethyl group is a potent electrophile capable of alkylating DNA and proteins. It is likely a lachrymator (tear-inducing) and corrosive to mucous membranes. Upon contact with moisture, it hydrolyzes to release Hydrochloric Acid (HCl) .
Treat as:
-
Skin/Eye: Category 1B Corrosive (Causes severe burns).
-
Respiratory: Category 3 Irritant (HCl generation).
-
Reactivity: Moisture Sensitive (Store under Argon/Nitrogen).
Part 1: Risk Assessment & Hierarchy of Controls
Do not rely solely on PPE. The hierarchy of controls must be strictly followed to minimize exposure to the alkylating chloromethyl group.
Engineering Controls (Mandatory)
-
Primary Barrier: All handling (weighing, solubilization, reaction setup) must occur within a certified Chemical Fume Hood operating at a face velocity of 0.5 m/s (100 fpm) .
-
Atmosphere: Due to hydrolysis risks, handle stock containers under an inert atmosphere (Nitrogen or Argon) whenever possible.
-
Static Control: Use an ionizing fan or anti-static gun during weighing. Pyrazole powders are often static-prone, increasing the risk of aerosolization.
PPE Decision Matrix
Standard laboratory PPE is insufficient for alkyl chlorides.
| Body Part | Hazard | Required PPE | Scientific Rationale |
| Hands (Routine) | Permeation | Double Nitrile Gloves (min. 0.11mm outer) | Alkyl chlorides can permeate thin nitrile. Double gloving provides a "sacrificial" outer layer and visual breach detection. |
| Hands (High Risk) | Breakthrough | Laminate (Silver Shield/4H) under Nitrile | CRITICAL: For spill cleanup or prolonged handling (>15 mins), nitrile offers poor protection against alkyl halides. Laminate films provide >4hr breakthrough time. |
| Eyes | Corrosive Vapor | Chemical Splash Goggles | Safety glasses allow vapors (HCl) to bypass the lens. Goggles provide a gas-tight seal. |
| Face | Splash/Projectile | Face Shield (8-inch) | Required during liquid transfer or quenching. Protects the neck and face from exothermic splashes. |
| Body | Skin Absorption | Tyvek® Lab Coat or Apron | Cotton coats absorb liquids, keeping the corrosive agent against the skin. Chemically resistant overlays prevent this.[2] |
| Respiratory | HCl/Dust | Fume Hood (Primary) | N95 masks are ineffective against acid gases. If hood failure occurs, use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. |
Part 2: Operational Workflow
Step-by-Step Handling Protocol
1. Pre-Operational Check
-
Verify fume hood flow.
-
Place a chemically resistant tray (spill containment) in the hood.
-
Quench Prep: Prepare a beaker of 5% Aqueous Ammonia or 10% Sodium Thiosulfate . This is your emergency neutralization solution for contaminated spatulas or small spills.
2. Weighing & Transfer
-
Technique: Do not weigh on an open bench. Move the balance into the hood or use a portable draft shield.
-
Static Management: If the powder "flies," use an anti-static gun.
-
Transfer: Dissolve the solid immediately after weighing. Solutions are less liable to aerosolize than dry powders.
3. Reaction Setup
-
Solvent Choice: Avoid protic solvents (MeOH, Water) for stock solutions to prevent hydrolysis. Use dry DCM, THF, or DMF.
-
Venting:[3] If heating, ensure the condenser is vented through a drying tube to an acid scrubber (or base trap) to capture evolved HCl.
4. Decontamination & Waste
-
Glassware: Rinse all contaminated glassware with the Quench Prep solution (Ammonia/Thiosulfate) before removing it from the hood. This converts the reactive alkyl chloride into a harmless amine or thioether.
-
Wipes: All Kimwipes used to clean spatulas must be treated as hazardous solid waste.
Part 3: Emergency Response & Disposal
Spill Management
Minor Spill (<5g):
-
Evacuate the immediate area if dust is airborne.[4]
-
Don Laminate Gloves .
-
Cover spill with Sodium Carbonate or Vermiculite .
-
Slowly apply 5% Ammonium Hydroxide to neutralize the alkylating agent (expect white smoke - NH₄Cl).
-
Scoop into a jar labeled "Hazardous Waste - Deactivated Alkyl Halide."
Exposure First Aid
-
Skin: Immediate flush (15 mins).[1][4] Do not use organic solvents (ethanol/acetone) to wash skin; this increases absorption. Use soap and water.[1][4][5][6][7][8][9]
-
Eyes: Flush for 15 mins. Hold eyelids open. Seek ophthalmologist support immediately (corrosive risk).
Disposal Logic
-
Segregation: Do NOT mix with general organic waste initially.
-
Labeling: "Halogenated Organic Waste - Highly Reactive."
-
Best Practice: Quench waste streams with dilute ammonia or thiosulfate before bottling to prevent pressure buildup (HCl gas) in waste drums.
Part 4: Visualizations
Figure 1: PPE & Engineering Control Logic
Caption: Decision logic for selecting protective equipment based on interaction type. Note the escalation to Laminate gloves for direct contact.
Figure 2: Operational Workflow & Deactivation
Caption: Step-by-step workflow emphasizing the "Quench" step to neutralize the alkylating hazard before disposal.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards. United States Department of Labor. [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: Alkyl Chlorides and Chloromethyl Derivatives. (General Hazard Classification for Chloromethyl Pyrazoles inferred from structural analogs). [Link]
-
PubChem. (n.d.). Compound Summary: 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole (and analogs). National Library of Medicine. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. unmc.edu [unmc.edu]
- 3. kishida.co.jp [kishida.co.jp]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. keyorganics.net [keyorganics.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
